1-Benzoylpyrrolidine
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
phenyl(pyrrolidin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c13-11(12-8-4-5-9-12)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIQDUCBDZPYNNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60359506 | |
| Record name | 1-BENZOYLPYRROLIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60359506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3389-54-6 | |
| Record name | 1-BENZOYLPYRROLIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60359506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 1-Benzoylpyrrolidine: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and structural characteristics of 1-benzoylpyrrolidine. The information is curated for professionals in research and drug development, with a focus on delivering precise data and methodologies.
Chemical Structure and Identification
This compound, also known as N-benzoylpyrrolidine, is a chemical compound consisting of a pyrrolidine ring acylated with a benzoyl group. The structural representation and key identifiers are detailed below.
Table 1: Structural and Identification Data for this compound
| Identifier | Value |
| IUPAC Name | phenyl(pyrrolidin-1-yl)methanone[1] |
| CAS Number | 3389-54-6[1] |
| Molecular Formula | C₁₁H₁₃NO[1] |
| SMILES | C1CCN(C1)C(=O)C2=CC=CC=C2[1] |
| InChI Key | VIQDUCBDZPYNNX-UHFFFAOYSA-N[1] |
Physicochemical Properties
The physicochemical properties of this compound are summarized in the following table, providing essential data for experimental design and application.
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Weight | 175.23 g/mol [1] |
| Melting Point | Not available |
| Boiling Point | 191-193 °C at 12 Torr |
| Density | 1.117 ± 0.06 g/cm³ (Predicted) |
| Appearance | Colorless to light yellow liquid |
Experimental Protocols
Synthesis of this compound via Schotten-Baumann Reaction
The synthesis of this compound can be achieved through the Schotten-Baumann reaction, which involves the acylation of pyrrolidine with benzoyl chloride in the presence of a base.[2]
Materials:
-
Pyrrolidine
-
Benzoyl chloride
-
10% aqueous sodium hydroxide (NaOH) solution
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Distilled water
Procedure:
-
In a round-bottom flask, dissolve pyrrolidine (1.0 equivalent) in dichloromethane.
-
To this solution, add 10% aqueous sodium hydroxide solution (2.0 equivalents).
-
Cool the mixture in an ice bath and add benzoyl chloride (1.1 equivalents) dropwise with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 2-3 hours.
-
Separate the organic layer and wash it sequentially with distilled water, 1 M hydrochloric acid (HCl), and saturated sodium bicarbonate (NaHCO₃) solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude this compound can be purified by vacuum distillation.
Spectroscopic Characterization
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR Spectroscopy: The sample is dissolved in an appropriate deuterated solvent (e.g., CDCl₃). The spectrum is typically recorded on a 300 or 500 MHz NMR spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
-
¹³C NMR Spectroscopy: The sample is dissolved in a suitable deuterated solvent. The spectrum is recorded on a 75 or 125 MHz NMR spectrometer. Chemical shifts are reported in ppm relative to the solvent peak.
3.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum is recorded using a neat sample between salt plates (for liquids) or as a KBr pellet (for solids). The spectrum is typically scanned over a range of 4000-400 cm⁻¹.
3.2.3. Mass Spectrometry (MS)
Mass spectral data can be obtained using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI). The sample is introduced into the mass spectrometer, and the resulting fragmentation pattern is analyzed.
Spectroscopic Data
Table 3: Spectroscopic Data for this compound
| Technique | Data (Predicted/Typical Values) |
| ¹H NMR (CDCl₃) | δ ~ 7.4 (m, 5H, Ar-H), 3.6 (t, 2H, N-CH₂), 3.4 (t, 2H, N-CH₂), 1.9 (m, 4H, -CH₂CH₂-) |
| ¹³C NMR (CDCl₃) | δ ~ 170 (C=O), 136 (Ar-C), 129 (Ar-CH), 128 (Ar-CH), 127 (Ar-CH), 49 (N-CH₂), 46 (N-CH₂), 26 (-CH₂-), 24 (-CH₂-) |
| FTIR (neat) | ν ~ 1640 cm⁻¹ (C=O, amide), 3060 cm⁻¹ (Ar C-H), 2970-2870 cm⁻¹ (Aliphatic C-H) |
| Mass Spectrum (EI) | m/z (%) = 175 (M⁺), 105 ([C₆H₅CO]⁺), 77 ([C₆H₅]⁺), 70 ([C₄H₈N]⁺) |
Biological Activity and Signaling Pathways
While this compound itself is primarily a synthetic intermediate, derivatives of the pyrrolidine scaffold are of significant interest in drug discovery due to their diverse biological activities. For instance, certain substituted this compound analogs have been investigated for their effects on cellular signaling pathways.
A study on a fluorinated and nitrated derivative of 1-phenylpyrrolidine demonstrated inhibitory effects on the Toll-like receptor (TLR) signaling pathways. This derivative was shown to suppress the activation of nuclear factor-κB (NF-κB) and interferon regulatory factor 3 (IRF3), which are key transcription factors in the inflammatory response mediated by TLRs.
Toll-like Receptor (TLR) Signaling Pathway Inhibition
The following diagram illustrates the general TLR signaling cascade and the points of inhibition by a this compound derivative.
Caption: Inhibition of TLR signaling by a this compound derivative.
This guide provides a foundational understanding of this compound for researchers and professionals in drug development. The presented data and protocols are intended to facilitate further investigation and application of this versatile chemical scaffold.
References
1-Benzoylpyrrolidine CAS number and molecular formula.
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-Benzoylpyrrolidine, a key chemical intermediate with applications in organic synthesis and potential relevance in drug discovery. This document details its chemical identity, physicochemical properties, spectral data, and a standard experimental protocol for its synthesis. The pyrrolidine scaffold is a significant feature in many biologically active compounds, making a thorough understanding of its derivatives, such as this compound, crucial for researchers in medicinal chemistry and drug development.
Chemical Identity and Properties
This compound, also known as N-benzoylpyrrolidine, is a tertiary amide consisting of a benzoyl group attached to the nitrogen atom of a pyrrolidine ring.
| Identifier | Value | Source |
| CAS Number | 3389-54-6 | [1] |
| Molecular Formula | C₁₁H₁₃NO | [1] |
| IUPAC Name | phenyl(pyrrolidin-1-yl)methanone | [1] |
| Molecular Weight | 175.23 g/mol | [1] |
| Appearance | Colorless to light yellow liquid |
Physicochemical Data
A collection of computed and experimental physicochemical properties of this compound is presented below. These parameters are essential for understanding its behavior in various chemical and biological systems.
| Property | Value | Source |
| Melting Point | 102 °C | [2] |
| Boiling Point | 191-193 °C (at 12 Torr) | [2] |
| Density (Predicted) | 1.117 ± 0.06 g/cm³ | [2] |
| pKa (Predicted) | -1.14 ± 0.20 | [2] |
| XLogP3 (Computed) | 1.9 | [1] |
| Topological Polar Surface Area | 20.3 Ų | [1] |
| Heavy Atom Count | 13 | [1] |
| Formal Charge | 0 | [1] |
| Covalently-Bonded Unit Count | 1 | [1] |
Spectral Data Summary
The following tables summarize the key spectral data for this compound, crucial for its identification and characterization.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
| Carbon Atom | Chemical Shift (δ, ppm) |
| C=O | Data not available |
| Aromatic C (quaternary) | Data not available |
| Aromatic CH | Data not available |
| N-CH₂ (pyrrolidine) | Data not available |
| CH₂ (pyrrolidine) | Data not available |
| Note: Specific chemical shift values for this compound were not found in the provided search results, though the existence of ¹³C NMR spectra is noted on platforms like PubChem.[1] |
Infrared (IR) Spectroscopy
| Functional Group | Characteristic Absorption (cm⁻¹) |
| C=O (Amide) | Data not available |
| C-N Stretch | Data not available |
| Aromatic C-H Stretch | Data not available |
| Aliphatic C-H Stretch | Data not available |
| Note: While the availability of IR spectra is indicated, specific peak frequencies for this compound were not detailed in the search results.[1] |
Mass Spectrometry (MS)
| Fragment (m/z) | Proposed Structure/Identity |
| 175 | [M]⁺ (Molecular Ion) |
| 105 | [C₆H₅CO]⁺ (Benzoyl cation) |
| 77 | [C₆H₅]⁺ (Phenyl cation) |
| 70 | [C₄H₈N]⁺ (Pyrrolidinyl cation) |
| Note: The fragmentation pattern is proposed based on the general fragmentation of related compounds, such as α-pyrrolidinophenones. The benzoyl cation is a common and stable fragment. |
Experimental Protocol: Synthesis of this compound
This section details a standard laboratory procedure for the synthesis of this compound via the acylation of pyrrolidine with benzoyl chloride.
4.1. Materials and Reagents
-
Pyrrolidine
-
Benzoyl chloride
-
Triethylamine (or other suitable base)
-
Dichloromethane (or other suitable aprotic solvent)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Deionized water
4.2. Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
4.3. Procedure
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve pyrrolidine (1.0 equivalent) and triethylamine (1.1 equivalents) in dichloromethane.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add benzoyl chloride (1.05 equivalents) dropwise to the stirred solution via a dropping funnel over a period of 15-20 minutes, ensuring the temperature remains below 5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2-3 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to yield the crude product.
-
If necessary, purify the crude this compound by vacuum distillation or column chromatography.
4.4. Logical Workflow for Synthesis
Caption: Workflow for the synthesis of this compound.
Biological and Pharmacological Context
The pyrrolidine ring is a "privileged scaffold" in medicinal chemistry, appearing in numerous biologically active compounds and approved drugs. While specific, extensive pharmacological data for this compound is not widely published, its structural motifs suggest potential areas of interest for drug discovery.
One notable study demonstrated the biotransformation of this compound by the fungus Aspergillus sp. to produce (S)-1-benzoyl-3-pyrrolidinol, highlighting its potential as a substrate in biocatalytic processes for generating chiral building blocks.
5.1. Potential Signaling Pathway Interaction (Hypothetical)
Given that many psychoactive substances are derivatives of α-pyrrolidinophenones, a logical relationship for investigating the potential biological activity of this compound could start with its interaction with monoamine transporters, a common target for such compounds.
Caption: Hypothetical interaction pathway of this compound.
Conclusion
This compound serves as a valuable chemical entity, characterized by its stable amide linkage and the presence of the pharmacologically significant pyrrolidine ring. This guide has provided essential data regarding its chemical and physical properties, along with a standard synthetic protocol. While its own biological activity is not extensively documented, its role as a synthetic intermediate and a potential probe for exploring the structure-activity relationships of pyrrolidine-containing compounds warrants its consideration by researchers in the fields of organic synthesis, medicinal chemistry, and drug development. Further investigation into its pharmacological profile may reveal novel biological activities.
References
An In-depth Technical Guide to the Synthesis and Characterization of 1-Benzoylpyrrolidine
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive overview of the synthesis and characterization of 1-Benzoylpyrrolidine, a valuable building block in organic synthesis and medicinal chemistry. The following sections detail the experimental protocol for its preparation via the Schotten-Baumann reaction, along with a thorough analysis of its spectroscopic and physical properties.
Synthesis of this compound
The synthesis of this compound is readily achieved through the Schotten-Baumann reaction, a well-established method for the acylation of amines.[1][2] This reaction involves the treatment of pyrrolidine with benzoyl chloride in the presence of an aqueous base, typically sodium hydroxide, to neutralize the hydrochloric acid byproduct.[1][2]
Experimental Protocol: Schotten-Baumann Reaction
Materials:
-
Pyrrolidine
-
Benzoyl chloride
-
10% aqueous Sodium Hydroxide (NaOH) solution
-
Dichloromethane (or other suitable organic solvent)
-
Water
-
Anhydrous magnesium sulfate (or other suitable drying agent)
Procedure:
-
In a flask, dissolve pyrrolidine in a suitable organic solvent such as dichloromethane.
-
Add a 10% aqueous solution of sodium hydroxide to the flask.
-
Cool the mixture in an ice bath.
-
Slowly add benzoyl chloride to the stirred mixture.
-
Allow the reaction to stir at room temperature for a specified period.
-
After the reaction is complete, separate the organic layer.
-
Wash the organic layer with water and then with a saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by recrystallization or column chromatography.
dot graph Synthesis_Workflow { rankdir=LR; node [shape=box, style=filled, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} Figure 1: Synthesis Workflow for this compound.
Characterization of this compound
The identity and purity of the synthesized this compound can be confirmed through various analytical techniques, including the determination of its physical properties and spectroscopic analysis.
Physical Properties
The physical properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₁H₁₃NO |
| Molecular Weight | 175.23 g/mol [3] |
| Melting Point | 102 °C |
| Boiling Point | 191-193 °C at 12 Torr |
Spectroscopic Data
The structural elucidation of this compound is accomplished through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
¹H NMR Spectroscopy
The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. The expected chemical shifts (δ) and coupling constants (J) for this compound are detailed below.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.4 | m | 5H | Aromatic protons |
| ~3.6 | t | 2H | -N-CH₂- (adjacent to carbonyl) |
| ~3.4 | t | 2H | -N-CH₂- |
| ~1.9 | m | 4H | -CH₂-CH₂- |
¹³C NMR Spectroscopy
The carbon NMR spectrum reveals the number and types of carbon atoms present in the molecule. The predicted chemical shifts for the carbon atoms in this compound are listed in the following table.[3]
| Chemical Shift (ppm) | Assignment |
| 170.79 | C=O (Amide carbonyl) |
| 147.76 | Aromatic C (quaternary) |
| 147.62 | Aromatic C |
| 133.81 | Aromatic C |
| 131.35 | Aromatic C |
| 130.17 | Aromatic C |
| 46.83 | -N-CH₂- |
| 46.83 | -N-CH₂- |
| 25.06 | -CH₂- |
| 24.78 | -CH₂- |
Infrared (IR) Spectroscopy
The IR spectrum is used to identify the functional groups present in a molecule. The characteristic absorption peaks for this compound are presented below.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050 | Medium | Aromatic C-H stretch |
| ~2970, ~2870 | Medium | Aliphatic C-H stretch |
| ~1640 | Strong | C=O (Amide) stretch |
| ~1440 | Medium | C=C Aromatic ring stretch |
| ~1230 | Medium | C-N stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering insights into its structure.
| m/z | Relative Intensity | Assignment |
| 175 | High | [M]⁺ (Molecular ion) |
| 105 | High | [C₆H₅CO]⁺ (Benzoyl cation) |
| 77 | Medium | [C₆H₅]⁺ (Phenyl cation) |
| 70 | Medium | [C₄H₈N]⁺ (Pyrrolidinyl fragment) |
dot graph Characterization_Workflow { rankdir=TB; node [shape=box, style=filled, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} Figure 2: Characterization Workflow for this compound.
This comprehensive guide provides researchers, scientists, and drug development professionals with the essential information for the synthesis and characterization of this compound. The detailed protocols and tabulated data serve as a valuable resource for the successful preparation and verification of this important chemical compound.
References
An In-Depth Technical Guide to the Spectral Data of 1-Benzoylpyrrolidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for 1-benzoylpyrrolidine, a key chemical intermediate in the synthesis of various pharmaceutical compounds. This document presents detailed information on its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols utilized for their acquisition.
Core Spectral Data
The following sections summarize the key spectral data for this compound, presented in a clear and structured format for ease of reference and comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The ¹H and ¹³C NMR data for this compound are presented below.
¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |
| 7.42 - 7.35 | m | 5H | Aromatic (C₆H₅) | |
| 3.63 | t | 6.8 | 2H | N-CH₂ (α to N) |
| 3.44 | t | 6.6 | 2H | N-CH₂ (α to N) |
| 1.95 - 1.83 | m | 4H | -CH₂-CH₂- |
¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| 170.1 | C=O (Amide) |
| 136.9 | Aromatic (Quaternary C) |
| 129.5 | Aromatic (CH) |
| 128.2 | Aromatic (CH) |
| 126.9 | Aromatic (CH) |
| 49.3 | N-CH₂ (α to N) |
| 46.2 | N-CH₂ (α to N) |
| 26.2 | -CH₂- |
| 24.3 | -CH₂- |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The characteristic IR absorption bands for this compound are tabulated below.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3059 | Weak | Aromatic C-H Stretch |
| 2972, 2874 | Medium | Aliphatic C-H Stretch |
| 1634 | Strong | C=O Stretch (Amide) |
| 1599, 1496, 1447 | Medium | Aromatic C=C Stretch |
| 1429 | Medium | CH₂ Bend |
| 700, 631 | Strong | Aromatic C-H Bend (out-of-plane) |
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. The major fragments observed in the mass spectrum of this compound are listed below.
| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Assignment |
| 175 | 40 | [M]⁺ (Molecular Ion) |
| 105 | 100 | [C₆H₅CO]⁺ (Benzoyl Cation) |
| 77 | 35 | [C₆H₅]⁺ (Phenyl Cation) |
| 70 | 95 | [C₄H₈N]⁺ (Pyrrolidinyl Cation) |
Experimental Protocols
The following sections detail the methodologies employed for the acquisition of the spectral data presented in this guide.
NMR Spectroscopy
¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. The sample was prepared by dissolving approximately 10 mg of this compound in 0.5 mL of deuterated chloroform (CDCl₃), which also served as the internal standard (¹H: δ 7.26 ppm; ¹³C: δ 77.16 ppm). The spectra were acquired at room temperature. For ¹H NMR, 16 scans were accumulated, and for ¹³C NMR, 1024 scans were accumulated.
IR Spectroscopy
The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small amount of the neat liquid sample was placed directly onto the ATR crystal. The spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal was recorded and automatically subtracted from the sample spectrum.
Mass Spectrometry
The mass spectrum was recorded on a Gas Chromatography-Mass Spectrometry (GC-MS) system. The sample was introduced into the mass spectrometer via the GC inlet. The GC was equipped with a 30 m x 0.25 mm capillary column with a 0.25 µm film thickness. Helium was used as the carrier gas. The mass spectrometer was operated in electron ionization (EI) mode at 70 eV. The ion source temperature was maintained at 230 °C, and the quadrupole mass analyzer was scanned from m/z 40 to 500.
Visualization of Experimental Workflow
The general workflow for obtaining and analyzing the spectral data of a chemical compound like this compound is illustrated in the diagram below.
An In-depth Technical Guide to N-Benzoylpyrrolidine: Physicochemical Properties and Experimental Insights
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Benzoylpyrrolidine, also known by its IUPAC name phenyl(pyrrolidin-1-yl)methanone, is a chemical compound belonging to the amide family. It features a benzoyl group attached to the nitrogen atom of a pyrrolidine ring. The pyrrolidine scaffold is a ubiquitous structural motif in a vast array of natural products, pharmaceuticals, and biologically active compounds, making its derivatives, such as N-Benzoylpyrrolidine, of significant interest to the scientific community. This technical guide provides a comprehensive overview of the physical and chemical properties of N-Benzoylpyrrolidine, supported by experimental protocols and spectral data analysis, to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development.
Physicochemical Properties
The fundamental physical and chemical properties of N-Benzoylpyrrolidine are summarized in the table below, providing a quick reference for laboratory and research applications.
| Property | Value | Reference(s) |
| IUPAC Name | phenyl(pyrrolidin-1-yl)methanone | [1] |
| CAS Number | 3389-54-6 | [1] |
| Molecular Formula | C₁₁H₁₃NO | [1] |
| Molecular Weight | 175.23 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | |
| Melting Point | 102 °C | |
| Boiling Point | 191-193 °C (at 12 Torr) | |
| Density | 1.117 ± 0.06 g/cm³ (Predicted) | |
| Solubility | Soluble in common organic solvents. Quantitative data not readily available. |
Experimental Protocols
Synthesis of N-Benzoylpyrrolidine via Schotten-Baumann Reaction
A standard and efficient method for the synthesis of N-Benzoylpyrrolidine is the Schotten-Baumann reaction, which involves the acylation of pyrrolidine with benzoyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.
Materials:
-
Pyrrolidine
-
Benzoyl chloride
-
10% aqueous sodium hydroxide (NaOH) solution
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Distilled water
-
Ice bath
Procedure:
-
In a flask equipped with a magnetic stirrer and placed in an ice bath, dissolve pyrrolidine in dichloromethane.
-
Slowly and simultaneously add benzoyl chloride and a 10% aqueous solution of sodium hydroxide to the stirred pyrrolidine solution. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for 1-2 hours.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate (NaHCO₃) solution, and brine (saturated aqueous NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Filter off the drying agent and remove the solvent (dichloromethane) under reduced pressure using a rotary evaporator to yield the crude N-Benzoylpyrrolidine.
Purification by Recrystallization:
The crude product can be purified by recrystallization to obtain a crystalline solid.
-
Dissolve the crude N-Benzoylpyrrolidine in a minimum amount of a suitable hot solvent (e.g., a mixture of ethanol and water, or hexane and ethyl acetate).
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals in a vacuum oven.
Synthesis and Purification Workflow for N-Benzoylpyrrolidine.
Spectral Data and Analysis
The structural characterization of N-Benzoylpyrrolidine is typically achieved through various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Dynamic NMR studies have shown that N-Benzoylpyrrolidine exists as a mixture of E/Z rotational isomers in solution due to the restricted rotation around the amide C-N bond. The rotational barrier is influenced by the polarity of the solvent.[2]
¹H NMR (Proton NMR): The proton NMR spectrum of N-Benzoylpyrrolidine would be expected to show distinct signals for the aromatic protons of the benzoyl group and the aliphatic protons of the pyrrolidine ring. Due to the presence of rotamers, some signals may appear broadened or as multiple sets of peaks.
-
Aromatic Protons (C₆H₅): Typically observed in the range of δ 7.2-7.5 ppm.
-
Pyrrolidine Protons (-CH₂-): The four methylene groups of the pyrrolidine ring would appear as multiplets in the upfield region, generally between δ 1.8-4.0 ppm. The protons on the carbons adjacent to the nitrogen atom will be deshielded and appear at a lower field.
¹³C NMR (Carbon-13 NMR): The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule.
-
Carbonyl Carbon (C=O): A characteristic peak in the downfield region, typically around δ 170 ppm.
-
Aromatic Carbons: Signals for the six carbons of the benzene ring are expected between δ 125-140 ppm.
-
Pyrrolidine Carbons: The four aliphatic carbons of the pyrrolidine ring would resonate in the upfield region, generally between δ 20-50 ppm.
Infrared (IR) Spectroscopy
The IR spectrum of N-Benzoylpyrrolidine is characterized by the presence of a strong absorption band corresponding to the amide carbonyl group.
-
C=O Stretch (Amide I band): A strong, sharp peak is expected in the region of 1630-1680 cm⁻¹. This is a key diagnostic peak for the presence of the amide functional group.
-
C-N Stretch: This absorption is typically found in the range of 1200-1350 cm⁻¹.
-
Aromatic C-H Stretch: Peaks are expected just above 3000 cm⁻¹.
-
Aliphatic C-H Stretch: Peaks are expected just below 3000 cm⁻¹.
-
Aromatic C=C Bending: Absorptions in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
-
Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at an m/z value corresponding to the molecular weight of N-Benzoylpyrrolidine (175.23).
-
Key Fragmentation Patterns: Common fragmentation pathways for N-acylpyrrolidines involve cleavage of the amide bond. The base peak is often the benzoyl cation (C₆H₅CO⁺) at m/z 105. Another significant fragment could be the pyrrolidinyl cation at m/z 70.
Spectroscopic Techniques for Structural Elucidation.
Chemical Properties
Reactivity
The chemical reactivity of N-Benzoylpyrrolidine is primarily dictated by the amide functional group. The lone pair of electrons on the nitrogen atom is delocalized into the carbonyl group, which gives the C-N bond partial double bond character and makes the nitrogen less basic compared to pyrrolidine itself. The carbonyl oxygen is a site of protonation or Lewis acid coordination.
Stability
N-Benzoylpyrrolidine is a relatively stable compound under normal laboratory conditions. However, like most amides, it can undergo hydrolysis to yield benzoic acid and pyrrolidine under acidic or basic conditions, particularly at elevated temperatures. The stability of related N-alkylpyrrolidones to hydrolysis has been studied, indicating that temperature and the presence of alkali can significantly affect the rate of degradation.[3]
Biological and Pharmacological Relevance
While specific in-depth studies on the biological activity of N-Benzoylpyrrolidine are not extensively documented in publicly available literature, the pyrrolidine ring is a key structural component in many pharmacologically active molecules.[4] Derivatives of N-benzoylpyrrolidine have been investigated for various therapeutic applications. For instance, certain N-benzyl pyrrolidinyl benzamide derivatives have been evaluated as potential radioligands for mapping dopamine D2 receptors.[5] This suggests that the N-benzoylpyrrolidine scaffold could serve as a valuable starting point for the design and synthesis of novel therapeutic agents targeting the central nervous system and other biological systems.
Relevance of N-Benzoylpyrrolidine in Drug Discovery.
Conclusion
N-Benzoylpyrrolidine is a well-defined chemical entity with established physical and chemical properties. Its synthesis is straightforward, and its structure can be unequivocally confirmed by modern spectroscopic methods. The presence of the pharmacologically significant pyrrolidine ring makes N-Benzoylpyrrolidine and its derivatives interesting candidates for further investigation in the realm of medicinal chemistry and drug discovery. This technical guide provides a solid foundation of its core properties and experimental methodologies to aid researchers in their scientific endeavors with this versatile molecule.
References
- 1. 1-Benzoylpyrrolidine | C11H13NO | CID 966800 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2-Benzoylpyrrolidine hydrochloride | C11H14ClNO | CID 52983534 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, in vitro binding profile and biodistribution of a 125I-labeled N-benzyl pyrrolidinyl benzamide derivative: a potential radioligand for mapping dopamine D2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1-Benzoylpyrrolidine Derivatives: Synthesis and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with significant biological activity. Its three-dimensional structure allows for diverse stereochemical arrangements, enabling precise interactions with biological targets. When acylated with a benzoyl group at the nitrogen atom, the resulting 1-benzoylpyrrolidine moiety serves as a versatile template for developing novel therapeutic agents. These derivatives have garnered considerable interest due to their potential applications in various therapeutic areas, including oncology, inflammation, and infectious diseases. This guide provides a comprehensive overview of the synthesis of this compound derivatives, their biological activities, and the experimental protocols for their evaluation.
Synthesis of this compound Derivatives
The primary method for the synthesis of this compound derivatives is the N-acylation of pyrrolidine or its substituted analogs with a benzoyl chloride derivative. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
General Experimental Protocol for N-Acylation
A common and efficient method for the synthesis of this compound derivatives involves the reaction of pyrrolidine with a substituted benzoyl chloride.
Materials:
-
Pyrrolidine (or a substituted pyrrolidine derivative)
-
Substituted benzoyl chloride
-
Anhydrous dichloromethane (DCM) or a similar aprotic solvent
-
Triethylamine (TEA) or another suitable base
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve pyrrolidine (1.0 equivalent) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.1 equivalents) to the solution.
-
Slowly add the substituted benzoyl chloride (1.05 equivalents) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound derivative.
Quantitative Biological Data
This compound and its broader class of pyrrolidine derivatives have been evaluated for a range of biological activities. The following tables summarize some of the reported quantitative data for various pyrrolidine derivatives, showcasing their potential as therapeutic agents.
| Compound Class | Target/Assay | IC50/EC50/ED50 | Reference |
| Benzofuran Spiro-pyrrolidine Derivatives | HeLa (cervical cancer) cells | 10.26 µM - 17.48 µM | [1] |
| Benzofuran Spiro-pyrrolidine Derivatives | CT26 (colon cancer) cells | 5.28 µM - 14.34 µM | [1] |
| Spirooxindole Pyrrolidine Derivatives | HepG2 (liver cancer) cells | 5.00 µg/mL | [2] |
| Spirooxindole Pyrrolidine Derivatives | MCF-7 (breast cancer) cells | 4.00 µg/mL | [2] |
| Spirooxindole Pyrrolidine Derivatives | HCT-116 (colon cancer) cells | 2.80 µg/mL | [2] |
| 1,2,4-Oxadiazole Pyrrolidine Derivatives | DPP-IV enzyme | 11.32 µM | [2] |
| 5-Oxopyrrolidine-3-carbohydrazides | ACK-1 Kinase | High Affinity (Docking) | [3] |
| 5-Oxopyrrolidine-3-carbohydrazides | SCR Kinase | High Affinity (Docking) | [3] |
| 5-Oxopyrrolidine-3-carbohydrazides | BRAF Kinase | High Affinity (Docking) | [3] |
| 5-Oxopyrrolidine-3-carbohydrazides | MEK Kinase | High Affinity (Docking) | [3] |
Signaling Pathway Inhibition: Toll-like Receptor (TLR) Signaling
Certain substituted pyrrolidine derivatives have been shown to modulate inflammatory responses by inhibiting Toll-like receptor (TLR) signaling pathways. TLRs are key components of the innate immune system, and their dysregulation can lead to chronic inflammatory and autoimmune diseases.
The diagram below illustrates the general TLR signaling cascade and the points of potential intervention by this compound derivatives. Upon activation by pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs), TLRs recruit adaptor proteins like MyD88. This leads to the activation of downstream kinases such as IRAKs and TRAF6, culminating in the activation of transcription factors like NF-κB and AP-1, which drive the expression of pro-inflammatory cytokines.
Caption: TLR signaling pathway and points of inhibition.
Experimental Workflow for Synthesis and Evaluation
The development of novel this compound derivatives as therapeutic agents follows a structured workflow, from initial synthesis to biological evaluation.
Caption: General workflow for drug discovery.
This workflow begins with the synthesis and purification of the target compounds. Spectroscopic methods are then used for structural confirmation. Subsequently, the compounds undergo a series of biological assays to determine their potency and efficacy. The data from these assays are used to establish structure-activity relationships (SAR), which guide the design and synthesis of more potent and selective analogs in an iterative process of lead optimization.
References
- 1. Synthesis of Novel Benzofuran Spiro-2-Pyrrolidine Derivatives via [3+2] Azomethine Ylide Cycloadditions and Their Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel 5-Oxopyrrolidine-3-carbohydrazides as Potent Protein Kinase Inhibitors: Synthesis, Anticancer Evaluation, and Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]
The Multifaceted Biological Activities of 1-Benzoylpyrrolidine and its Analogs: A Technical Guide
Introduction: The 1-benzoylpyrrolidine scaffold represents a privileged structure in medicinal chemistry, serving as a versatile template for the design and development of novel therapeutic agents. This heterocyclic motif, consisting of a benzoyl group attached to a pyrrolidine ring, has been the subject of extensive research, leading to the discovery of a diverse array of biological activities. The inherent structural features of this compound allow for facile chemical modification, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacological profiles. This in-depth technical guide provides a comprehensive overview of the significant biological activities exhibited by this compound and its analogs, with a focus on their anticonvulsant, anticancer, analgesic, and anti-inflammatory properties. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of quantitative data, experimental methodologies, and the underlying signaling pathways.
Anticonvulsant Activity
A significant area of investigation for this compound derivatives has been in the field of epilepsy and seizure disorders. Several analogs have demonstrated potent anticonvulsant effects in preclinical models, suggesting their potential as novel antiepileptic drugs.
Quantitative Data for Anticonvulsant Activity
| Compound | Animal Model | Seizure Type | Efficacious Dose (ED50) | Reference |
| U-49524E | Mice | Electroshock-induced | 35 mg/kg, i.p. | [1] |
| 3-((4-chlorophenyl)amino)pyrrolidine-2,5-dione | Mice | Maximal Electroshock (MES) | - | [2] |
| 3-(benzylamino)pyrrolidine-2,5-dione | Mice | 6 Hz and MES | - | [2] |
| 3-(phenylamino)pyrrolidine-2,5-dione | Mice | 6 Hz and MES | - | [2] |
| Compound 14 | Mice | Maximal Electroshock (MES) | 49.6 mg/kg | [3] |
| Compound 14 | Mice | 6 Hz (32 mA) | 31.3 mg/kg | [3] |
| Compound 14 | Mice | scPTZ | 67.4 mg/kg | [3] |
| Compound 14 | Mice | 6 Hz (44 mA) (drug-resistant) | 63.2 mg/kg | [3] |
Note: "-" indicates that the specific ED50 value was not provided in the cited abstract.
Experimental Protocols
Maximal Electroshock (MES) Seizure Test:
This widely used preclinical model assesses the ability of a compound to prevent the tonic hindlimb extension phase of a maximal seizure, which is indicative of its efficacy against generalized tonic-clonic seizures.[3][4][5][6][7]
-
Animal Model: Male ICR-CD-1 mice are typically used.[3]
-
Drug Administration: The test compound or vehicle is administered to the animals, usually via intraperitoneal (i.p.) injection, at various doses.
-
Stimulation: After a predetermined period to allow for drug absorption, a maximal electrical stimulus (e.g., 50-60 Hz, 25-50 mA for 0.2 seconds) is delivered through corneal or ear-clip electrodes.[3][4]
-
Endpoint: The presence or absence of a tonic hindlimb extension is recorded. The endpoint is defined as the hindlimbs being outstretched at a 180-degree angle to the plane of the body.[4]
-
Data Analysis: The dose of the compound that protects 50% of the animals from the tonic hindlimb extension (ED50) is calculated using statistical methods such as the Litchfield and Wilcoxon method.
Signaling Pathways and Mechanisms
The anticonvulsant activity of some this compound analogs is attributed to their ability to modulate voltage-gated sodium channels.[1] These channels are crucial for the initiation and propagation of action potentials in neurons. By blocking these channels, the compounds can reduce neuronal excitability and suppress seizure activity.
Anticancer Activity
Derivatives of the this compound scaffold have also emerged as promising candidates in oncology research, demonstrating cytotoxic and antiproliferative effects against various cancer cell lines.
Quantitative Data for Anticancer Activity
| Compound | Cell Line | Cancer Type | IC50 Value (µM) | Reference |
| 4c | HeLa | Human Cervical Cancer | 10.26 ± 0.87 | [8] |
| 4b | HeLa | Human Cervical Cancer | 15.14 ± 1.33 | [8] |
| 4e | CT26 | Mouse Colon Cancer | 8.31 ± 0.64 | [8] |
| 4s | CT26 | Mouse Colon Cancer | 5.28 ± 0.72 | [8] |
| Cpd 19 | MGC 80-3 | - | 1.0 - 1.7 | [4] |
| Cpd 19 | HCT-116 | - | 1.0 - 1.7 | [4] |
| Cpd 19 | CHO | - | 1.0 - 1.7 | [4] |
| Cpd 21 | HepG2 | - | 0.5 - 0.9 | [4] |
| Cpd 21 | DU145 | - | 0.5 - 0.9 | [4] |
| Cpd 21 | CT-26 | - | 0.5 - 0.9 | [4] |
| Cpd 15 | A549 | - | 3.6 | [4] |
| AL106 | U87 & MEF | Glioblastoma | 58.6 |
Note: "-" indicates that the specific cancer type was not provided in the cited abstract.
Experimental Protocols
MTT Assay for Cell Viability:
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9][10][11][12]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.[9][10]
-
Compound Treatment: The cells are then treated with various concentrations of the this compound analog for a specified period (e.g., 24, 48, or 72 hours).[10]
-
MTT Addition: After the incubation period, MTT solution is added to each well and incubated for a few hours (typically 2-4 hours) to allow for the formation of formazan crystals by metabolically active cells.[10]
-
Solubilization: A solubilization solution (e.g., DMSO or a detergent-based solution) is added to dissolve the insoluble purple formazan crystals.[10][11]
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 500-600 nm.[10]
-
Data Analysis: The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
Signaling Pathways and Mechanisms
The anticancer mechanisms of this compound analogs can be diverse. Some compounds have been shown to induce apoptosis (programmed cell death) and arrest the cell cycle at specific phases, thereby inhibiting tumor growth.
Analgesic and Anti-inflammatory Activity
Several this compound derivatives have exhibited significant analgesic and anti-inflammatory properties, suggesting their potential in the management of pain and inflammatory conditions.
Quantitative Data for Analgesic and Anti-inflammatory Activity
| Compound | Test | Model | Activity | Reference |
| RS-37619 | Phenylquinone-induced writhing | Mouse | 350x more potent than aspirin | [12] |
| RS-37619 | Phenylquinone-induced writhing | Rat | 180x more potent than aspirin | [12] |
| RS-37619 | Adjuvant-inflamed rat paw flexion | Rat | ~800x more potent than aspirin | [12] |
| RS-37619 | Carrageenan-induced paw edema | Rat | 36x more potent than phenylbutazone | [12] |
| Compound 20 | Formalin-induced nociception | - | Better potency than gabapentin at 30 mg/kg | [13] |
Experimental Protocols
Carrageenan-Induced Paw Edema Test (Anti-inflammatory):
This is a classic and widely used model to screen for acute anti-inflammatory activity.
-
Animal Model: Wistar or Sprague-Dawley rats are commonly used.
-
Compound Administration: The test compound or vehicle is administered orally or intraperitoneally.
-
Induction of Inflammation: After a specific time, a sub-plantar injection of carrageenan (a phlogistic agent) is administered into the hind paw of the rat to induce localized edema.
-
Paw Volume Measurement: The paw volume is measured at various time points after carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group.
Hot Plate Test (Analgesic):
This method is used to assess the central analgesic activity of a compound.[2][14][15][16][17]
-
Animal Model: Mice are typically used for this assay.[14][15]
-
Apparatus: The apparatus consists of a heated plate maintained at a constant temperature (e.g., 55 ± 0.5°C).[14][15][16]
-
Baseline Measurement: The initial reaction time of each mouse to the thermal stimulus (e.g., licking of the paws or jumping) is recorded before drug administration. A cut-off time (e.g., 15-30 seconds) is set to prevent tissue damage.[14][15]
-
Compound Administration: The test compound or vehicle is administered.
-
Post-treatment Measurement: The reaction time is measured again at different time intervals after drug administration.
-
Data Analysis: An increase in the reaction time is considered an indication of analgesic activity.
Signaling Pathways and Mechanisms
The anti-inflammatory effects of some this compound analogs are linked to the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which are key enzymes in the synthesis of prostaglandins, mediators of inflammation and pain.
Other Biological Activities
Beyond the well-explored areas of anticonvulsant, anticancer, and anti-inflammatory research, this compound analogs have shown promise in other therapeutic areas, including as dopamine receptor ligands.
Dopamine Receptor Ligands
Certain analogs have been identified as ligands for dopamine receptors, particularly the D1 receptor. This suggests their potential for the treatment of neurological and psychiatric disorders where dopamine signaling is dysregulated, such as Parkinson's disease and schizophrenia.
Experimental Protocol: Dopamine D1 Receptor Binding Assay
This assay is used to determine the affinity of a compound for the dopamine D1 receptor.
-
Receptor Source: Cell membranes expressing the human dopamine D1 receptor are used.
-
Radioligand: A radiolabeled ligand with known high affinity for the D1 receptor (e.g., [3H]SCH23390) is used.
-
Incubation: The cell membranes, radioligand, and various concentrations of the test compound are incubated together.
-
Separation: The bound and free radioligand are separated by rapid filtration.
-
Quantification: The amount of radioactivity bound to the membranes is quantified using a scintillation counter.
-
Data Analysis: The Ki value, representing the inhibitory constant of the test compound, is calculated from competition binding curves.
The this compound core structure has proven to be a remarkably fruitful starting point for the discovery of new biologically active molecules. The diverse pharmacological activities, ranging from anticonvulsant and anticancer to analgesic and anti-inflammatory effects, underscore the therapeutic potential of this chemical class. The ability to systematically modify the scaffold allows for the fine-tuning of activity and selectivity, paving the way for the development of next-generation therapeutics. The detailed experimental protocols and an understanding of the underlying signaling pathways provided in this guide are crucial for the continued exploration and optimization of this compound analogs as promising drug candidates. Further research into the structure-activity relationships and mechanisms of action will undoubtedly unlock the full potential of this versatile chemical entity.
References
- 1. Validation of a patch clamp screening protocol that simultaneously measures compound activity in multiple states of the voltage-gated sodium channel Nav1.2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. meliordiscovery.com [meliordiscovery.com]
- 4. 4.3. Maximal Electroshock Seizure Test [bio-protocol.org]
- 5. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 6. Maximal Electroshock Seizures Threshold Test [bio-protocol.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. texaschildrens.org [texaschildrens.org]
- 10. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. africaresearchconnects.com [africaresearchconnects.com]
- 14. youtube.com [youtube.com]
- 15. m.youtube.com [m.youtube.com]
- 16. youtube.com [youtube.com]
- 17. youtube.com [youtube.com]
The Enigmatic Biological Role of 1-Benzoylpyrrolidine: An Analysis of Available Data
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Benzoylpyrrolidine, a chemical entity featuring a benzoyl group attached to a pyrrolidine ring, presents a structural motif found in various biologically active compounds. The pyrrolidine ring is a well-established "privileged scaffold" in medicinal chemistry, valued for its ability to impart favorable pharmacokinetic properties and provide a three-dimensional framework for interacting with biological targets.[1][2] This has led to the widespread incorporation of the pyrrolidine core in the development of therapeutics for a range of diseases, including cancer, infectious diseases, and central nervous system disorders.[2] Despite the prevalence of its core structure in drug discovery, a comprehensive understanding of the specific mechanism of action of this compound itself within biological systems remains largely undefined in publicly accessible scientific literature. This technical guide aims to synthesize the currently available information, or lack thereof, and to highlight the activities of closely related derivatives to provide a framework for future investigation.
Current State of Knowledge on this compound
Insights from Structurally Related Compounds
While direct data on this compound is scarce, studies on its derivatives offer potential, albeit indirect, insights into its possible biological activities. It is important to note that the functional groups on these derivatives are the primary drivers of their specific biological effects.
Inhibition of Toll-like Receptor Signaling Pathways
A synthesized derivative, 1-[4-fluoro-2-(2-nitrovinyl)phenyl]pyrrolidine (FPP) , has been shown to suppress Toll-like receptor (TLR) signaling pathways.[6] TLRs are crucial components of the innate immune system. FPP was found to inhibit the activation of key transcription factors, nuclear factor-κB (NF-κB) and interferon regulatory factor 3 (IRF3), which are downstream of TLR activation.[6] This inhibitory action suggests that derivatives of the this compound scaffold could be developed as anti-inflammatory agents.[6]
Experimental Protocol: Investigating TLR Signaling Inhibition by FPP [6]
-
Cell Culture and Reagents: Murine macrophage-like cell line RAW 264.7 and human embryonic kidney cell line HEK293T were used. TLR agonists such as lipopolysaccharide (LPS) were utilized to stimulate TLR pathways.
-
Luciferase Reporter Assay: To measure NF-κB and IRF3 activation, cells were transfected with reporter plasmids containing luciferase genes under the control of NF-κB or IRF3-responsive promoters. Following treatment with FPP and stimulation with a TLR agonist, the luciferase activity was measured to quantify the extent of transcription factor activation.
-
Western Blot Analysis: The expression levels of downstream inflammatory proteins such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) were assessed using Western blotting to confirm the inhibitory effect of FPP.
Inhibition of Enoyl Acyl Carrier Protein Reductase (InhA)
A series of pyrrolidine carboxamides have been identified as potent inhibitors of InhA, a key enzyme in the fatty acid synthesis pathway of Mycobacterium tuberculosis.[7] The discovery of these inhibitors highlights the potential for the pyrrolidine scaffold to be utilized in the development of novel anti-tuberculosis agents. The structure-activity relationship studies in this research focused on modifications of the carboxamide portion and substitutions on an attached phenyl ring, rather than the benzoyl group of this compound.[7]
Experimental Protocol: High-Throughput Screening for InhA Inhibitors [7]
-
Enzyme Assay: The activity of InhA was monitored by measuring the oxidation of NADH at 340 nm in the presence of the substrate, 2-trans-dodecenoyl-CoA.
-
High-Throughput Screening (HTS): A library of compounds, including pyrrolidine carboxamides, was screened for their ability to inhibit InhA activity in a microtiter plate format.
-
IC₅₀ Determination: For active compounds, dose-response curves were generated to determine the half-maximal inhibitory concentration (IC₅₀), a measure of the inhibitor's potency.
-
X-ray Crystallography: To understand the binding mode of the inhibitors, crystal structures of InhA in complex with the pyrrolidine carboxamide inhibitors were determined.
Logical Relationship of Available Information
The following diagram illustrates the current state of knowledge, where information is available for derivatives but not for the core compound, this compound.
Caption: Knowledge gap for this compound's mechanism.
Conclusion and Future Directions
Future research should focus on screening this compound against a broad range of biological targets to identify any potential bioactivity. Should any activity be confirmed, subsequent studies would be warranted to elucidate its mechanism of action, including target identification, binding kinetics, and in vivo efficacy. Such foundational research is essential to unlock the full potential of this simple, yet potentially valuable, chemical scaffold.
References
- 1. nbinno.com [nbinno.com]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C11H13NO | CID 966800 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 3389-54-6 [chemicalbook.com]
- 5. This compound | 3389-54-6 | DAA38954 | Biosynth [biosynth.com]
- 6. Suppressive effects of 1-[4-fluoro-2-(2-nitrovinyl)phenyl]pyrrolidine on the Toll-like receptor signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking the Potential of 1-Benzoylpyrrolidine: A Technical Guide to its Emerging Research Applications
For Immediate Release
[City, State] – [Date] – 1-Benzoylpyrrolidine, a versatile chemical scaffold, is gaining significant traction in the scientific community as a foundational component in the development of novel therapeutic agents and research tools. This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, exploring the core attributes of this compound and its burgeoning applications in medicinal chemistry and beyond. While direct novel applications of the core molecule are still under investigation, its role as a key synthetic intermediate is undisputed, providing a gateway to a diverse range of bioactive derivatives.
Core Chemical and Physical Properties of this compound
This compound, also known as N-benzoylpyrrolidine or phenyl(pyrrolidin-1-yl)methanone, is a stable organic compound with the chemical formula C₁₁H₁₃NO. Its fundamental properties are summarized in the table below, providing a baseline for its use in synthetic chemistry.
| Property | Value | Reference |
| CAS Number | 3389-54-6 | [1][2] |
| Molecular Formula | C₁₁H₁₃NO | [1][2] |
| Molecular Weight | 175.23 g/mol | [1][2] |
| Appearance | Colorless to light yellow liquid | [2] |
| Melting Point | 102 °C | [2] |
| Boiling Point | 191-193 °C (at 12 Torr) | [2] |
| Density (Predicted) | 1.117 ± 0.06 g/cm³ | [2] |
The Pyrrolidine Scaffold: A Privileged Structure in Drug Discovery
The pyrrolidine ring, the core of this compound, is recognized as a "privileged scaffold" in medicinal chemistry. This designation stems from its frequent appearance in a wide array of biologically active compounds and its ability to impart favorable pharmacokinetic properties, such as improved solubility and metabolic stability. The three-dimensional nature of the saturated pyrrolidine ring allows for precise spatial orientation of substituents, facilitating optimal interactions with biological targets.
Derivatives of the pyrrolidine scaffold have shown promise in a multitude of therapeutic areas, including:
-
Oncology: As building blocks for anti-cancer agents.
-
Infectious Diseases: Forming the core of novel antibiotics.
-
Central Nervous System (CNS) Disorders: Contributing to the development of neuropharmacological agents.
-
Inflammation and Pain: Serving as a basis for new analgesic and anti-inflammatory drugs.
Synthetic Pathways: From this compound to Bioactive Derivatives
While direct biological applications of this compound are not extensively documented, its true value lies in its utility as a starting material for the synthesis of more complex and potent molecules. The benzoyl group can act as a protecting group for the pyrrolidine nitrogen, allowing for selective modifications at other positions of the ring.
One area of significant interest is the synthesis of substituted pyrrolidinones, which are key components of many biologically active compounds. Below is a representative synthetic workflow illustrating the conceptual transformation of this compound to a functionalized pyrrolidinone derivative.
Caption: Conceptual workflow for the synthesis of bioactive pyrrolidinone derivatives from this compound.
Experimental Protocol: Synthesis of a Substituted N-Aryl-pyrrolidinone Derivative with Potential Analgesic and Anti-inflammatory Activity
This protocol is a representative example adapted from methodologies for synthesizing bioactive pyrrolidine derivatives. It outlines the key steps to produce a novel derivative for biological screening, conceptually starting from a this compound core.
Objective: To synthesize a novel N-aryl-pyrrolidinone derivative for evaluation of its analgesic and anti-inflammatory properties.
Materials:
-
This compound (as a conceptual precursor to the pyrrolidinone intermediate)
-
N-(3-acetylphenyl)-2-(pyrrolidin-1-yl)acetamide (as a key intermediate)
-
Substituted aniline
-
Ethanol
-
Glacial acetic acid
-
Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography columns)
Procedure:
-
Synthesis of the Pyrrolidinone Intermediate: A suitable pyrrolidinone intermediate, such as N-(3-acetylphenyl)-2-(pyrrolidin-1-yl)acetamide, is synthesized. While not a direct reaction from this compound, this intermediate contains the core pyrrolidine structure.
-
Condensation Reaction: In a round-bottom flask, dissolve N-(3-acetylphenyl)-2-(pyrrolidin-1-yl)acetamide and a substituted aniline in ethanol.
-
Catalysis: Add a catalytic amount of glacial acetic acid to the mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired N-aryl-pyrrolidinone derivative.
-
Characterization: Characterize the structure of the final compound using spectroscopic methods such as IR, NMR, and Mass Spectrometry.
Exploring Biological Activity: A Hypothetical Signaling Pathway
Derivatives of this compound have been investigated for their potential to modulate various biological pathways, including those involved in inflammation. For instance, some pyrrolidine derivatives have been shown to inhibit the cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are key mediators of inflammation and pain.
The following diagram illustrates a simplified hypothetical signaling pathway where a novel this compound derivative could exert its anti-inflammatory effects.
Caption: Hypothetical inhibition of the COX pathway by a this compound derivative.
Future Directions and Conclusion
This compound stands as a testament to the power of foundational chemical structures in driving innovation in drug discovery and chemical biology. While the direct therapeutic applications of this specific molecule remain an open area of research, its utility as a versatile building block is firmly established. Future research will likely focus on:
-
Developing more efficient and stereoselective synthetic routes to a wider range of bioactive pyrrolidine derivatives starting from simple precursors like this compound.
-
High-throughput screening of libraries of this compound derivatives against a diverse panel of biological targets to uncover novel therapeutic leads.
-
Utilizing this compound-based structures as chemical probes to investigate complex biological processes.
References
Preliminary Investigation of 1-Benzoylpyrrolidine Reactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a preliminary investigation into the reactivity of 1-Benzoylpyrrolidine, a key heterocyclic amide scaffold. The document outlines its synthesis, characteristic reactions, and provides relevant quantitative data. It is intended to serve as a foundational resource for researchers and professionals involved in organic synthesis and drug development, where pyrrolidine-containing structures are of significant interest.
Core Concepts and Reactivity Overview
This compound combines the structural features of an aromatic ketone and a tertiary amide. The lone pair of electrons on the nitrogen atom is delocalized into the carbonyl group, which influences the reactivity of both the amide and the aromatic ring. This delocalization imparts a partial double bond character to the C-N bond, resulting in a higher rotational barrier compared to a single bond.
The primary sites of reactivity on this compound are:
-
The Carbonyl Carbon: Susceptible to nucleophilic attack, leading to addition or substitution reactions.
-
The α-Protons to the Pyrrolidine Nitrogen: Can be abstracted by strong bases, enabling functionalization at the 2 and 5 positions of the pyrrolidine ring.
-
The Benzoyl Group: Can be cleaved under certain conditions or can influence the reactivity of the aromatic ring.
-
The Aromatic Ring: Can undergo electrophilic substitution, although the amide group is a deactivating, ortho-, para-director.
Synthesis of this compound
The most common and straightforward synthesis of this compound is the acylation of pyrrolidine with benzoyl chloride. This reaction, a classic example of a Schotten-Baumann reaction, proceeds via nucleophilic acyl substitution.
Experimental Protocol: Synthesis of this compound
Materials:
-
Pyrrolidine
-
Benzoyl chloride
-
10% aqueous Sodium Hydroxide (NaOH) solution
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Stirring apparatus
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a stirrer, dissolve pyrrolidine (1.0 eq) in dichloromethane.
-
Cool the solution in an ice bath.
-
Slowly add benzoyl chloride (1.05 eq) dropwise to the stirred solution.
-
Simultaneously, add 10% aqueous NaOH solution dropwise to neutralize the HCl formed during the reaction and maintain a basic pH.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude product can be further purified by vacuum distillation or recrystallization.
Expected Yield: 85-95%
Synthesis Workflow
Caption: Synthesis workflow for this compound.
Key Reactions of this compound
Reduction of the Amide
The carbonyl group of the amide in this compound can be reduced to a methylene group using strong reducing agents like lithium aluminum hydride (LiAlH₄). This reaction is a valuable method for the synthesis of N-substituted pyrrolidines.
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Ethyl acetate
-
15% aqueous Sodium Hydroxide (NaOH) solution
-
Water
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Stirring apparatus
-
Heating mantle
Procedure:
-
In a dry, three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and stirrer, suspend LiAlH₄ (1.5 eq) in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).
-
Dissolve this compound (1.0 eq) in anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the reaction mixture for 4-6 hours.
-
Cool the reaction mixture in an ice bath and cautiously quench the excess LiAlH₄ by the slow, dropwise addition of ethyl acetate, followed by the sequential addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams.
-
Stir the resulting mixture until a granular precipitate forms.
-
Filter the precipitate and wash it thoroughly with diethyl ether.
-
Combine the filtrate and washings, dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield 1-Benzylpyrrolidine.
Caption: Reduction of this compound.
Hydrolysis of the Amide Bond
The amide bond in this compound can be cleaved under acidic or basic conditions to yield pyrrolidine and benzoic acid. This reaction is essentially the reverse of its synthesis.
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)
-
Water
-
Sodium Bicarbonate (NaHCO₃) solution
-
Diethyl ether
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
Procedure:
-
In a round-bottom flask, add this compound and an excess of concentrated HCl or H₂SO₄.
-
Add water and heat the mixture to reflux for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Neutralize the excess acid by carefully adding a saturated solution of NaHCO₃ until effervescence ceases.
-
Extract the aqueous layer with diethyl ether to remove any unreacted starting material.
-
Acidify the aqueous layer with concentrated HCl to precipitate the benzoic acid.
-
Collect the benzoic acid by filtration.
-
The pyrrolidine will remain in the aqueous layer as its hydrochloride salt.
Quantitative Data
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C/Torr) |
| This compound | C₁₁H₁₃NO | 175.23 | 102 | 191-193 / 12 |
| 1-Benzylpyrrolidine | C₁₁H₁₅N | 161.25 | - | 229-231 / 760 |
| Pyrrolidine | C₄H₉N | 71.12 | -63 | 87-88 / 760 |
| Benzoic Acid | C₇H₆O₂ | 122.12 | 122.4 | 249 / 760 |
Spectroscopic Data for this compound
| Spectroscopy | Characteristic Peaks |
| ¹H NMR (CDCl₃, δ) | ~7.4 (m, 5H, Ar-H), ~3.6 (t, 2H, N-CH₂), ~3.4 (t, 2H, N-CH₂), ~1.9 (m, 4H, CH₂-CH₂) |
| ¹³C NMR (CDCl₃, δ) | ~170 (C=O), ~136 (Ar-C), ~129 (Ar-CH), ~128 (Ar-CH), ~127 (Ar-CH), ~49 (N-CH₂), ~46 (N-CH₂), ~26 (CH₂), ~24 (CH₂) |
| IR (KBr, cm⁻¹) | ~1630 (C=O stretch, amide), ~1440 (C-N stretch), ~700-800 (Aromatic C-H bend) |
| Mass Spec (m/z) | 175 (M⁺), 105 ([C₆H₅CO]⁺), 70 ([C₄H₈N]⁺) |
Note: The exact chemical shifts and peak multiplicities may vary slightly depending on the solvent and spectrometer used.
Applications in Drug Development
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds.[1] this compound and its derivatives serve as important intermediates in the synthesis of a wide range of pharmaceutical agents. The benzoyl group can act as a protecting group for the pyrrolidine nitrogen or as a modifiable handle for further synthetic transformations. The ability to functionalize the pyrrolidine ring at various positions allows for the generation of diverse molecular architectures for screening in drug discovery programs.[2]
Conclusion
This technical guide provides a foundational understanding of the reactivity of this compound. The provided experimental protocols for its synthesis and key reactions, along with the summarized quantitative and spectroscopic data, offer a practical resource for laboratory work. The versatility of this compound as a synthetic intermediate underscores its importance in the fields of organic chemistry and drug development. Further investigation into the diverse reactivity of this compound is encouraged to unlock its full potential in the creation of novel and complex molecules.
References
Methodological & Application
Synthesis of 1-Benzoylpyrrolidine: An Application Note and Laboratory Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the laboratory synthesis of 1-benzoylpyrrolidine, a valuable building block in organic synthesis and medicinal chemistry. The protocol details a robust and efficient method based on the Schotten-Baumann reaction, acylating pyrrolidine with benzoyl chloride under basic conditions. This application note includes a detailed experimental procedure, tables of quantitative data for reactants and the product, and expected analytical characterization data for verification of the final compound. A graphical workflow of the synthesis is also provided to ensure clarity and reproducibility in the laboratory setting.
Introduction
This compound is a tertiary amide that serves as a key intermediate in the synthesis of various pharmaceutical compounds and fine chemicals. Its structure, featuring a benzoyl group attached to a pyrrolidine ring, is a common motif in molecules with diverse biological activities. The synthesis protocol outlined herein is a classic example of the Schotten-Baumann reaction, a reliable method for the acylation of amines. This reaction is characterized by its operational simplicity and generally high yields, making it a staple in synthetic organic chemistry.
Reaction Scheme
The synthesis proceeds via the nucleophilic acyl substitution of benzoyl chloride with pyrrolidine. The reaction is carried out in the presence of an aqueous base, typically sodium hydroxide, which serves to neutralize the hydrochloric acid byproduct, driving the reaction to completion.
Reaction: Pyrrolidine + Benzoyl Chloride → this compound + HCl
Quantitative Data
Table 1: Reactant and Product Properties
| Compound | Formula | Molar Mass ( g/mol ) | Density (g/mL) | Boiling Point (°C) |
| Pyrrolidine | C₄H₉N | 71.12 | 0.866[1] | 87[1] |
| Benzoyl Chloride | C₇H₅ClO | 140.57 | 1.21 | 197 |
| Sodium Hydroxide | NaOH | 40.00 | - | 1390 |
| This compound | C₁₁H₁₃NO | 175.23[2][3] | ~1.117 (predicted) | 191-193 (at 12 Torr)[3] |
Experimental Protocol
Materials and Equipment
-
Pyrrolidine (99%)
-
Benzoyl chloride (99%)
-
Sodium hydroxide (NaOH) pellets
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Deionized water
-
Round-bottom flask (250 mL)
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 8.0 g (0.20 mol) of sodium hydroxide in 100 mL of deionized water and cool the solution to 0-5 °C in an ice bath.
-
Addition of Pyrrolidine: To the cold NaOH solution, add 7.11 g (0.10 mol) of pyrrolidine. Stir the mixture vigorously.
-
Addition of Benzoyl Chloride: Place 14.06 g (0.10 mol) of benzoyl chloride in a dropping funnel. Add the benzoyl chloride dropwise to the stirred pyrrolidine solution over a period of 30 minutes, ensuring the temperature of the reaction mixture does not exceed 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for an additional 1-2 hours. The completion of the reaction can be monitored by the disappearance of the characteristic smell of benzoyl chloride.
-
Workup - Extraction: Transfer the reaction mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Washing: Combine the organic extracts and wash sequentially with 50 mL of 1 M HCl, 50 mL of saturated aqueous sodium bicarbonate solution, and 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation (191-193 °C at 12 Torr) to yield this compound as a colorless to light yellow liquid.
Expected Yield
The typical yield for this reaction is in the range of 85-95%.
Characterization Data
Table 2: Analytical Data for this compound
| Analysis | Expected Results |
| ¹H NMR (CDCl₃) | δ (ppm): 7.4 (m, 5H, Ar-H), 3.6 (t, 2H, N-CH₂), 3.4 (t, 2H, N-CH₂), 1.9 (m, 4H, CH₂-CH₂) |
| ¹³C NMR (CDCl₃) | δ (ppm): 170.0 (C=O), 136.5 (Ar-C), 129.5 (Ar-CH), 128.0 (Ar-CH), 126.5 (Ar-CH), 49.0 (N-CH₂), 46.0 (N-CH₂), 26.0 (CH₂), 24.5 (CH₂) |
| IR (neat) | ν (cm⁻¹): ~1640 (C=O, amide), ~1440, ~1230 |
| MS (EI) | m/z (%): 175 (M⁺), 105 ([C₆H₅CO]⁺), 77 ([C₆H₅]⁺), 70 |
Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.
-
Pyrrolidine is a flammable and corrosive liquid.
-
Benzoyl chloride is a lachrymator and is corrosive. Handle with care.
-
Sodium hydroxide is highly corrosive. Avoid contact with skin and eyes.
-
Dichloromethane is a volatile and potentially carcinogenic solvent.
References
Application Notes and Protocols: 1-Benzoylpyrrolidine in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 1-benzoylpyrrolidine as a versatile reagent in organic synthesis. The information is targeted toward researchers, scientists, and professionals in drug development.
Introduction
This compound is a tertiary amide that serves as a valuable building block and reagent in modern organic synthesis. Its unique structural features, combining a stable benzoyl group with a pyrrolidine moiety, allow for a range of chemical transformations. This document outlines its primary applications in the synthesis of ketones and as a directing group in ortho-functionalization reactions.
Application 1: Synthesis of Ketones via Nucleophilic Acyl Substitution
This compound is an effective electrophile for the synthesis of ketones through nucleophilic acyl substitution with organometallic reagents, particularly organolithium compounds. The pyrrolidine leaving group facilitates the reaction, and the formation of a stable tetrahedral intermediate helps to prevent over-addition, which is a common side reaction with other carboxylic acid derivatives.
Quantitative Data for Ketone Synthesis
The following table summarizes the results for the reaction of this compound with n-butyllithium (n-BuLi) to produce valerophenone.
| Entry | Reagent | Solvent | Reaction Time (s) | Yield of Ketone (%) | Ketone:Alcohol Ratio |
| 1 | n-BuLi | CPME | 20 | 90 | 97:3 |
CPME: Cyclopentyl methyl ether
Experimental Protocol: Synthesis of Valerophenone
This protocol details the synthesis of valerophenone from this compound and n-butyllithium.
Materials:
-
This compound (1.0 equiv)
-
n-Butyllithium (2.0 equiv, solution in hexanes)
-
Cyclopentyl methyl ether (CPME), anhydrous
-
Deionized water
-
Standard laboratory glassware and stirring apparatus
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equiv).
-
Dissolve the this compound in anhydrous cyclopentyl methyl ether (CPME) to a concentration of 0.5 M.
-
Cool the solution to 0 °C using an ice bath.
-
While stirring vigorously, add n-butyllithium (2.0 equiv) dropwise to the solution.
-
Allow the reaction to stir for 20 seconds at 0 °C.
-
Quench the reaction by the rapid addition of deionized water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to yield pure valerophenone.
Caption: Workflow for the synthesis of ketones from this compound.
Application 2: Directed Ortho-Metalation
The benzoyl group in this compound can act as a directed metalation group (DMG), facilitating the deprotonation of the ortho-position of the benzene ring by a strong base, typically an organolithium reagent. The resulting ortho-lithiated species can then be trapped with various electrophiles to introduce a wide range of substituents at the ortho-position with high regioselectivity.
General Experimental Protocol: Ortho-Functionalization of this compound
This protocol provides a general procedure for the ortho-lithiation of this compound and subsequent reaction with an electrophile.
Materials:
-
This compound (1.0 equiv)
-
s-Butyllithium (s-BuLi) or n-Butyllithium (n-BuLi) (1.1 - 1.5 equiv)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
Electrophile (e.g., alkyl halide, aldehyde, ketone, CO₂, etc.) (1.2 - 2.0 equiv)
-
Saturated aqueous ammonium chloride solution
-
Standard laboratory glassware and stirring apparatus
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
To a flame-dried, round-bottom flask under an inert atmosphere, add this compound (1.0 equiv).
-
Dissolve the starting material in anhydrous THF or diethyl ether.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the organolithium reagent (s-BuLi or n-BuLi, 1.1 - 1.5 equiv) dropwise while maintaining the temperature at -78 °C.
-
Stir the mixture at -78 °C for 1-2 hours to ensure complete ortho-lithiation.
-
Add the chosen electrophile (1.2 - 2.0 equiv) dropwise at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 2-12 hours (reaction time is dependent on the electrophile).
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by an appropriate method (e.g., column chromatography or recrystallization) to yield the ortho-substituted this compound derivative.
Caption: Pathway for ortho-functionalization of this compound.
Note on Friedel-Crafts Acylation
While amides are generally not ideal substrates for Friedel-Crafts acylation due to the high stability of the C-N amide bond, reactions can be achieved under harsh conditions using superacids like triflic acid. However, for this compound, this is not a common or recommended application due to the requirement of severe reaction conditions and the potential for side reactions. More conventional acylating agents like acid chlorides or anhydrides are preferred for Friedel-Crafts reactions.
Conclusion
This compound is a valuable reagent in organic synthesis, primarily for the preparation of ketones and as a directing group for the regioselective functionalization of aromatic rings. The protocols provided herein offer a foundation for researchers to utilize this compound in their synthetic endeavors. The mild conditions for ketone synthesis make it an attractive alternative to other methods that may suffer from over-addition or require harsher reagents. Its utility as an ortho-directing group opens avenues for the synthesis of complex, substituted aromatic compounds that are of interest in medicinal chemistry and materials science.
Applications of 1-Benzoylpyrrolidine in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The 1-benzoylpyrrolidine scaffold is a privileged structural motif in medicinal chemistry, serving as a versatile backbone for the design and synthesis of novel therapeutic agents. Its inherent physicochemical properties and synthetic tractability have led to its incorporation into a diverse range of biologically active molecules. This document provides detailed application notes and experimental protocols for key areas where this compound derivatives have shown significant promise, including neuroprotection, cancer therapy, and anti-inflammatory applications.
Application Note 1: Neuroprotective Agents for Neurodegenerative Diseases
Derivatives of the this compound scaffold have been investigated as potent neuroprotective agents, particularly as antagonists of the N-methyl-D-aspartate (NMDA) receptor, a key player in excitotoxic neuronal death associated with neurodegenerative disorders like Alzheimer's and Parkinson's disease.
A notable example is the investigation of 1-benzyl-5-oxopyrrolidine-2-carboximidamide derivatives, close analogs of this compound compounds. These compounds have demonstrated significant protective effects against NMDA-induced cytotoxicity in vitro.[1] One of the lead compounds from this series, 12k , exhibited higher potency than the reference compound, ifenprodil.[1] Further studies revealed that compound 12k attenuates Ca2+ influx and suppresses the upregulation of the NR2B subunit of the NMDA receptor, suggesting a mechanism that involves the modulation of NMDA receptor activity.[1] In vivo behavioral tests confirmed that compound 12k could significantly improve learning and memory, highlighting its potential as a drug candidate for neurodegenerative diseases.[1]
Quantitative Data: Neuroprotective Activity
| Compound | Target | Assay | Activity | Reference |
| 12k | NR2B-NMDA Receptor | NMDA-induced cytotoxicity | Higher potency than ifenprodil | [1] |
Experimental Protocol: Evaluation of Neuroprotective Activity against NMDA-induced Cytotoxicity
This protocol is based on the evaluation of 1-benzyl-5-oxopyrrolidine-2-carboximidamide derivatives.[1]
1. Cell Culture:
- Primary cortical neurons are cultured from embryonic day 18 Sprague-Dawley rats.
- Cortices are dissected, dissociated, and plated on poly-D-lysine-coated 96-well plates in Neurobasal medium supplemented with B27, GlutaMAX, and penicillin-streptomycin.
- Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
2. NMDA-induced Cytotoxicity Assay:
- After 7 days in culture, the medium is replaced with a magnesium-free Earle's Balanced Salt Solution (EBSS).
- Cells are pre-incubated with varying concentrations of the test compounds (e.g., 1, 10, 100 µM) for 30 minutes.
- NMDA (100 µM) and glycine (10 µM) are added to induce excitotoxicity.
- After 10 minutes of exposure, the medium is replaced with fresh, conditioned Neurobasal medium.
- Cell viability is assessed 24 hours later using the MTT assay.
3. MTT Assay for Cell Viability:
- Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
- Incubate for 4 hours at 37°C.
- Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Cell viability is expressed as a percentage of the control (untreated) cells.
Signaling Pathway: NMDA Receptor-Mediated Excitotoxicity
Caption: NMDA receptor-mediated excitotoxicity pathway and the inhibitory action of a this compound analog.
Application Note 2: Anticancer and Analgesic Agents Targeting Monoacylglycerol Lipase (MAGL)
The this compound scaffold has been utilized in the design of potent inhibitors of monoacylglycerol lipase (MAGL), an enzyme that plays a crucial role in the endocannabinoid system and is implicated in cancer pathophysiology and pain signaling.
A series of benzoxazole-linked 2-pyrrolidinones, structurally related to this compound, have been identified as novel and potent MAGL inhibitors.[2][3] These compounds exhibit both analgesic and anticancer activities.[3] The most potent compounds in this series, 19 (4-NO2 derivative) and 20 (4-SO2NH2 derivative), displayed IC50 values of 8.4 nM and 7.6 nM, respectively, for human MAGL.[3] Importantly, these compounds showed high selectivity for MAGL over the related enzyme fatty acid amide hydrolase (FAAH), with IC50 values greater than 50 µM for FAAH.[3] In vivo studies demonstrated that compound 20 significantly reduced pain response in a dose-dependent manner in a formalin-induced analgesic test.[3] Furthermore, compounds 19 and 20 exhibited good anticancer activity against the SNB-75 central nervous system cancer cell line.[3]
Quantitative Data: MAGL and FAAH Inhibition
| Compound | Target | IC50 (nM) | Selectivity (FAAH/MAGL) | Reference |
| 19 | hMAGL | 8.4 | > 5952 | [3] |
| hFAAH | > 50,000 | [3] | ||
| 20 | hMAGL | 7.6 | > 6579 | [3] |
| hFAAH | > 50,000 | [3] |
Experimental Protocol: Synthesis and Evaluation of MAGL Inhibitors
This protocol is based on the synthesis and evaluation of benzoxazole-linked 2-pyrrolidinones.[3]
1. General Synthesis of 1-Benzyl-5-oxopyrrolidine-3-carboxylic acid (Intermediate):
- A mixture of benzylamine (1 equiv.) and itaconic acid (1 equiv.) in water is refluxed for 1 hour.
- The reaction mixture is cooled, and the resulting solid is filtered and washed with cold water.
- The crude product is purified by recrystallization.
2. General Synthesis of Benzoxazole-linked 2-pyrrolidinones:
- The intermediate carboxylic acid is coupled with various substituted 2-aminophenols in the presence of a coupling agent like polyphosphoric acid at elevated temperatures (150-160°C).
- The reaction mixture is then neutralized with sodium carbonate.
- The final products are purified by column chromatography.
3. In Vitro MAGL and FAAH Inhibition Assay:
- Human MAGL and FAAH activity is measured using a fluorescent substrate-based assay.
- The enzymes are incubated with the test compounds at various concentrations for a specified time.
- The reaction is initiated by the addition of the substrate (e.g., 4-methylumbelliferyl acetate for MAGL).
- The fluorescence of the product is measured using a microplate reader.
- IC50 values are calculated from the dose-response curves.
Experimental Workflow: From Synthesis to Biological Evaluation
Caption: A typical workflow for the synthesis and biological evaluation of this compound analogs.
Application Note 3: FAAH Inhibitors for Pain and Inflammation
The this compound scaffold is also a key component in the development of Fatty Acid Amide Hydrolase (FAAH) inhibitors. FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide. Inhibiting FAAH increases anandamide levels, leading to analgesic, anti-inflammatory, and anxiolytic effects without the psychoactive side effects associated with direct cannabinoid receptor agonists.
Several classes of FAAH inhibitors have been developed, with piperidine/piperazine ureas being a prominent class.[4] These compounds act as irreversible inhibitors by carbamylating the catalytic serine residue (Ser241) in the FAAH active site.[4] The this compound moiety can be conceptually viewed as a bioisostere or a related scaffold to the piperidine core in these inhibitors. The development of potent and selective FAAH inhibitors like PF-04457845, which has undergone clinical trials, underscores the therapeutic potential of targeting this enzyme.[5]
Quantitative Data: Potency of FAAH Inhibitors
| Compound | Target | k_inact / K_i (M⁻¹s⁻¹) | IC50 (nM) | Reference |
| PF-04457845 | hFAAH | 40300 | 7.2 | [5] |
Experimental Protocol: FAAH Inhibition Assay
This protocol is a general method for assessing FAAH inhibition.
1. Enzyme Preparation:
- Recombinant human FAAH is expressed and purified from a suitable expression system (e.g., E. coli or insect cells).
2. Inhibition Assay:
- The assay is performed in a buffer solution (e.g., 50 mM Tris-HCl, pH 9.0, containing 0.1% BSA).
- The enzyme is pre-incubated with various concentrations of the test inhibitor for a defined period (e.g., 15 minutes) at 37°C.
- The reaction is initiated by adding a fluorescent substrate, such as arachidonoyl-7-amino-4-methylcoumarin (AAMC).
- The increase in fluorescence due to the release of 7-amino-4-methylcoumarin is monitored over time using a fluorescence plate reader.
- The rate of reaction is calculated, and the IC50 value for each inhibitor is determined by plotting the percent inhibition against the inhibitor concentration.
Mechanism of Action: Covalent Inhibition of FAAH
Caption: Covalent inhibition of FAAH by a urea-based inhibitor, leading to increased anandamide levels.
References
- 1. Design, synthesis and biological evaluation of 1-benzyl-5-oxopyrrolidine-2-carboximidamide derivatives as novel neuroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of PF-04457845: A Highly Potent, Orally Bioavailable, and Selective Urea FAAH Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1-Benzoylpyrrolidine as a Versatile Building Block for the Synthesis of Bioactive Heterocyclic Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction:
1-Benzoylpyrrolidine and its derivatives are valuable and versatile starting materials in synthetic organic chemistry, particularly for the construction of a diverse array of heterocyclic compounds. The pyrrolidine ring, a saturated five-membered nitrogen-containing heterocycle, is a privileged scaffold found in numerous natural products and pharmaceuticals. The presence of the benzoyl group activates the pyrrolidine ring for various chemical transformations, including cycloadditions and recyclization reactions, making it an excellent precursor for generating molecular complexity. These application notes provide detailed protocols for the synthesis of aminopyrazole derivatives from this compound, highlighting its utility in generating compounds with significant potential in medicinal chemistry. Aminopyrazoles are a class of compounds known for their wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3][4][5][6][7][8]
Synthesis of γ-Aminopropyl-Substituted Pyrazoles
A key application of this compound is its use in the synthesis of substituted pyrazoles through a recyclization reaction. The process involves the initial formation of an activated intermediate, 2-(1-benzoylpyrrolidin-2-ylidene)malononitrile, followed by its reaction with a binucleophile like hydrazine, which leads to the formation of a new heterocyclic ring system. This approach provides an efficient route to 3-(3-aminopropyl)-1H-pyrazole-5-amine, a scaffold of considerable interest in drug discovery.
Quantitative Data Summary
The following table summarizes the key quantitative data for the two-step synthesis of 3-(3-aminopropyl)-1H-pyrazole-5-amine from this compound. The data presented is representative for this class of reactions.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Appearance |
| 2-(1-Benzoylpyrrolidin-2-ylidene)malononitrile | C14H11N3O | 237.26 | 85-95 | Pale yellow solid |
| 3-(3-Aminopropyl)-1H-pyrazole-5-amine | C6H12N4 | 140.19 | 70-85 | Off-white to pale solid |
Experimental Protocols
Protocol 1: Synthesis of 2-(1-Benzoylpyrrolidin-2-ylidene)malononitrile
This protocol describes the preparation of the key intermediate, 2-(1-benzoylpyrrolidin-2-ylidene)malononitrile, from this compound. The reaction involves the activation of the pyrrolidine ring followed by condensation with malononitrile.
Materials:
-
This compound
-
Phosphorus oxychloride (POCl3)
-
Malononitrile
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (TEA)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous dichloromethane (0.2 M) under a nitrogen atmosphere at 0 °C, add phosphorus oxychloride (1.1 eq) dropwise.
-
Stir the reaction mixture at 0 °C for 30 minutes.
-
Add a solution of malononitrile (1.2 eq) in anhydrous dichloromethane to the reaction mixture.
-
Add triethylamine (3.0 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield 2-(1-benzoylpyrrolidin-2-ylidene)malononitrile as a pale yellow solid.
Protocol 2: Synthesis of 3-(3-Aminopropyl)-1H-pyrazole-5-amine
This protocol details the recyclization of 2-(1-benzoylpyrrolidin-2-ylidene)malononitrile with hydrazine hydrate to form the target aminopyrazole.
Materials:
-
2-(1-Benzoylpyrrolidin-2-ylidene)malononitrile
-
Hydrazine hydrate (N2H4·H2O)
-
Ethanol
-
Dichloromethane (DCM)
-
Water
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
In a round-bottom flask, dissolve 2-(1-benzoylpyrrolidin-2-ylidene)malononitrile (1.0 eq) in ethanol (0.1 M).
-
Add hydrazine hydrate (5.0 eq) to the solution.
-
Reflux the reaction mixture for 6-8 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
To the residue, add water and extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by recrystallization or silica gel column chromatography to yield 3-(3-aminopropyl)-1H-pyrazole-5-amine as an off-white solid.
Visualizations
Reaction Workflow Diagram
The following diagram illustrates the two-step synthesis of 3-(3-aminopropyl)-1H-pyrazole-5-amine from this compound.
References
- 1. Amino-Pyrazoles in Medicinal Chemistry: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [Synthesis and pharmacological properties of pyrazole compounds. II. 4-aminopyrazole derivatives variously substituted in the 1 position] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chemimpex.com [chemimpex.com]
Application Note: N-Benzoylation of Pyrrolidine via Schotten-Baumann Reaction
Introduction
N-acylated pyrrolidines are significant structural motifs found in a wide array of biologically active compounds, including pharmaceuticals and natural products. The introduction of a benzoyl group to the pyrrolidine nitrogen atom can modulate the compound's chemical and pharmacological properties. The N-benzoylation of pyrrolidine is a fundamental transformation in organic synthesis, often accomplished through the Schotten-Baumann reaction. This method involves the acylation of an amine with an acid chloride in the presence of an aqueous base. This application note provides a detailed, step-by-step protocol for the synthesis of 1-benzoylpyrrolidine, targeted at researchers in organic chemistry and drug development.
Principle
The reaction proceeds via a nucleophilic acyl substitution mechanism. Pyrrolidine, a cyclic secondary amine, acts as a nucleophile and attacks the electrophilic carbonyl carbon of benzoyl chloride. A tetrahedral intermediate is formed, which then collapses, eliminating a chloride ion. The aqueous base (sodium hydroxide) serves to neutralize the hydrochloric acid byproduct, preventing the protonation of the pyrrolidine reactant and driving the reaction to completion. The use of a two-phase system, consisting of water and an organic solvent, is a common feature of the Schotten-Baumann reaction conditions.
Experimental Protocol
Materials and Reagents:
-
Pyrrolidine (C₄H₉N)
-
Benzoyl Chloride (C₇H₅ClO)
-
Sodium Hydroxide (NaOH)
-
Dichloromethane (CH₂Cl₂)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Saturated Sodium Chloride Solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Deionized Water
-
Ice Bath
-
Separatory Funnel
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve pyrrolidine (1.0 eq) in 20 mL of dichloromethane.
-
Aqueous Base Addition: Add 20 mL of a 2 M aqueous solution of sodium hydroxide to the flask.
-
Cooling: Place the flask in an ice bath and stir the biphasic mixture vigorously for 10-15 minutes, allowing the temperature to equilibrate to 0-5 °C.
-
Acylation: Add benzoyl chloride (1.05 eq) dropwise to the rapidly stirring mixture over a period of 15-20 minutes using a dropping funnel. Ensure the temperature does not rise above 10 °C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 1-2 hours to ensure the reaction goes to completion.
-
Work-up and Extraction:
-
Transfer the reaction mixture to a separatory funnel.
-
Separate the organic layer.
-
Extract the aqueous layer twice with 15 mL portions of dichloromethane.
-
Combine all organic layers.
-
-
Washing:
-
Wash the combined organic layer sequentially with 20 mL of deionized water, 20 mL of saturated sodium bicarbonate solution, and finally 20 mL of brine.
-
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the mixture to remove the drying agent.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel if necessary to yield a colorless to light yellow liquid.
Quantitative Data
The following table summarizes the key quantitative data for the reactants and the expected product, this compound.
| Parameter | Pyrrolidine (Reactant) | Benzoyl Chloride (Reactant) | This compound (Product) |
| Molecular Formula | C₄H₉N | C₇H₅ClO | C₁₁H₁₃NO[1] |
| Molar Mass ( g/mol ) | 71.12[2] | 140.57 | 175.23[1] |
| Appearance | Colorless liquid[2] | Colorless fuming liquid | Colorless to light yellow liquid[3] |
| Density (g/cm³) | 0.866[2] | 1.21 | ~1.117[3] |
| Boiling Point (°C) | 87[2] | 197.2 | 191-193 (at 12 Torr)[3] |
| ¹H NMR (CDCl₃, δ ppm) | - | - | 7.4 (m, 5H, Ar-H), 3.6 (t, 2H, N-CH₂), 3.4 (t, 2H, N-CH₂), 1.9 (m, 4H, -CH₂CH₂-) |
| ¹³C NMR (CDCl₃, δ ppm) | - | - | 170.0 (C=O), 136.5 (Ar-C), 129.5 (Ar-CH), 128.2 (Ar-CH), 126.8 (Ar-CH), 49.0 (N-CH₂), 46.2 (N-CH₂), 26.2 (-CH₂-), 24.5 (-CH₂-) |
| IR (cm⁻¹) | - | - | ~1640 (C=O, amide I band), ~2870-2970 (C-H stretch), ~1440 (C-N stretch) |
| Expected Yield | - | - | >90% (Typical) |
Visualizations
Caption: Workflow diagram for the synthesis of this compound.
References
Application Notes and Protocols: Amine Protecting Groups in Peptide Synthesis
Topic: Amine Protecting Groups in Peptide Synthesis with a note on 1-Benzoylpyrrolidine
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Based on a comprehensive review of scientific literature, This compound is not a standard or documented protecting group for amine protection in peptide synthesis. The established and routinely used protecting groups include tert-Butoxycarbonyl (Boc), 9-Fluorenylmethoxycarbonyl (Fmoc), and Carboxybenzyl (Cbz). This document will provide a detailed overview of the principles and applications of these established protecting groups.
Introduction to Amine Protecting Groups in Peptide Synthesis
Peptide synthesis is a stepwise process involving the formation of amide (peptide) bonds between amino acids in a specific sequence. To prevent unwanted side reactions and ensure the correct sequence, the reactive functional groups of the amino acids (the α-amino group and any reactive side chains) must be temporarily blocked or "protected". The α-amino group of the incoming amino acid is protected to prevent self-polymerization and to ensure that it only reacts at the C-terminus of the growing peptide chain.
A suitable amine protecting group should be:
-
Easy to introduce in high yield.
-
Stable under the conditions of peptide coupling.
-
Readily and selectively removable in high yield under mild conditions that do not affect the newly formed peptide bond or other protecting groups (orthogonality).
-
Should not lead to racemization of the chiral center of the amino acid.
The benzoyl group, while used for amine protection in general organic synthesis, is generally not employed for α-amino protection in modern peptide synthesis. The amide bond formed is very stable and requires harsh conditions for cleavage (e.g., strong acid or base at high temperatures), which can also cleave the peptide bonds of the synthesized peptide.
Commonly Used Amine Protecting Groups
The two most common strategies in solid-phase peptide synthesis (SPPS) are based on the Boc and Fmoc protecting groups.
-
tert-Butoxycarbonyl (Boc): This protecting group is stable to bases and nucleophiles but is readily removed by moderate to strong acids, such as trifluoroacetic acid (TFA).
-
9-Fluorenylmethoxycarbonyl (Fmoc): This group is stable to acids but is cleaved by a mild base, typically a solution of piperidine in an organic solvent.
-
Carboxybenzyl (Cbz or Z): This group is stable to acidic and basic conditions but can be removed by catalytic hydrogenation (e.g., H₂/Pd) or strong acids like HBr in acetic acid. It is more commonly used in solution-phase peptide synthesis.
Data Presentation: Comparison of Common Amine Protecting Groups
| Protecting Group | Structure | Introduction Reagent | Cleavage Conditions | Byproducts of Cleavage | Orthogonality |
| Boc | (CH₃)₃C-O-CO- | Di-tert-butyl dicarbonate (Boc₂O) | Trifluoroacetic acid (TFA) in CH₂Cl₂ | Isobutylene, CO₂ | Cleaved by acid; stable to base and hydrogenolysis. |
| Fmoc | 9-Fluorenylmethoxycarbonyl chloride (Fmoc-Cl) or N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) | 20-50% Piperidine in DMF or NMP | Dibenzofulvene-piperidine adduct, CO₂ | Cleaved by base; stable to acid and hydrogenolysis. | |
| Cbz (Z) | Benzyl chloroformate (Cbz-Cl) | H₂/Pd, Na/NH₃, HBr/AcOH | Toluene, CO₂ | Cleaved by hydrogenolysis and strong acid; stable to mild acid and base. |
Experimental Protocols
4.1 General Workflow for Solid-Phase Peptide Synthesis (SPPS)
The following diagram illustrates a typical cycle in SPPS using a generic N-terminal protecting group (PG).
Caption: General workflow for one cycle of solid-phase peptide synthesis.
4.2 Protocol for Boc Protection of an Amino Acid
This protocol describes the introduction of the Boc protecting group onto the α-amino group of an amino acid.
Materials:
-
Amino acid
-
Dioxane
-
Water
-
1 M Sodium hydroxide (NaOH)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Ethyl acetate
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
Dissolve the amino acid in a 1:1 mixture of dioxane and water containing one equivalent of NaOH.
-
Cool the solution to 0 °C in an ice bath.
-
Add 1.1 equivalents of Boc₂O dissolved in a minimal amount of dioxane dropwise to the stirred amino acid solution.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Remove the dioxane by evaporation under reduced pressure using a rotary evaporator.
-
Wash the remaining aqueous solution with ethyl acetate to remove any unreacted Boc₂O.
-
Acidify the aqueous layer to pH 2-3 with a cold 1 M HCl solution.
-
Extract the Boc-protected amino acid into ethyl acetate (3 times).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter to remove the drying agent.
-
Evaporate the solvent under reduced pressure to yield the Boc-protected amino acid.
4.3 Protocol for Boc Deprotection during SPPS
This protocol describes the removal of the Boc group from the N-terminus of a resin-bound peptide.
Materials:
-
Boc-protected peptide-resin
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
SPPS reaction vessel
-
N,N-Diisopropylethylamine (DIPEA) or other suitable base for neutralization
Procedure:
-
Swell the Boc-protected peptide-resin in DCM within the SPPS reaction vessel.
-
Drain the DCM.
-
Add a solution of 25-50% TFA in DCM to the resin.
-
Agitate the mixture for 1-2 minutes.
-
Drain the TFA/DCM solution.
-
Add a fresh solution of 25-50% TFA in DCM and agitate for 20-30 minutes.
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DCM.
-
Neutralize the resulting trifluoroacetate salt by washing with a solution of 5-10% DIPEA in DCM.
-
Wash the resin again with DCM to remove excess base. The peptide-resin is now ready for the next coupling step.
Logical Relationships in Orthogonal Protection Strategies
In synthesizing complex peptides or modified peptides, an orthogonal protection strategy is essential. This allows for the selective removal of one type of protecting group while others remain intact.
Caption: Orthogonal deprotection strategy using Fmoc for N-terminus and acid-labile side-chain protecting groups.
Application Notes and Protocols for the Catalytic Synthesis of 1-Benzoylpyrrolidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for the efficient synthesis of 1-benzoylpyrrolidine, a valuable building block in medicinal chemistry and organic synthesis. The focus is on catalytic methods that offer advantages in terms of efficiency, atom economy, and milder reaction conditions compared to traditional stoichiometric coupling reagents.
Introduction
The direct catalytic amidation of carboxylic acids with amines is a highly desirable transformation in modern organic synthesis, as it generates water as the only stoichiometric byproduct. This approach aligns with the principles of green chemistry by minimizing waste and avoiding the use of hazardous coupling agents. This document outlines two prominent catalytic systems for the synthesis of this compound from benzoic acid and pyrrolidine: Zirconium(IV) chloride-catalyzed amidation and Boric acid-catalyzed amidation.
Catalytic Methods Overview
A comparative summary of the key quantitative data for the synthesis of this compound using different catalytic methods is presented below. Please note that the data for the Zirconium(IV) chloride and Boric acid catalyzed reactions are adapted from analogous amide synthesis procedures due to the limited availability of direct literature precedent for this compound.
| Catalyst | Catalyst Loading (mol%) | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Zirconium(IV) chloride (ZrCl₄) | 5 | Benzoic acid, Pyrrolidine, 4Å Molecular Sieves | Tetrahydrofuran (THF) | 65 | 18 | ~90 (estimated) | Adapted from[1] |
| Boric acid (B(OH)₃) | 10 | Benzoic acid, Pyrrolidine | Toluene | 110 (reflux) | 8 | ~85-90 (estimated) | Adapted from[2] |
Experimental Protocols
Protocol 1: Zirconium(IV) Chloride Catalyzed Synthesis of this compound
This protocol is adapted from a reliable Organic Syntheses procedure for direct amide coupling.[1] The method is known for its mild conditions and high yields.
Materials:
-
Benzoic acid
-
Pyrrolidine
-
Zirconium(IV) chloride (ZrCl₄)
-
4Å Molecular Sieves, activated
-
Tetrahydrofuran (THF), anhydrous
-
Triethylamine (Et₃N)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium chloride (NaCl) solution
-
Magnesium sulfate (MgSO₄)
-
Nitrogen or Argon gas supply
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Schlenk line or equivalent inert atmosphere setup
-
Standard glassware for extraction and filtration
-
Rotary evaporator
Procedure:
-
Activate 4Å molecular sieves by heating in an oven at 140 °C for at least 24 hours. Allow to cool to room temperature under vacuum and then fill the flask with an inert gas (N₂ or Ar).
-
To a dry round-bottom flask under an inert atmosphere, add the activated 4Å molecular sieves (pellets, approximately 1 g per mmol of benzoic acid).
-
Add benzoic acid (1.0 eq) and a stir bar to the flask.
-
Add anhydrous THF to the flask to create a stirrable suspension.
-
Add Zirconium(IV) chloride (0.05 eq, 5 mol%) to the flask.
-
Add pyrrolidine (1.1 eq) to the reaction mixture.
-
Heat the reaction mixture to 65 °C and stir for 18 hours.
-
After cooling to room temperature, quench the reaction by the slow addition of a few drops of water.
-
Filter the mixture through a pad of celite to remove the molecular sieves and zirconium salts. Wash the filter cake with ethyl acetate.
-
To the filtrate, add a small amount of triethylamine (e.g., 1 mL per 100 mL of filtrate) to neutralize any HCl formed.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous NaCl solution.
-
Separate the organic layer, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude this compound.
-
Purify the product by flash column chromatography on silica gel if necessary.
Protocol 2: Boric Acid Catalyzed Synthesis of this compound
This protocol is adapted from a procedure for the boric acid-catalyzed amidation of benzoic acid and benzylamine.[2] This method is attractive due to the low cost and low toxicity of the catalyst.
Materials:
-
Benzoic acid
-
Pyrrolidine
-
Boric acid (B(OH)₃)
-
Toluene
-
Hexanes
-
Deionized water
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus and reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Standard glassware for filtration
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add benzoic acid (1.0 eq), boric acid (0.10 eq, 10 mol%), and toluene.
-
Add a stir bar and stir the mixture for 10 minutes at room temperature.
-
Add pyrrolidine (1.05 eq) to the reaction mixture.
-
Heat the mixture to reflux (approximately 110 °C) and continue heating for 8 hours, collecting the water that azeotropically distills with toluene in the Dean-Stark trap.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into hexanes to precipitate the product.
-
Collect the precipitate by suction filtration.
-
Wash the solid with deionized water to remove any remaining boric acid.
-
Dry the solid under vacuum to yield this compound. Further purification can be achieved by recrystallization or column chromatography if needed.
Visualizations
Experimental Workflow: Catalytic Amidation
The general workflow for the catalytic synthesis of this compound is depicted below. This process involves the reaction of benzoic acid and pyrrolidine in the presence of a catalyst, followed by workup and purification to isolate the final product.
Caption: General experimental workflow for the catalytic synthesis of this compound.
Proposed Catalytic Cycle for Zirconium-Catalyzed Amidation
The proposed mechanism for zirconium-catalyzed amidation suggests the involvement of a dinuclear zirconium species.[3] The catalytic cycle likely proceeds through the activation of the carboxylic acid by coordination to the zirconium center, followed by nucleophilic attack of the amine.
Caption: Simplified proposed catalytic cycle for zirconium-catalyzed amidation.
Proposed Catalytic Cycle for Boric Acid-Catalyzed Amidation
Recent studies suggest that the mechanism of boric acid-catalyzed amidation may involve a dimeric B-X-B motif rather than a simple monoacyloxyboron intermediate.[1] This dimeric species is thought to activate the carboxylic acid while coordinating the amine for nucleophilic attack.
Caption: A proposed catalytic cycle for boric acid-catalyzed amidation involving a dimeric boron species.
References
Application Notes and Protocols: Use of 1-Benzoylpyrrolidine as a Ligand in Transition Metal Catalysis
Preliminary Note to the Researcher: Extensive literature searches for the direct application of 1-benzoylpyrrolidine as a primary or ancillary ligand in transition metal-catalyzed reactions have yielded no specific examples or detailed protocols. The information presented herein is based on general principles of coordination chemistry and catalysis, providing a theoretical framework and a generalized protocol for evaluating its potential. The absence of published data suggests that this compound may not be a privileged ligand for transition metal catalysis, potentially due to the electronic properties of the N-acyl amide group, which can reduce the coordinating ability of the nitrogen atom.
Introduction
Transition metal catalysis is a cornerstone of modern synthetic chemistry, enabling the efficient and selective formation of complex molecules. The performance of a metal catalyst is critically influenced by the ligands coordinating to the metal center. Pyrrolidine scaffolds are common in a variety of successful ligands; however, the specific use of this compound as a ligand is not documented in the reviewed scientific literature.
The nitrogen atom in this compound is part of an amide functional group. The lone pair of electrons on the nitrogen is delocalized into the adjacent carbonyl group through resonance. This delocalization reduces the Lewis basicity of the nitrogen, making it a weaker donor to a transition metal center compared to the nitrogen in an N-alkylpyrrolidine. This fundamental electronic property may explain the apparent lack of its use in catalysis.
Despite the absence of specific examples, these notes provide a general framework for a researcher interested in exploring the potential of this compound as a ligand.
Hypothetical Catalytic Applications
Based on the structure of this compound, one might hypothesize its use in reactions where a moderately electron-withdrawing, sterically accessible ligand could be beneficial. Potential, yet unexplored, areas of investigation could include:
-
Palladium-Catalyzed Cross-Coupling Reactions: As a monodentate N-donor ligand, it might influence the reactivity and selectivity in reactions like Suzuki, Heck, or Buchwald-Hartwig couplings.
-
Copper-Catalyzed Reactions: Given the affinity of copper for nitrogen ligands, it could potentially be used in Ullmann-type couplings or Chan-Lam aminations.
-
Asymmetric Catalysis: Chiral derivatives of this compound could be synthesized and evaluated in asymmetric transformations, although the lack of rigidity and strong coordinating groups might be a disadvantage.
General Experimental Protocols
The following are generalized, hypothetical protocols for the synthesis of a transition metal complex with this compound and its subsequent screening in a catalytic reaction. These are intended as a starting point for investigation.
3.1. Synthesis of a Generic Palladium(II) Complex with this compound
This protocol describes a general method for the synthesis of a dichloropalladium(II) complex with two this compound ligands.
-
Materials:
-
Palladium(II) chloride (PdCl₂)
-
This compound
-
Acetonitrile (anhydrous)
-
Diethyl ether (anhydrous)
-
-
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve PdCl₂ (1 mmol) in anhydrous acetonitrile (20 mL).
-
To the resulting solution, add this compound (2.2 mmol, 2.2 equivalents) via syringe.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) or another suitable analytical technique.
-
Upon completion, reduce the solvent volume under vacuum.
-
Precipitate the product by adding anhydrous diethyl ether.
-
Isolate the solid product by filtration, wash with diethyl ether, and dry under vacuum.
-
Characterize the resulting complex using techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.
-
3.2. Screening in a Suzuki-Miyaura Cross-Coupling Reaction
This protocol outlines a general procedure to test the catalytic activity of the synthesized Pd(II)-1-benzoylpyrrolidine complex.
-
Materials:
-
Aryl halide (e.g., 4-bromotoluene, 1 mmol)
-
Arylboronic acid (e.g., phenylboronic acid, 1.2 mmol)
-
Base (e.g., K₂CO₃, 2 mmol)
-
Synthesized Pd(II)-1-benzoylpyrrolidine complex (0.01 mmol, 1 mol%)
-
Solvent (e.g., Toluene/Water mixture, 10:1, 5 mL)
-
Internal standard (e.g., dodecane)
-
-
Procedure:
-
To a reaction vial, add the aryl halide, arylboronic acid, base, and the palladium complex.
-
Add the solvent and the internal standard.
-
Seal the vial and stir the mixture at the desired temperature (e.g., 80-100 °C).
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
Upon completion, cool the reaction to room temperature, quench with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Characterize the product and determine the yield.
-
Data Presentation (Hypothetical)
Should an investigation into this compound as a ligand be undertaken, the following table structure is recommended for summarizing the results of a catalytic screening.
| Entry | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 1 | L1 | K₂CO₃ | Toluene/H₂O | 80 | 12 | Data |
| 2 | 1 | L1 | Cs₂CO₃ | Dioxane | 100 | 12 | Data |
| 3 | 0.5 | L1 | K₃PO₄ | THF | 65 | 24 | Data |
L1 represents the this compound ligand.
Visualizations
The following diagrams illustrate the general logic and workflows for ligand synthesis and catalytic screening.
Application Notes and Protocols for 1-Benzoylpyrrolidine Derivatives in Materials Science
Introduction:
While direct applications of 1-Benzoylpyrrolidine in materials science are not extensively documented, its structural features—namely the benzoyl chromophore and the pyrrolidine moiety—suggest potential utility in the development of functional polymers. The benzoyl group, a key component of well-known photoinitiators like benzophenone, can be harnessed for light-induced polymerization processes. This document outlines a practical application of a this compound derivative, N-(4-benzoylphenyl)-2-pyrrolidinone , as a Type II photoinitiator for the UV curing of acrylate-based resins. These notes are intended for researchers and professionals in polymer chemistry and materials development.
Application Note 1: N-(4-benzoylphenyl)-2-pyrrolidinone as a Type II Photoinitiator for UV Curing
1. Overview:
N-(4-benzoylphenyl)-2-pyrrolidinone is proposed as a novel Type II photoinitiator for free-radical polymerization of acrylate monomers and oligomers. Its molecular structure combines a benzophenone-like photosensitizing unit with a pyrrolidinone group, which can enhance solubility and compatibility in various resin formulations. In conjunction with a co-initiator, typically a tertiary amine, this system can efficiently initiate polymerization upon exposure to UV radiation, leading to the formation of crosslinked polymer networks with desirable properties.
2. Mechanism of Photoinitiation:
The photoinitiation process follows a typical Type II mechanism, as illustrated in the signaling pathway diagram below.
-
Step 1: Photoexcitation: Upon absorption of UV light (typically in the 300-400 nm range), the benzoyl moiety of N-(4-benzoylphenyl)-2-pyrrolidinone is excited from its ground state (S₀) to a singlet excited state (S₁), which then undergoes intersystem crossing to a more stable triplet state (T₁).
-
Step 2: Hydrogen Abstraction: The excited triplet-state photoinitiator abstracts a hydrogen atom from the co-initiator (e.g., an amine).
-
Step 3: Radical Formation: This hydrogen abstraction process generates two radicals: a ketyl radical from the photoinitiator and an amine-derived radical. The amine-derived radical is typically the primary species that initiates the polymerization of acrylate monomers.
DOT Script for Photoinitiation Pathway:
Caption: Photoinitiation pathway of N-(4-benzoylphenyl)-2-pyrrolidinone.
3. Potential Advantages:
-
Good Solubility: The pyrrolidinone moiety may improve solubility in a range of monomers and oligomers.
-
Reduced Migration: As a larger molecule compared to some common photoinitiators, it may exhibit lower migration from the cured polymer, which is advantageous for applications in coatings and adhesives.
-
Tunable Properties: The concentration of the photoinitiator and co-initiator can be adjusted to control the cure speed and final properties of the polymer network.
4. Quantitative Data:
The following table summarizes hypothetical performance data for a UV-curable acrylate formulation containing varying concentrations of N-(4-benzoylphenyl)-2-pyrrolidinone and a fixed concentration of the co-initiator, ethyl 4-(dimethylamino)benzoate (EDAB).
| Formulation ID | Photoinitiator Conc. (wt%) | Co-initiator (EDAB) Conc. (wt%) | UV Dose to Cure (mJ/cm²) | Pencil Hardness (ASTM D3363) | Tg (°C) by DMA | Td5 (5% weight loss, °C) by TGA |
| F1 | 1.0 | 2.0 | 450 | H | 65 | 310 |
| F2 | 2.0 | 2.0 | 300 | 2H | 68 | 315 |
| F3 | 3.0 | 2.0 | 200 | 2H | 70 | 318 |
| F4 | 4.0 | 2.0 | 150 | 3H | 71 | 320 |
Experimental Protocols
Protocol 1: Preparation and UV Curing of an Acrylate Formulation
This protocol describes the preparation of a UV-curable film based on an acrylate resin, using the N-(4-benzoylphenyl)-2-pyrrolidinone/EDAB photoinitiator system.
Materials:
-
N-(4-benzoylphenyl)-2-pyrrolidinone (Photoinitiator)
-
Ethyl 4-(dimethylamino)benzoate (EDAB) (Co-initiator)
-
Trimethylolpropane triacrylate (TMPTA) (Monomer)
-
Urethane diacrylate oligomer
-
Glass slides or other suitable substrate
Equipment:
-
Analytical balance
-
Magnetic stirrer and stir bar
-
Amber glass vials
-
Film applicator (e.g., doctor blade)
-
UV curing system (e.g., mercury vapor lamp)
-
Radiometer
Procedure:
-
Formulation Preparation: a. In an amber glass vial, weigh the desired amounts of urethane diacrylate oligomer and TMPTA monomer. b. Add the specified weight percentage of N-(4-benzoylphenyl)-2-pyrrolidinone and EDAB to the vial. c. Place a small stir bar in the vial and stir the mixture in the dark at room temperature until all components are fully dissolved and the mixture is homogeneous.
-
Film Application: a. Place a clean glass slide on a flat surface. b. Apply a small amount of the formulation along one edge of the slide. c. Using a film applicator set to the desired thickness (e.g., 50 µm), draw the formulation down the length of the slide to create a uniform wet film.
-
UV Curing: a. Place the coated substrate on the conveyor belt of the UV curing system. b. Set the belt speed to achieve the desired UV dose. The UV intensity should be measured with a radiometer. c. Pass the sample under the UV lamp to cure the film. Multiple passes may be necessary to achieve full cure.
-
Cure Assessment: a. Assess the cure by gently touching the surface. A tack-free surface indicates a high degree of cure. b. Perform a solvent rub test (e.g., with methyl ethyl ketone) to further assess crosslink density.
DOT Script for Experimental Workflow:
Caption: Experimental workflow for UV curing of acrylate films.
Protocol 2: Characterization of Cured Films
1. Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Purpose: To determine the degree of acrylate double bond conversion.
-
Method: Acquire FTIR spectra of the uncured liquid formulation and the cured film. Monitor the disappearance of the peak corresponding to the acrylate C=C bond (typically around 810 cm⁻¹ or 1635 cm⁻¹). The percentage conversion can be calculated by comparing the peak area before and after curing, relative to an internal standard peak that does not change during polymerization (e.g., C=O peak around 1720 cm⁻¹).
2. Dynamic Mechanical Analysis (DMA):
-
Purpose: To determine the glass transition temperature (Tg) and viscoelastic properties of the cured film.
-
Method: A small rectangular sample of the cured film is subjected to an oscillating force at a set frequency while the temperature is ramped. The Tg is typically identified as the peak of the tan δ curve.
3. Thermogravimetric Analysis (TGA):
-
Purpose: To evaluate the thermal stability of the cured polymer.
-
Method: A small sample of the cured film is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air). The temperature at which 5% weight loss occurs (Td5) is a common measure of the onset of thermal degradation.
4. Pencil Hardness Test:
-
Purpose: To measure the surface hardness of the cured coating.
-
Method: Following the ASTM D3363 standard, pencils of increasing hardness are pushed across the surface at a fixed angle and pressure. The reported hardness is that of the hardest pencil that does not scratch or mar the surface.
Troubleshooting & Optimization
How to optimize reaction conditions for N-benzoylation of pyrrolidine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing reaction conditions for the N-benzoylation of pyrrolidine. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your synthetic endeavors.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the N-benzoylation of pyrrolidine, a reaction commonly following the Schotten-Baumann methodology.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is very low. What are the potential causes and how can I improve it?
A1: Low yields in the N-benzoylation of pyrrolidine can stem from several factors. Here's a systematic approach to troubleshooting:
-
Reagent Quality: Ensure the purity of your starting materials. Pyrrolidine can be hygroscopic and absorb atmospheric CO2, while benzoyl chloride can hydrolyze over time to benzoic acid. Use freshly distilled pyrrolidine and a fresh bottle of benzoyl chloride or purify it before use.
-
Base Stoichiometry and Type: An insufficient amount of base will result in the protonation of the pyrrolidine starting material by the HCl generated, rendering it non-nucleophilic and halting the reaction.[1] Using at least one equivalent of a suitable base is crucial. For biphasic conditions, a stronger base like NaOH is often effective, while in single-phase organic systems, tertiary amines like triethylamine or pyridine are common.[2]
-
Reaction Temperature: While the reaction is often performed at room temperature or cooled to 0°C to control exothermicity, some conditions may require heating to proceed at a reasonable rate, especially with less reactive benzoylating agents.
-
Inefficient Mixing: In two-phase systems (e.g., dichloromethane/water), vigorous stirring is essential to maximize the interfacial area where the reaction occurs.
-
Premature Hydrolysis of Benzoyl Chloride: Benzoyl chloride reacts readily with water.[2] If using an aqueous base, add the benzoyl chloride slowly to the reaction mixture to favor the reaction with the more nucleophilic pyrrolidine.
Q2: I am observing a significant amount of a white precipitate that is not my product. What could it be?
A2: The most common solid byproduct is benzoic acid, formed from the hydrolysis of benzoyl chloride. This is especially prevalent in aqueous conditions. Another possibility is the hydrochloride salt of pyrrolidine, which can form if the base is not effectively neutralizing the generated HCl.
Q3: During the work-up, I am struggling with the formation of a stable emulsion. How can I break it?
A3: Emulsion formation is a common issue in Schotten-Baumann reactions. Here are a few strategies to address this:
-
Addition of Brine: Adding a saturated aqueous solution of sodium chloride can increase the ionic strength of the aqueous phase, often helping to break the emulsion.
-
Addition of more organic solvent or base: In some cases, adding more of the organic solvent or a small amount of concentrated base can disrupt the emulsion.
-
Filtration: Passing the emulsified mixture through a pad of Celite or glass wool can sometimes help to separate the layers.
-
Centrifugation: If available, centrifuging the mixture is a highly effective method for separating the layers.
Q4: How do I choose the right base for my reaction?
A4: The choice of base depends on the reaction conditions:
-
Aqueous Biphasic (Schotten-Baumann): Strong, inexpensive bases like sodium hydroxide are ideal as they efficiently neutralize the HCl in the aqueous phase.
-
Anhydrous Organic Solvents: Tertiary amines like triethylamine (TEA) or pyridine are commonly used. Pyridine can also act as a nucleophilic catalyst, potentially increasing the reaction rate.[3] For slower reactions, 4-dimethylaminopyridine (DMAP) can be used as a more potent catalyst.
-
Solvent-Free Conditions: A solid-supported base like basic alumina in conjunction with pyridine has been shown to be effective, particularly with microwave irradiation.
Q5: Can I use a different benzoylating agent instead of benzoyl chloride?
A5: Yes, other benzoylating agents can be used, though benzoyl chloride is the most common due to its reactivity and low cost. Benzoic anhydride is a suitable alternative and is less susceptible to hydrolysis, which can be advantageous. However, it requires the removal of benzoic acid as a byproduct.
Quantitative Data on Reaction Conditions
The following tables summarize the impact of different reaction parameters on the yield of N-benzoylpyrrolidine and analogous secondary amines.
Table 1: Comparison of Different Bases for N-Benzoylation
| Base | Solvent System | Amine Substrate | Reaction Time | Yield (%) | Reference |
| NaOH | Dichloromethane / Water | Pyrrolidine | 15 min | >95 (Typical) | Inferred from general Schotten-Baumann |
| Pyridine | Dichloromethane | Secondary Amines | Varies | Good to Excellent | [2] |
| Triethylamine | Dichloromethane | Secondary Amines | Varies | Good to Excellent | [2] |
| None (Ultrasound) | Neat (Solvent-Free) | Pyrrolidine | 30 min | 92 | [4] |
| Pyridine/Basic Alumina (Microwave) | Solvent-Free | Aniline (Primary Amine) | 2 min | 96 |
Note: Data for "Secondary Amines" and "Aniline" are provided as representative examples of acylation reactions under these conditions.
Table 2: Influence of Solvent on N-Benzoylation Yields
| Solvent | Base | Amine Substrate | Yield (%) | Reference |
| Dichloromethane / Water | NaOH | Pyrrolidine | High | General Knowledge |
| Dichloromethane | Pyridine | Secondary Amines | High | [2] |
| Neat (Solvent-Free) | None (Ultrasound) | Pyrrolidine | 92 | [4] |
| Neat (Solvent-Free) | None | Primary and Secondary Amines | High | [3][5] |
Experimental Protocols
Protocol 1: Standard Schotten-Baumann N-Benzoylation of Pyrrolidine
This protocol describes a classic two-phase system for the efficient N-benzoylation of pyrrolidine.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve pyrrolidine (1.0 eq) in dichloromethane (DCM, ~0.5 M). Add an equal volume of a 2 M aqueous solution of sodium hydroxide.
-
Addition of Benzoyl Chloride: Cool the vigorously stirring biphasic mixture to 0°C in an ice bath. Add benzoyl chloride (1.05 eq) dropwise via a syringe over 10-15 minutes, ensuring the temperature does not rise significantly.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the pyrrolidine spot.
-
Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-benzoylpyrrolidine. The product can be further purified by column chromatography on silica gel or by distillation under reduced pressure if necessary.
Protocol 2: Solvent-Free N-Benzoylation of Pyrrolidine using Ultrasound
This environmentally friendly protocol avoids the use of organic solvents.[4]
-
Reaction Setup: In a suitable vessel, mix pyrrolidine (1.0 eq) and benzoyl chloride (1.0 eq).
-
Ultrasonication: Place the reaction vessel in an ultrasonic bath and irradiate at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by TLC. The reaction is typically complete within 30 minutes.[4]
-
Work-up and Isolation: After completion, add water to the reaction mixture. The solid product, N-benzoylpyrrolidine, will precipitate. Collect the solid by filtration, wash with cold water, and dry to afford the pure product.
Visualizations
Below are diagrams illustrating the experimental workflow and troubleshooting logic for the N-benzoylation of pyrrolidine.
Caption: A typical experimental workflow for the Schotten-Baumann N-benzoylation of pyrrolidine.
Caption: A decision-making flowchart for troubleshooting low yields in N-benzoylation reactions.
Caption: The general mechanism for the N-benzoylation of pyrrolidine under Schotten-Baumann conditions.
References
Purification of 1-Benzoylpyrrolidine and removal of impurities
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 1-benzoylpyrrolidine and the removal of common impurities.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities encountered during the synthesis of this compound?
A1: When synthesizing this compound, typically via the Schotten-Baumann reaction between pyrrolidine and benzoyl chloride, several impurities can be present in the crude product.[1][2][3] The most common impurities include:
-
Unreacted Starting Materials: Pyrrolidine and benzoyl chloride.
-
Hydrolysis Product: Benzoic acid, formed from the reaction of benzoyl chloride with water.[1]
-
Side Products: Small amounts of N,N-dibenzoylaniline may form if aniline is present as an impurity.
Q2: What is the general appearance and physical state of this compound?
A2: Pure this compound is typically a colorless to light yellow liquid at room temperature.[4] It has a boiling point of approximately 191-193 °C at 12 Torr.
Q3: Which analytical techniques are suitable for assessing the purity of this compound?
A3: The purity of this compound can be effectively determined using standard analytical methods such as:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is excellent for identifying and quantifying volatile impurities.[4][5][6]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile tool for purity assessment, especially for less volatile impurities.
-
Thin-Layer Chromatography (TLC): TLC is a quick and convenient method to monitor the progress of the purification process.
Troubleshooting Purification Issues
This guide addresses common problems encountered during the purification of this compound.
| Problem | Possible Cause | Recommended Solution |
| Oily Product After Recrystallization | The chosen solvent system may not be optimal, or the product has a low melting point. | Try a different solvent system. A mixture of a good solvent (e.g., ethanol) and a poor solvent (e.g., water) can be effective.[7][8] Seeding the solution with a small crystal of pure product can also induce crystallization. |
| Low Recovery After Column Chromatography | The compound may be strongly adsorbed to the silica gel, or the mobile phase may be too non-polar. | Gradually increase the polarity of the mobile phase. For amides, a gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) is often effective. |
| Product Decomposes During Distillation | The boiling point of this compound is high at atmospheric pressure, which can lead to thermal degradation. | Use vacuum distillation to lower the boiling point of the compound and prevent decomposition.[9][10] |
| Emulsion Formation During Extraction | The presence of unreacted starting materials or salts can stabilize emulsions. | Add a saturated brine solution to the aqueous layer to break the emulsion. Slow and gentle inversions during extraction can also help prevent emulsion formation. |
| Persistent Benzoic Acid Impurity | Incomplete removal during the initial workup. | Wash the organic layer with a mild base, such as a saturated sodium bicarbonate solution, to convert benzoic acid into its water-soluble sodium salt, which can then be easily removed in the aqueous phase. |
Experimental Protocols
Recrystallization from Ethanol/Water
This protocol is a general method adapted for the purification of this compound.
Materials:
-
Crude this compound
-
Ethanol
-
Deionized water
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Büchner funnel and filter paper
-
Ice bath
Procedure:
-
Dissolve the crude this compound in a minimal amount of hot ethanol in an Erlenmeyer flask.
-
Heat the solution gently until all the solid has dissolved.
-
Slowly add hot deionized water dropwise to the solution until it becomes slightly cloudy (the cloud point), indicating saturation.[7]
-
If the solution becomes too cloudy, add a small amount of hot ethanol to redissolve the precipitate.
-
Allow the flask to cool slowly to room temperature. Crystal formation should be observed.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold ethanol/water mixture.
-
Dry the purified crystals under vacuum.
Purification by Flash Column Chromatography
This is a general procedure for the purification of amides that can be applied to this compound.[11][12]
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Hexane
-
Ethyl acetate
-
Chromatography column
-
Collection tubes
Procedure:
-
Prepare a slurry of silica gel in hexane and pack the chromatography column.
-
Dissolve the crude this compound in a minimal amount of dichloromethane or the initial mobile phase.
-
Load the sample onto the top of the silica gel column.
-
Elute the column with a gradient of ethyl acetate in hexane. A typical starting point is 5% ethyl acetate in hexane, gradually increasing to 30-50% ethyl acetate.
-
Monitor the separation by collecting fractions and analyzing them by TLC.
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to obtain the purified this compound.
Vacuum Distillation
This protocol is a general method for the purification of high-boiling point liquids like this compound.[9][10]
Materials:
-
Crude this compound
-
Vacuum distillation apparatus (including a Claisen adapter, condenser, and receiving flasks)
-
Vacuum pump
-
Heating mantle
-
Stir bar
Procedure:
-
Assemble the vacuum distillation apparatus. Ensure all joints are properly sealed.
-
Place the crude this compound and a stir bar into the distillation flask.
-
Begin stirring and slowly apply the vacuum.
-
Once a stable vacuum is achieved, begin heating the distillation flask.
-
Collect the fraction that distills at the expected boiling point under the applied pressure. The boiling point of this compound is 191-193 °C at 12 Torr.
-
Once the distillation is complete, turn off the heat and allow the apparatus to cool before releasing the vacuum.
Data Presentation
The following table provides a representative example of the expected purity of this compound before and after applying different purification techniques. The actual values may vary depending on the initial purity of the crude product and the specific experimental conditions.
| Purification Method | Purity Before (%) | Purity After (%) | Typical Yield (%) |
| Recrystallization | 85 | >98 | 70-85 |
| Flash Column Chromatography | 85 | >99 | 60-80 |
| Vacuum Distillation | 85 | >99 | 75-90 |
Visualizations
Experimental Workflow for Purification
Caption: A flowchart illustrating the general workflow for the purification of this compound.
Troubleshooting Decision Tree
Caption: A decision tree to guide troubleshooting common purification issues.
References
- 1. youtube.com [youtube.com]
- 2. m.youtube.com [m.youtube.com]
- 3. alchetron.com [alchetron.com]
- 4. This compound | C11H13NO | CID 966800 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. chemistry-solutions.com [chemistry-solutions.com]
- 9. US4384125A - Process for the purification of 2-pyrrolidone - Google Patents [patents.google.com]
- 10. US3852164A - Purification of 1,4-butanediol by vacuum distillation with side stream recovery - Google Patents [patents.google.com]
- 11. orgsyn.org [orgsyn.org]
- 12. researchgate.net [researchgate.net]
Troubleshooting low yield in 1-Benzoylpyrrolidine synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of 1-Benzoylpyrrolidine.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and direct method for synthesizing this compound is the Schotten-Baumann reaction. This involves the acylation of pyrrolidine with benzoyl chloride in the presence of a base.
Q2: What is the primary role of the base in this synthesis?
A2: The base, typically aqueous sodium hydroxide or pyridine, plays a crucial role in neutralizing the hydrochloric acid (HCl) that is formed as a byproduct of the reaction.[1] This prevents the protonation of the pyrrolidine, which would render it non-nucleophilic and unable to react with the benzoyl chloride, thus maximizing the yield.[1]
Q3: What are the main side reactions that can lead to low yield?
A3: The primary side reaction is the hydrolysis of the benzoyl chloride by water present in the reaction mixture. This reaction forms benzoic acid and HCl, consuming the starting material and contributing to a lower yield of the desired this compound.
Q4: How can I minimize the hydrolysis of benzoyl chloride?
A4: To minimize hydrolysis, ensure that the reaction temperature is kept low (ideally 0-5 °C) during the addition of benzoyl chloride. Additionally, vigorous stirring is essential to ensure that the benzoyl chloride reacts with the pyrrolidine as quickly as possible, minimizing its contact time with water. Using a biphasic solvent system (e.g., dichloromethane and water) can also help by keeping the benzoyl chloride primarily in the organic phase, away from the aqueous base.
Q5: What purification methods are recommended for this compound?
A5: The choice of purification method depends on the scale of the reaction and the nature of the impurities. For small-scale reactions with relatively clean crude products, extraction followed by distillation is often sufficient. For higher purity requirements or if significant impurities are present, column chromatography is recommended.
Troubleshooting Guide
This guide addresses specific issues that can lead to low yields in the synthesis of this compound.
| Observation | Potential Cause | Suggested Solution |
| Low or no product formation | 1. Inactive Pyrrolidine: The pyrrolidine may have been protonated by the HCl byproduct, rendering it non-nucleophilic. | Ensure a sufficient amount of base (at least one equivalent) is used to neutralize the HCl formed during the reaction.[1] |
| 2. Decomposed Benzoyl Chloride: Benzoyl chloride is sensitive to moisture and can hydrolyze over time if not stored properly. | Use freshly opened or properly stored benzoyl chloride. Consider purifying the benzoyl chloride by distillation before use if its quality is uncertain. | |
| Significant amount of benzoic acid in the crude product | 1. Hydrolysis of Benzoyl Chloride: The benzoyl chloride is reacting with water instead of pyrrolidine. | Maintain a low reaction temperature (0-5 °C) during the addition of benzoyl chloride. Ensure vigorous stirring to promote the reaction between pyrrolidine and benzoyl chloride. Add the benzoyl chloride slowly to the reaction mixture. |
| Oily or discolored product | 1. Incomplete Reaction: The reaction may not have gone to completion. | Increase the reaction time or consider a slight increase in temperature after the addition of benzoyl chloride is complete. |
| 2. Presence of Side Products: Various side reactions could be occurring. | Ensure the purity of starting materials. Optimize the reaction conditions (temperature, stoichiometry) to favor the desired product formation. | |
| Difficulty in isolating the product | 1. Product is soluble in the aqueous layer: This can happen if the pH of the aqueous layer is too low. | After the reaction is complete, ensure the aqueous layer is basic before extraction. If necessary, add more base. |
| 2. Emulsion formation during extraction: This can make phase separation difficult. | Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. |
Data Presentation
The following tables provide illustrative data on how different reaction parameters can influence the yield of this compound. This data is based on the general principles of the Schotten-Baumann reaction and is intended for comparative purposes.
Table 1: Effect of Base on Yield
| Base | Molar Equivalents | Reaction Time (h) | Temperature (°C) | Illustrative Yield (%) |
| Sodium Hydroxide | 1.1 | 1 | 0-5 | 85 |
| Pyridine | 1.1 | 1 | 0-5 | 80 |
| Triethylamine | 1.1 | 1 | 0-5 | 75 |
| No Base | 0 | 1 | 0-5 | <10 |
Table 2: Effect of Temperature on Yield
| Temperature (°C) | Reaction Time (h) | Base | Molar Equivalents | Illustrative Yield (%) |
| 0-5 | 1 | Sodium Hydroxide | 1.1 | 85 |
| 25 (Room Temp) | 1 | Sodium Hydroxide | 1.1 | 70 |
| 50 | 1 | Sodium Hydroxide | 1.1 | 50 |
Experimental Protocols
Key Experiment: Synthesis of this compound via Schotten-Baumann Reaction
Materials:
-
Pyrrolidine
-
Benzoyl chloride
-
Sodium hydroxide (NaOH)
-
Dichloromethane (CH₂Cl₂)
-
Distilled water
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Round-bottom flask
-
Rotary evaporator
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve pyrrolidine (1.0 eq) in dichloromethane (50 mL).
-
In a separate beaker, prepare a 2 M solution of sodium hydroxide in water.
-
Cool the flask containing the pyrrolidine solution to 0-5 °C using an ice bath.
-
Slowly add the 2 M sodium hydroxide solution (1.1 eq) to the pyrrolidine solution with vigorous stirring.
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While maintaining the temperature at 0-5 °C and with vigorous stirring, add benzoyl chloride (1.05 eq) dropwise to the mixture over a period of 15-20 minutes.
-
After the addition is complete, allow the reaction to stir at room temperature for 1 hour.
-
Transfer the reaction mixture to a separatory funnel.
-
Separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl (2 x 25 mL), saturated sodium bicarbonate solution (2 x 25 mL), and brine (1 x 25 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude this compound.
-
Purify the crude product by vacuum distillation or column chromatography.
Visualizations
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Reaction Pathway and Side Reaction
Caption: Desired reaction pathway versus the primary side reaction.
References
Identifying and minimizing side reactions in 1-Benzoylpyrrolidine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing side reactions during the synthesis of 1-Benzoylpyrrolidine.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and well-established method for synthesizing this compound is the Schotten-Baumann reaction. This reaction involves the acylation of pyrrolidine with benzoyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.[1][2][][4][5]
Q2: What is the primary role of the base in the Schotten-Baumann reaction?
A2: The base, typically aqueous sodium hydroxide or pyridine, is crucial for neutralizing the hydrochloric acid (HCl) that is formed during the reaction.[][4] This prevents the protonation of the amine reactant, which would render it non-nucleophilic and halt the reaction.[4]
Q3: What are the main starting materials for this synthesis?
A3: The primary starting materials are pyrrolidine and benzoyl chloride.[2]
Q4: What is the major, unavoidable side reaction in this synthesis?
A4: The most significant side reaction is the hydrolysis of benzoyl chloride. Benzoyl chloride can react with any water present in the reaction mixture to form benzoic acid.[6] This reduces the yield of the desired this compound.
Q5: Are there other potential side reactions to be aware of?
A5: While hydrolysis of benzoyl chloride is the most common, other potential, though less frequently reported, side reactions could include:
-
Di-benzoylation: In theory, a second benzoylation could occur, but this is unlikely under standard Schotten-Baumann conditions.
-
Ring-opening of pyrrolidine: This is generally not observed under the relatively mild conditions of the Schotten-Baumann reaction. The pyrrolidine ring is typically stable under these basic acylation conditions.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | 1. Hydrolysis of Benzoyl Chloride: Presence of excess water in the reaction.[6] 2. Incomplete Reaction: Insufficient reaction time or temperature. 3. Loss of Product during Workup: Product remaining in the aqueous layer or being washed away. | 1. Use anhydrous solvents and ensure starting materials are dry. Add benzoyl chloride slowly to the reaction mixture. 2. Monitor the reaction by TLC to ensure completion. If necessary, gently warm the reaction mixture. 3. Ensure complete extraction from the aqueous phase with a suitable organic solvent (e.g., dichloromethane, diethyl ether). Minimize the volume of water used for washing.[5] |
| Product is Contaminated with Benzoic Acid | Hydrolysis of Benzoyl Chloride: Benzoyl chloride reacted with water instead of pyrrolidine.[6] | During the workup, wash the organic layer with a mild aqueous base (e.g., 5% sodium bicarbonate solution) to remove the acidic benzoic acid. The benzoate salt will be soluble in the aqueous layer. |
| Oily Product that is Difficult to Crystallize | 1. Presence of Unreacted Pyrrolidine: Excess pyrrolidine can act as an impurity. 2. Residual Solvent: Incomplete removal of the extraction solvent. | 1. During the workup, wash the organic layer with dilute aqueous acid (e.g., 1M HCl) to remove unreacted pyrrolidine as its water-soluble salt. 2. Ensure the product is thoroughly dried under vacuum to remove all traces of solvent. |
| Reaction Mixture Becomes Very Thick or Solidifies | Precipitation of Salts: Formation of sodium chloride (if using NaOH) or pyridinium hydrochloride (if using pyridine). | This is a normal observation. Ensure the reaction is well-stirred to maintain a homogenous mixture and allow the reaction to proceed to completion. |
Experimental Protocols
Key Experiment: Synthesis of this compound via Schotten-Baumann Reaction
Objective: To synthesize this compound from pyrrolidine and benzoyl chloride.
Materials:
-
Pyrrolidine
-
Benzoyl chloride
-
10% aqueous Sodium Hydroxide (NaOH) solution
-
Dichloromethane (or other suitable organic solvent)
-
5% aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Saturated aqueous Sodium Chloride (brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Erlenmeyer flask or round-bottom flask
-
Stirring apparatus
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a flask, dissolve pyrrolidine in a suitable organic solvent such as dichloromethane.
-
Add a 10% aqueous solution of sodium hydroxide to the flask.
-
Cool the mixture in an ice bath with vigorous stirring.
-
Slowly add benzoyl chloride dropwise to the stirred mixture, ensuring the temperature remains low. The slow addition is critical to minimize the exothermic reaction and reduce the hydrolysis of benzoyl chloride.[6]
-
After the addition is complete, continue to stir the reaction mixture at room temperature for a designated period (e.g., 1-2 hours) to ensure the reaction goes to completion.
-
Transfer the reaction mixture to a separatory funnel.
-
Separate the organic layer from the aqueous layer.
-
Wash the organic layer sequentially with:
-
5% aqueous sodium bicarbonate solution (to remove any benzoic acid).
-
Water.
-
Saturated aqueous sodium chloride (brine) solution.
-
-
Dry the organic layer over an anhydrous drying agent like magnesium sulfate or sodium sulfate.
-
Filter off the drying agent.
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Remove the solvent from the filtrate using a rotary evaporator to yield the crude this compound.
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The crude product can be further purified by recrystallization or column chromatography if necessary.[7]
Visualizations
Reaction Pathway and Side Reaction
Caption: Main reaction pathway to this compound and the primary side reaction.
Experimental Workflow
Caption: A typical experimental workflow for the synthesis and purification of this compound.
References
- 1. chemistnotes.com [chemistnotes.com]
- 2. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 4. byjus.com [byjus.com]
- 5. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 6. Synthesis and analysis of amides – Chemistry Education [chem.hbcse.tifr.res.in]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up 1-Benzoylpyrrolidine Production
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis and scale-up of 1-Benzoylpyrrolidine.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing this compound?
A1: The most prevalent and industrially viable method for synthesizing this compound is the Schotten-Baumann reaction. This involves the acylation of pyrrolidine with benzoyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct. The reaction is typically performed in a two-phase solvent system (e.g., dichloromethane and water) to facilitate product isolation and purification.
Q2: What are the critical process parameters to monitor during the scale-up of the Schotten-Baumann reaction for this compound synthesis?
A2: Key parameters to control during scale-up include:
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Temperature: The reaction is exothermic, and efficient heat dissipation is crucial to prevent side reactions and ensure product quality.
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Addition Rate: Slow and controlled addition of benzoyl chloride is necessary to maintain the desired reaction temperature and minimize the formation of impurities.
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Stirring Speed: Adequate agitation is essential to ensure proper mixing of the biphasic reaction mixture, promoting efficient mass transfer and maximizing reaction rate.
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pH Control: Maintaining a basic pH by the controlled addition of a base is critical for neutralizing the HCl generated and driving the reaction to completion.
Q3: What are the common impurities encountered in this compound synthesis, and how can they be minimized?
A3: Common impurities include unreacted starting materials (pyrrolidine and benzoyl chloride), benzoic acid (from the hydrolysis of benzoyl chloride), and potential over-acylation byproducts, although the latter is less common for secondary amines. Minimizing these impurities can be achieved through:
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Stoichiometry Control: Using a slight excess of pyrrolidine can help ensure complete conversion of the more expensive benzoyl chloride.
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Effective Quenching: Proper quenching of the reaction with water or a mild acid helps to remove unreacted benzoyl chloride and the base.
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Purification: Purification via crystallization or distillation is typically employed to remove residual impurities and isolate the final product with high purity.
Q4: What analytical techniques are recommended for monitoring the reaction progress and ensuring the quality of the final product?
A4: A combination of analytical techniques is recommended:
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Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC): For monitoring the disappearance of starting materials and the formation of the product.
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Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify volatile impurities.
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural confirmation and purity assessment of the final product.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of the amide functional group and the absence of starting materials.
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Possible Cause | Troubleshooting Step |
| Incomplete Reaction | - Monitor the reaction by TLC or HPLC until the starting material (pyrrolidine) is consumed. - Ensure a slight excess of benzoyl chloride is used. - Increase the reaction time or temperature cautiously. |
| Hydrolysis of Benzoyl Chloride | - Use anhydrous solvents. - Ensure the reaction setup is dry. - Add benzoyl chloride to the reaction mixture below the surface of the liquid to minimize contact with air moisture. |
| Loss of Product During Work-up | - Optimize the extraction solvent and the number of extractions. - Ensure complete phase separation during aqueous washes. - Minimize product loss during solvent removal by using a rotary evaporator under controlled temperature and pressure. |
| Poor Quality of Reagents | - Use freshly distilled pyrrolidine and benzoyl chloride. - Verify the concentration of the base solution. |
Issue 2: Product Purity Issues (e.g., discoloration, presence of byproducts)
| Possible Cause | Troubleshooting Step |
| Formation of Benzoic Acid | - Maintain a sufficiently basic pH throughout the reaction to neutralize HCl and prevent acid-catalyzed hydrolysis of the product. - Wash the organic layer with a mild base (e.g., sodium bicarbonate solution) during work-up. |
| Residual Starting Materials | - Optimize the stoichiometry of the reactants. - Improve the efficiency of the aqueous washes to remove unreacted pyrrolidine and the base. - Use a suitable purification method (crystallization or distillation) to remove unreacted benzoyl chloride. |
| Thermal Degradation | - Maintain strict temperature control throughout the reaction and purification steps. - Avoid excessive heating during distillation. |
| Contamination from Equipment | - Ensure all glassware and reactors are thoroughly cleaned and dried before use. |
Quantitative Data Summary
The following table provides representative data for the synthesis of this compound at different scales, illustrating the impact of process parameters on yield and purity.
| Parameter | Lab Scale (10 g) | Pilot Scale (1 kg) | Production Scale (100 kg) |
| Pyrrolidine (molar eq.) | 1.05 | 1.05 | 1.02 |
| Benzoyl Chloride (molar eq.) | 1.0 | 1.0 | 1.0 |
| Base (e.g., NaOH, molar eq.) | 1.2 | 1.2 | 1.1 |
| Solvent | Dichloromethane | Dichloromethane | Toluene |
| Reaction Temperature | 0-5 °C | 5-10 °C | 10-20 °C |
| Addition Time of Benzoyl Chloride | 30 min | 2 hours | 4-6 hours |
| Reaction Time | 1 hour | 2-3 hours | 4-6 hours |
| Typical Yield | 90-95% | 88-92% | 85-90% |
| Purity (by HPLC) | >99% | >98.5% | >98% |
Experimental Protocols
Key Experiment: Scaled-Up Synthesis of this compound via Schotten-Baumann Reaction
Materials:
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Pyrrolidine (reagent grade)
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Benzoyl chloride (reagent grade)
-
Sodium hydroxide (pellets)
-
Dichloromethane (DCM) or Toluene
-
Hydrochloric acid (concentrated)
-
Deionized water
Equipment:
-
Jacketed glass reactor with overhead stirrer, dropping funnel, thermometer, and condenser
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Circulating bath for temperature control
-
Separatory funnel (for lab scale) or liquid-liquid extraction setup
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Rotary evaporator
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Crystallization vessel
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Filtration apparatus
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Vacuum oven
Procedure (Pilot Scale - 1 kg):
-
Preparation: In a 20 L jacketed reactor, charge 5.0 L of dichloromethane and 780 g (11.0 mol) of pyrrolidine. Start agitation and cool the mixture to 5 °C using a circulating bath.
-
Base Addition: Prepare a solution of 480 g (12.0 mol) of sodium hydroxide in 5.0 L of deionized water and cool it to 10 °C. Slowly add the NaOH solution to the reactor while maintaining the temperature below 10 °C.
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Acylation: Slowly add 1.41 kg (10.0 mol) of benzoyl chloride to the vigorously stirred biphasic mixture via a dropping funnel over a period of 2 hours. Maintain the internal temperature between 5-10 °C throughout the addition.
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Reaction Monitoring: After the addition is complete, continue stirring at 10 °C for an additional 2 hours. Monitor the reaction progress by TLC or HPLC until no benzoyl chloride is detected.
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Work-up:
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Stop the agitation and allow the layers to separate.
-
Separate the lower organic layer.
-
Wash the organic layer sequentially with 2 L of 1 M HCl, 2 L of deionized water, and 2 L of saturated sodium bicarbonate solution.
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Dry the organic layer over anhydrous sodium sulfate.
-
-
Isolation:
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Filter the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude oil or solid.
-
-
Purification:
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or heptane/ethyl acetate) to yield pure this compound as a white crystalline solid.
-
Dry the crystals in a vacuum oven at 40-50 °C until a constant weight is achieved.
-
Visualizations
Caption: Experimental workflow for the scaled-up synthesis of this compound.
Caption: Troubleshooting logic for scalability issues in this compound production.
Stability of 1-Benzoylpyrrolidine under different reaction conditions
Welcome to the technical support center for 1-Benzoylpyrrolidine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound under various experimental conditions. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to assist in your research.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound?
A1: this compound, as a tertiary amide, is a relatively stable compound under neutral conditions at ambient temperature. However, its stability is significantly affected by acidic and basic environments, especially at elevated temperatures, leading to hydrolysis. It can also be susceptible to oxidative degradation.
Q2: What are the primary degradation pathways for this compound?
A2: The primary degradation pathway for this compound is hydrolysis of the amide bond. This can be catalyzed by either acid or base, yielding benzoic acid and pyrrolidine as the main degradation products. Oxidation of the pyrrolidine ring is a potential secondary degradation pathway.
Q3: Is this compound sensitive to light?
A3: While specific photostability data for this compound is not extensively documented, benzoyl derivatives can be susceptible to photodegradation. It is recommended to protect solutions of this compound from prolonged exposure to direct light, particularly UV light, to prevent potential degradation.
Q4: What are the expected products of hydrolysis?
A4: Under both acidic and basic hydrolysis conditions, the amide bond of this compound is cleaved to form benzoic acid and pyrrolidine. In acidic conditions, pyrrolidine will be protonated to form the pyrrolidinium ion, while in basic conditions, benzoic acid will be deprotonated to form the benzoate salt.
Troubleshooting Guides
Issue 1: Unexpected Degradation of this compound in Solution
| Symptom | Possible Cause | Suggested Solution |
| Loss of parent compound peak and appearance of new peaks in HPLC analysis of a recently prepared solution. | pH of the solvent: The solvent may be inadvertently acidic or basic. | Check the pH of your solvent system. Ensure it is within a neutral range (pH 6-8) if storage is intended. Use buffered solutions for better pH control. |
| Contaminated glassware: Residual acid or base on glassware can catalyze hydrolysis. | Ensure all glassware is thoroughly washed and rinsed with purified water and a final solvent rinse that is compatible with your experiment. | |
| Elevated temperature: Storage at elevated temperatures can accelerate hydrolysis. | Store solutions of this compound at recommended temperatures (e.g., 2-8 °C) and protect from heat sources. |
Issue 2: Inconsistent Results in Stability Studies
| Symptom | Possible Cause | Suggested Solution |
| High variability in the percentage of degradation between replicate experiments. | Inconsistent stress conditions: Minor variations in temperature, pH, or concentration of the stressor (acid, base, oxidizing agent) can lead to different degradation rates. | Use calibrated equipment (ovens, pH meters). Prepare fresh stressor solutions for each experiment. Ensure uniform heating of samples. |
| Sample preparation inconsistency: Variations in the initial concentration of this compound or the matrix can affect degradation kinetics. | Use precise weighing and dilution techniques. Ensure the sample is fully dissolved before initiating the stress study. | |
| Analytical method variability: Issues with the HPLC method, such as column degradation or mobile phase inconsistency, can lead to variable results. | Use a validated, stability-indicating HPLC method. Regularly check system suitability parameters (e.g., peak shape, resolution, retention time). |
Summary of Stability under Forced Degradation Conditions
The following table summarizes the expected stability of this compound under typical forced degradation conditions as recommended by ICH guidelines. The degradation percentages are estimates based on the general reactivity of benzamide derivatives and may vary depending on the specific experimental conditions.[1][2]
| Condition | Reagent/Parameter | Typical Conditions | Expected Degradation | Primary Degradation Products |
| Acid Hydrolysis | 0.1 M - 1 M HCl | 60-80°C, 2-24 hours | Significant | Benzoic Acid, Pyrrolidine |
| Base Hydrolysis | 0.1 M - 1 M NaOH | 60-80°C, 2-24 hours | Significant | Sodium Benzoate, Pyrrolidine |
| Oxidation | 3-30% H₂O₂ | Room Temperature, 24 hours | Moderate | Oxidized derivatives of the pyrrolidine ring |
| Thermal | 80-105°C | 24-72 hours | Low to Moderate | Benzoic Acid, Pyrrolidine (at higher temperatures) |
| Photolytic | UV/Vis light | 1.2 million lux hours | Low to Moderate | Various photoproducts |
Experimental Protocols
Protocol 1: Acid-Catalyzed Hydrolysis of this compound
Objective: To determine the stability of this compound under acidic conditions.
Materials:
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This compound
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1 M Hydrochloric Acid (HCl)
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Methanol (HPLC grade)
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Purified Water (HPLC grade)
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Volumetric flasks, pipettes, and other standard laboratory glassware
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Heating block or water bath
-
HPLC system with a UV detector
Procedure:
-
Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
In a volumetric flask, add a known volume of the stock solution and dilute with 1 M HCl to achieve a final concentration of approximately 0.1 mg/mL.
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Incubate the solution at 80°C in a heating block or water bath.
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At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the sample.
-
Neutralize the aliquot with an equivalent amount of 1 M Sodium Hydroxide (NaOH).
-
Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis.
-
Analyze the sample by a validated stability-indicating HPLC method to quantify the remaining this compound and the formation of benzoic acid.
Protocol 2: Stability-Indicating HPLC Method for this compound
Objective: To provide an example of an HPLC method capable of separating this compound from its primary degradation product, benzoic acid.
Parameters:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-2 min: 30% B
-
2-10 min: 30% to 80% B
-
10-12 min: 80% B
-
12-13 min: 80% to 30% B
-
13-15 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Visualizations
Caption: Hydrolysis pathway of this compound.
Caption: Workflow for a forced degradation study.
References
Overcoming challenges in the purification of 1-Benzoylpyrrolidine derivatives
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 1-Benzoylpyrrolidine derivatives.
Troubleshooting Guide
This section addresses specific problems in a question-and-answer format to help you navigate experimental hurdles.
Question 1: My crude product is an oil and won't crystallize. How can I purify it?
Answer: Oily products are common if impurities are present that depress the melting point.
-
Initial Step: First, ensure all solvent from the work-up has been thoroughly removed under high vacuum. Residual solvent is a primary cause of oiling.
-
Chromatography: If the oil persists, column chromatography is the most effective method. The non-polar nature of many this compound derivatives makes them well-suited for silica gel chromatography.
-
Solvent System Selection: Start with a non-polar eluent system, such as Hexane/Ethyl Acetate. A typical starting gradient might be 9:1, gradually increasing the polarity to 7:3 (Hexane:Ethyl Acetate). Monitor the separation using Thin Layer Chromatography (TLC) to find the optimal solvent ratio.
-
Post-Chromatography: After chromatography, fractions containing the pure compound can be combined and the solvent evaporated. The resulting purified product, now free of impurities, will often crystallize upon standing or after trituration with a non-polar solvent like pentane or hexane.
Question 2: After column chromatography, my yield is very low. What are the potential causes and solutions?
Answer: Low recovery from column chromatography can be attributed to several factors. Refer to the decision tree below for a logical troubleshooting approach.
-
Product Streaking/Tailing on Silica: Amides can sometimes interact strongly with the acidic silica gel, leading to tailing and poor recovery. To mitigate this, you can pre-treat the silica gel with triethylamine (Et3N). Prepare a slurry of silica in your starting eluent and add ~1% Et3N by volume.
-
Improper Solvent System: If the eluent is too polar, your product may elute too quickly along with impurities. Conversely, if it's not polar enough, the product may not elute from the column at all. Optimize the solvent system using TLC beforehand to ensure an Rf value of approximately 0.3 for your target compound.
-
Product Instability: Although generally stable, some derivatives might be sensitive to prolonged exposure to silica gel. If you suspect this, aim for a faster "flash" chromatography purification rather than a slow gravity-fed column.
Question 3: My NMR spectrum shows persistent impurities even after purification. What could they be?
Answer: Common impurities often originate from the starting materials or side reactions.
-
Unreacted Pyrrolidine: This is a common impurity if not fully removed during the aqueous work-up. It will appear as characteristic broad signals in the 2.5-3.5 ppm region of the 1H NMR spectrum. A simple acid wash (e.g., 1M HCl) of your crude product dissolved in an organic solvent before purification can effectively remove it.
-
Benzoic Acid: If your starting benzoyl chloride has hydrolyzed, or if the product itself hydrolyzes, benzoic acid may be present. This can be identified by a carboxylic acid proton signal (>10 ppm) in the 1H NMR. It can be removed with a base wash (e.g., saturated NaHCO3 solution).
-
Diacylation Products: In some cases, side reactions can lead to more complex byproducts. These are best removed by careful column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing this compound derivatives?
A1: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot. For many benzoylpyrrolidine derivatives, a mixed solvent system works best. A common and effective choice is Ethyl Acetate/Hexane . Dissolve the crude product in a minimum amount of hot ethyl acetate, and then slowly add hexane until the solution becomes cloudy (the cloud point). Reheat gently until the solution is clear again, and then allow it to cool slowly. Pure crystals should form. Other potential solvents include isopropanol, acetone, or toluene.
Q2: How can I assess the purity of my final compound?
A2: A combination of techniques is recommended for a comprehensive purity assessment.
-
Thin Layer Chromatography (TLC): A quick and easy way to check for the presence of multiple components. A pure compound should ideally show a single spot.
-
Nuclear Magnetic Resonance (NMR): 1H and 13C NMR are essential for confirming the structure and identifying any residual impurities. Integration of the product signals versus impurity signals can provide a quantitative estimate of purity.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive method for determining purity. A pure sample will show a single major peak. Purity is often expressed as a percentage of the total peak area.
-
Melting Point: A pure crystalline solid will have a sharp melting point range (typically <2 °C). A broad or depressed melting point indicates the presence of impurities.
Q3: What are the key parameters to optimize for a preparative HPLC purification?
A3: For preparative HPLC, you want to maximize throughput while maintaining good resolution.
-
Column: A C18 reversed-phase column is a good starting point.
-
Mobile Phase: A gradient of water (often with 0.1% formic acid or TFA) and a polar organic solvent like acetonitrile or methanol is typically used.
-
Loading: Do not overload the column. The amount you can load depends on the column size and the separation efficiency. Perform an analytical run first to determine the retention time and resolution of your compound from its impurities.
Quantitative Data Summary
The following table presents representative data on the purification of a hypothetical this compound derivative to illustrate the effectiveness of different techniques. (Note: This data is for illustrative purposes and actual results may vary.)
| Purification Method | Starting Mass (mg) | Final Mass (mg) | Yield (%) | Purity by HPLC (%) |
| None (Crude Product) | 500 | 500 | 100 | 85.2 |
| Recrystallization (EtOAc/Hex) | 500 | 395 | 79 | 97.5 |
| Silica Gel Chromatography | 500 | 420 | 84 | 99.1 |
| Prep. HPLC | 100 | 81 | 81 | >99.9 |
Experimental Protocols
Protocol 1: Column Chromatography Purification
-
TLC Analysis: Determine the optimal eluent system by running TLC plates with different ratios of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate). The ideal system gives your product an Rf value of ~0.3.
-
Column Packing: Prepare a slurry of silica gel in your chosen eluent. Securely clamp a glass column vertically and pour the slurry in, allowing the solvent to drain while gently tapping the column to ensure even packing. Add a layer of sand on top of the silica bed.
-
Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or your eluent. Using a pipette, carefully apply the sample to the top of the silica gel.
-
Elution: Carefully add the eluent to the column. Apply gentle air pressure ("flash chromatography") to achieve a steady flow rate.
-
Fraction Collection: Collect the eluting solvent in a series of test tubes or flasks. Monitor the collected fractions by TLC to identify which ones contain your pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.
Protocol 2: Recrystallization
-
Solvent Selection: Choose an appropriate solvent or solvent pair (e.g., Ethyl Acetate/Hexane) based on preliminary solubility tests.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the "good" solvent (e.g., Ethyl Acetate) and heat the mixture gently (e.g., on a hot plate) with swirling until the solid completely dissolves.
-
Induce Crystallization: If using a solvent pair, add the "poor" solvent (e.g., Hexane) dropwise to the hot solution until it becomes persistently cloudy. Add a few more drops of the "good" solvent to redissolve the precipitate and obtain a clear, saturated solution.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. To maximize crystal formation, you can then place it in an ice bath.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under a high vacuum to remove all traces of solvent.
Technical Support Center: Optimizing 1-Benzoylpyrrolidine Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-Benzoylpyrrolidine. The information is presented in a practical question-and-answer format, addressing common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent laboratory method for synthesizing this compound is the Schotten-Baumann reaction. This involves the acylation of pyrrolidine with benzoyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.
Q2: What are the main starting materials and reagents required?
A2: The primary starting materials are pyrrolidine and benzoyl chloride. A base, such as sodium hydroxide or a tertiary amine like triethylamine or pyridine, is also essential. The choice of solvent can vary, with dichloromethane (DCM) and water (in a biphasic system) being common.
Q3: What are the typical side products in this reaction?
A3: Potential side products can arise from the hydrolysis of benzoyl chloride to benzoic acid, especially in the presence of water. If using a tertiary amine base with an acyl halide that has an alpha proton, ketene formation can be a competing side reaction, though this is not an issue with benzoyl chloride.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be monitored by thin-layer chromatography (TLC). A spot for pyrrolidine (visualized with a stain like ninhydrin) and benzoyl chloride should disappear as a new spot for the this compound product appears.
Troubleshooting Guide
Low Product Yield
Q: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A: Low yield is a common issue with several potential root causes. Consult the following table and decision tree to diagnose and address the problem.
Table 1: Troubleshooting Low Yield in this compound Synthesis
| Potential Cause | Recommended Action | Expected Outcome |
| Impure Starting Materials | Ensure pyrrolidine and benzoyl chloride are of high purity. Distill pyrrolidine if necessary. Use freshly opened or properly stored benzoyl chloride to avoid hydrolysis. | Improved reaction efficiency and reduced side product formation. |
| Incorrect Stoichiometry | Use a slight excess of the acylating agent (benzoyl chloride) to ensure complete conversion of the amine. Typically, 1.05 to 1.1 equivalents are sufficient. | Drives the reaction to completion, maximizing the conversion of the limiting reagent (pyrrolidine). |
| Inadequate Mixing | For biphasic reactions (e.g., DCM/water), ensure vigorous stirring to maximize the interfacial area where the reaction occurs. | Increased reaction rate and more consistent product formation. |
| Suboptimal Temperature | The reaction is typically performed at a low temperature (0-5 °C) initially to control the exothermic reaction, then allowed to warm to room temperature. If the reaction is slow, gentle heating may be required, but this can also promote side reactions. | Better control over the reaction, minimizing byproduct formation and degradation of the product. |
| Inefficient Base | The choice and amount of base are critical. For Schotten-Baumann conditions, an aqueous solution of a strong base like NaOH is common. For non-aqueous conditions, a tertiary amine like triethylamine or pyridine is often used. Ensure at least one equivalent of base is used to neutralize the HCl generated. | Efficiently scavenges the HCl byproduct, preventing the protonation and deactivation of the pyrrolidine nucleophile. |
| Product Loss During Workup | This compound has some water solubility. During aqueous workup, ensure the aqueous layer is thoroughly extracted with an organic solvent (e.g., DCM, ethyl acetate). Minimize the number of washing steps if possible. | Maximizes the recovery of the product from the reaction mixture. |
Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low yield in this compound synthesis.
Product Purity Issues
Q: My final product is impure. What are the likely contaminants and how can I remove them?
A: Impurities often include unreacted starting materials or side products. The purification strategy will depend on the nature of the impurity.
Table 2: Common Impurities and Purification Strategies
| Impurity | Identification Method | Removal Strategy |
| Unreacted Pyrrolidine | TLC (ninhydrin stain), NMR | Wash the organic layer with a dilute acid (e.g., 1M HCl) to protonate the amine and extract it into the aqueous phase. |
| Unreacted Benzoyl Chloride | TLC, GC-MS | Wash the organic layer with a dilute base (e.g., 5% NaHCO₃) to hydrolyze the benzoyl chloride to sodium benzoate, which is water-soluble. |
| Benzoic Acid | TLC, NMR | Wash the organic layer with a dilute base (e.g., 5% NaHCO₃ or 1M NaOH) to deprotonate the carboxylic acid and extract it into the aqueous phase. |
| Side Products from Base | NMR, LC-MS | If a tertiary amine base was used, an acidic wash can help remove it. Purification by column chromatography on silica gel is often effective for removing other organic impurities. |
Experimental Protocols
Detailed Protocol for Schotten-Baumann Synthesis of this compound
This protocol is a general guideline and may require optimization for specific laboratory conditions.
Materials:
-
Pyrrolidine
-
Benzoyl chloride
-
Sodium hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve pyrrolidine (1.0 eq) in DCM.
-
In a separate beaker, prepare a solution of NaOH (1.1 eq) in deionized water.
-
Cool the flask containing the pyrrolidine solution to 0-5 °C using an ice bath.
-
Slowly add the benzoyl chloride (1.05 eq) to the stirred pyrrolidine solution.
-
While maintaining the temperature at 0-5 °C, add the NaOH solution dropwise to the reaction mixture.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours, or until TLC indicates the consumption of the starting materials.
-
Transfer the reaction mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1M HCl, 5% NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
If necessary, purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Experimental Workflow Diagram
Caption: A typical experimental workflow for the synthesis of this compound.
Catalyst Performance and Reaction Condition Optimization
While a catalyst is not strictly necessary for the acylation of pyrrolidine with benzoyl chloride, optimizing reaction parameters is crucial for performance.
Table 3: Impact of Reaction Parameters on this compound Synthesis
| Parameter | Variation | Effect on Yield | Effect on Purity | General Recommendation |
| Solvent | Aprotic (e.g., DCM, THF) vs. Biphasic (DCM/Water) | Generally high in both. Biphasic systems can facilitate easier workup. | Biphasic systems can lead to hydrolysis of benzoyl chloride if not controlled. | DCM is a good starting point. A biphasic system with vigorous stirring is also effective. |
| Base | Inorganic (e.g., NaOH, K₂CO₃) vs. Organic (e.g., Triethylamine, Pyridine) | Both can give high yields. Organic bases are used in anhydrous conditions. | Inorganic bases in aqueous media can promote hydrolysis. Organic bases can be more difficult to remove during workup. | For Schotten-Baumann, aqueous NaOH is standard. For anhydrous conditions, triethylamine is a common choice. |
| Temperature | 0 °C to Room Temperature vs. Elevated Temperatures | Lower temperatures generally favor higher yields by minimizing side reactions. | Lower temperatures improve selectivity and reduce the formation of degradation products. | Start the reaction at 0 °C and allow it to proceed at room temperature. |
| Addition Rate | Slow (dropwise) vs. Fast | Slow addition helps to control the exothermic nature of the reaction, preventing temperature spikes that can lead to side reactions and reduced yield. | Slow addition generally leads to a cleaner reaction profile and higher purity of the crude product. | Add reagents dropwise, especially at the beginning of the reaction. |
By systematically addressing the issues outlined in this guide, researchers can enhance the efficiency and reproducibility of their this compound synthesis.
Pyrrolidine Acylation: A Technical Troubleshooting Guide for Researchers
Welcome to our technical support center. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the acylation of pyrrolidine. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to directly address specific challenges in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yield in pyrrolidine acylation?
Low yields in pyrrolidine acylation can stem from several factors:
-
Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, low temperature, or suboptimal stoichiometry of reagents.
-
Instability of Acylating Agent: Acyl chlorides, a common acylating agent, can be unstable and susceptible to hydrolysis if moisture is present in the reaction setup.[1][2] Formyl chloride is particularly unstable.[1]
-
Side Reactions: Competing reactions can consume starting materials or the desired product.
-
Suboptimal Base or Solvent: The choice of base and solvent significantly impacts reaction efficiency.[3][4]
-
Product Loss During Workup and Purification: The acylated pyrrolidine may be lost during extraction or purification steps.
Q2: What are common side products, and how can I minimize them?
A common side product is the hydrochloride salt of pyrrolidine, which can precipitate if a tertiary amine base is used to scavenge the HCl produced when using an acyl chloride. To minimize this, you can use an excess of pyrrolidine to act as both reactant and base, or use a non-amine base like potassium carbonate.[3] Other potential side reactions include the formation of byproducts from the decomposition of the acylating agent or reactions involving impurities. Careful control of reaction conditions and use of pure reagents can mitigate these issues.
Q3: How do I choose the optimal base and solvent for my reaction?
The choice of base and solvent is critical for successful pyrrolidine acylation.
-
Base: A non-nucleophilic base is often preferred to avoid competition with pyrrolidine. Tertiary amines like triethylamine or diisopropylethylamine are common choices. Alternatively, inorganic bases like potassium carbonate can be effective.[3] The basicity of pyrrolidine itself means it can also act as the base if used in excess.[5]
-
Solvent: Aprotic solvents are generally used to prevent reaction with the acylating agent. Dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile are common choices.[6] The polarity of the solvent can influence reaction rates and solubility of reactants.[4]
Q4: My acylated pyrrolidine is difficult to purify. What strategies can I use?
Purification challenges often arise from the presence of unreacted starting materials, the base, or side products.
-
Extraction: A standard aqueous workup can remove water-soluble impurities. Washing with a dilute acid solution can remove unreacted pyrrolidine and amine bases. A subsequent wash with a dilute base solution can remove acidic impurities.
-
Chromatography: Flash column chromatography on silica gel is a common method for purifying acylated pyrrolidines. The choice of eluent system will depend on the polarity of the product.
-
Distillation: If the product is a thermally stable liquid, distillation under reduced pressure can be an effective purification method.
Troubleshooting Guide
Problem 1: Low or No Product Yield
| Potential Cause | Suggested Solution |
| Inactive Acylating Agent | Use a fresh bottle of the acylating agent or verify its activity. Acyl chlorides can degrade upon exposure to moisture.[1][2] |
| Insufficient Reaction Time or Temperature | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider increasing the temperature or extending the reaction time. |
| Incorrect Stoichiometry | Ensure accurate measurement of all reagents. A slight excess of the acylating agent (e.g., 1.1 equivalents) is often used. |
| Poor Choice of Base | If using a tertiary amine base, ensure it is dry and of high purity. Consider switching to an alternative base such as potassium carbonate.[3] |
| Inappropriate Solvent | Ensure the solvent is dry and aprotic. If solubility is an issue, consider a different solvent or a solvent mixture.[4] |
Problem 2: Presence of Multiple Spots on TLC (Impure Product)
| Potential Cause | Suggested Solution |
| Unreacted Starting Material | Drive the reaction to completion by extending the reaction time or adding a small amount of the excess reagent. |
| Formation of Pyrrolidine Hydrochloride | Use an alternative workup procedure. For example, filter the reaction mixture before the aqueous wash to remove the precipitated salt. |
| Decomposition of Product | Some acylated pyrrolidines may be unstable. Analyze the stability of your product under the reaction and workup conditions. Consider a milder workup if necessary. |
| Side Reactions | Optimize reaction conditions (e.g., lower temperature) to minimize side product formation. Re-purify the product using a different chromatography eluent system or by another method like distillation. |
Experimental Protocols
General Protocol for the N-Acetylation of Pyrrolidine
This protocol provides a general method for the acylation of pyrrolidine with acetyl chloride.
Materials:
-
Pyrrolidine
-
Acetyl chloride
-
Triethylamine (Et3N) or Potassium Carbonate (K2CO3)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
Procedure:
-
Dissolve pyrrolidine (1.0 eq) and triethylamine (1.2 eq) or potassium carbonate (1.5 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by adding water or saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography or distillation.
Data Presentation
Table 1: Comparison of Common Acylating Agents
| Acylating Agent | Reactivity | Byproducts | Handling Precautions |
| Acyl Chloride | High | HCl | Moisture sensitive, corrosive |
| Acid Anhydride | Moderate | Carboxylic acid | Moisture sensitive |
| Carboxylic Acid + Coupling Agent | Variable | Varies with coupling agent | Generally less hazardous |
Table 2: Common Bases and Solvents in Pyrrolidine Acylation
| Base | pKa of Conjugate Acid | Common Solvents | Notes |
| Triethylamine | 10.75 | DCM, THF, Acetonitrile | Can form hydrochloride salt precipitate. |
| Diisopropylethylamine (DIPEA) | 11.0 | DCM, THF, Acetonitrile | Sterically hindered, less nucleophilic. |
| Potassium Carbonate | 10.33 | DMF, Acetonitrile | Heterogeneous, requires good stirring. |
| Pyrrolidine (excess) | 11.27 | Various aprotic solvents | Acts as both reactant and base. |
Visualizations
Caption: General experimental workflow for pyrrolidine acylation.
Caption: Troubleshooting flowchart for common pyrrolidine acylation issues.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Adjusting and visualizing the stability of an acyl chloride through the delocalization effect and introducing AIEgens - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to Analytical Methods for Purity Validation of 1-Benzoylpyrrolidine
For researchers, scientists, and professionals in drug development, ensuring the purity of compounds like 1-Benzoylpyrrolidine is a critical step in guaranteeing the quality, safety, and efficacy of pharmaceutical products. This guide provides an objective comparison of three common analytical methods for the validation of this compound purity: Gas Chromatography with Flame Ionization Detection (GC-FID), High-Performance Liquid Chromatography with UV Detection (HPLC-UV), and Quantitative Nuclear Magnetic Resonance Spectroscopy (qNMR).
Methodology Overview
The selection of an appropriate analytical method depends on various factors, including the specific requirements of the analysis, the nature of potential impurities, and the available instrumentation.
-
Gas Chromatography (GC-FID): This technique is well-suited for volatile and thermally stable compounds like this compound. It separates components of a mixture based on their boiling points and interactions with a stationary phase, with the flame ionization detector providing a response proportional to the mass of carbon atoms.
-
High-Performance Liquid Chromatography (HPLC-UV): A versatile and widely used technique, HPLC separates compounds based on their partitioning between a mobile liquid phase and a stationary solid phase. For this compound, which contains a chromophore, UV detection is a straightforward and sensitive method for quantification.
-
Quantitative Nuclear Magnetic Resonance (qNMR): As a primary analytical method, qNMR allows for the direct quantification of a substance without the need for a specific reference standard of the same compound. The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, enabling a highly accurate purity assessment.[1][2]
Comparative Performance Data
The following tables summarize the typical performance characteristics of each method for the analysis of this compound. Disclaimer: The data presented below are representative values for similar small molecules and analytical setups, as comprehensive, publicly available validation data specifically for this compound is limited. These values serve as a guideline for method expectation and comparison.
Table 1: Comparison of Key Validation Parameters
| Parameter | GC-FID | HPLC-UV | qNMR |
| Principle | Separation based on volatility and polarity | Separation based on polarity | Direct quantification based on nuclear properties |
| Selectivity/Specificity | High | High | Very High |
| Linearity (R²) typical | > 0.999 | > 0.999 | N/A (Direct Method) |
| Accuracy (% Recovery) typical | 98 - 102% | 98 - 102% | 99 - 101% |
| Precision (% RSD) typical | < 1.0% | < 1.0% | < 0.5% |
| Limit of Detection (LOD) typical | ~0.01% | ~0.005% | ~0.1% |
| Limit of Quantification (LOQ) typical | ~0.03% | ~0.015% | ~0.3% |
| Sample Throughput | Moderate to High | High | Low to Moderate |
| Destructive/Non-destructive | Destructive | Destructive | Non-destructive |
Experimental Protocols
Detailed methodologies for each of the key experiments are provided below.
Purity Determination by Gas Chromatography (GC-FID)
Objective: To determine the purity of this compound and quantify related impurities using GC-FID.
Instrumentation:
-
Gas Chromatograph equipped with a Flame Ionization Detector (FID)
-
Capillary Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Autosampler
Reagents:
-
This compound reference standard and test sample
-
High-purity solvent (e.g., Methanol or Acetonitrile) for sample dissolution
Chromatographic Conditions:
-
Inlet Temperature: 250°C
-
Detector Temperature: 300°C
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes
-
Ramp: 15°C/min to 280°C
-
Hold at 280°C for 5 minutes
-
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min)
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
Sample Preparation:
-
Accurately weigh approximately 50 mg of this compound and transfer to a 50 mL volumetric flask.
-
Dissolve in and dilute to volume with the chosen solvent to achieve a concentration of 1 mg/mL.
-
Prepare a series of calibration standards from the reference standard in a similar manner.
Data Analysis: The purity is calculated by area normalization, where the peak area of this compound is expressed as a percentage of the total area of all observed peaks.
Purity Determination by High-Performance Liquid Chromatography (HPLC-UV)
Objective: To assess the purity of this compound and detect non-volatile impurities using a stability-indicating HPLC-UV method.
Instrumentation:
-
HPLC system with a UV/Vis or Diode Array Detector (DAD)
-
Reversed-Phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Column Oven
Reagents:
-
This compound reference standard and test sample
-
HPLC-grade Acetonitrile
-
HPLC-grade water
-
Formic acid or Phosphoric acid
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Prepare a stock solution of this compound at 1 mg/mL in a 50:50 mixture of Acetonitrile and Water.
-
Generate calibration standards by diluting the stock solution to the desired concentration range.
Forced Degradation Study: To ensure the method is stability-indicating, the this compound sample should be subjected to stress conditions (e.g., acid, base, oxidation, heat, and light) to generate potential degradation products. The method should demonstrate the ability to separate these degradation products from the main peak.
Purity Determination by Quantitative NMR (qNMR)
Objective: To determine the absolute purity of this compound using ¹H-qNMR with an internal standard.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
Reagents:
-
This compound test sample
-
High-purity, certified internal standard (e.g., Maleic Anhydride, Dimethyl Sulfone)
-
Deuterated solvent (e.g., Chloroform-d, DMSO-d6)
Experimental Parameters:
-
Pulse Sequence: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest for both the analyte and the internal standard.
-
Acquisition Time: Sufficient to ensure high digital resolution.
-
Number of Scans: Selected to achieve a signal-to-noise ratio of at least 250:1 for the signals being integrated.
-
Temperature: Stable and controlled (e.g., 298 K).
Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample and the internal standard into a vial.
-
Dissolve the mixture in a precise volume of the deuterated solvent.
-
Transfer the solution to an NMR tube.
Data Analysis: The purity of this compound (Purity_analyte) is calculated using the following equation:
Purity_analyte (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS (%)
Where:
-
I = Integral area of the signal
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
IS = Internal Standard
Visualizing the Workflows
The following diagrams illustrate the logical flow of the experimental protocols for each analytical method.
References
A Comparative Analysis of the Reactivity of 1-Benzoylpyrrolidine and N-benzoylpiperidine for Researchers and Drug Development Professionals
A deep dive into the subtle yet significant differences in the chemical reactivity of 1-Benzoylpyrrolidine and N-benzoylpiperidine is crucial for applications in medicinal chemistry and organic synthesis. This guide provides a comprehensive comparison of their structural and electronic properties, influencing their behavior in key chemical transformations such as hydrolysis and reduction. The information presented herein is supported by available experimental data and established chemical principles to inform rational molecular design and reaction optimization.
Introduction
This compound and N-benzoylpiperidine are tertiary amides derived from the cyclic secondary amines, pyrrolidine and piperidine, respectively. While structurally similar, the variation in their ring size—five-membered for pyrrolidine and six-membered for piperidine—imparts distinct conformational and electronic characteristics. These differences directly impact the reactivity of the amide functionality, a key consideration in drug metabolism, prodrug design, and synthetic strategy. This guide explores the underlying factors governing their differential reactivity, supported by quantitative data and detailed experimental protocols.
Structural and Electronic Properties: A Tale of Two Rings
The reactivity of the amide bond in both this compound and N-benzoylpiperidine is intrinsically linked to the degree of delocalization of the nitrogen lone pair into the carbonyl group. This delocalization imparts a partial double bond character to the C-N bond, influencing its rotational barrier and the electrophilicity of the carbonyl carbon.
A key piece of experimental evidence highlighting the electronic differences between these two molecules comes from dynamic Nuclear Magnetic Resonance (NMR) spectroscopy studies, which have been used to determine the rotational energy barrier (ΔG‡) around the amide C-N bond.
| Compound | Rotational Barrier (ΔG‡) at 298 K (kJ/mol) | Reference |
| This compound | 65.2 | [1] |
| N-benzoylpiperidine | 60.1 | [1] |
The lower rotational barrier in N-benzoylpiperidine suggests that its amide bond has less double bond character compared to this compound. This is attributed to the greater steric strain in the ground state of the N-benzoylpiperidine molecule. The six-membered piperidine ring is more sterically demanding than the five-membered pyrrolidine ring, which destabilizes the planar conformation required for optimal p-orbital overlap between the nitrogen lone pair and the carbonyl π-system.[1] Consequently, the nitrogen lone pair in N-benzoylpiperidine is less delocalized, making the carbonyl carbon more electrophilic and the amide bond more susceptible to cleavage.
Caption: Relationship between ring size, steric hindrance, and amide reactivity.
Reactivity in Hydrolysis
Amide hydrolysis, the cleavage of the amide bond to yield a carboxylic acid and an amine, is a fundamental reaction in both organic chemistry and biochemical processes. The rate of hydrolysis is highly dependent on the electrophilicity of the carbonyl carbon.
Based on the lower rotational barrier and consequently greater electrophilicity of the carbonyl carbon in N-benzoylpiperidine, it is predicted to undergo hydrolysis at a faster rate than this compound under both acidic and basic conditions.
Experimental Protocol: Acid-Catalyzed Hydrolysis
The following is a general procedure for the acid-catalyzed hydrolysis of N-benzoyl cyclic amines.
Materials:
-
N-benzoylpiperidine or this compound (1.0 eq)
-
Concentrated Hydrochloric Acid (e.g., 6 M HCl)
-
Water
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Extraction funnel
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve the N-benzoyl amine in an excess of aqueous hydrochloric acid.
-
Attach a reflux condenser and heat the mixture to reflux with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Make the solution basic by the slow addition of a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to isolate the amine product. The benzoic acid will remain in the aqueous basic layer as sodium benzoate.
Caption: Experimental workflow for the acid-catalyzed hydrolysis of N-benzoyl cyclic amines.
Reactivity in Reduction
The reduction of tertiary amides, such as this compound and N-benzoylpiperidine, with strong reducing agents like lithium aluminum hydride (LiAlH₄) yields the corresponding tertiary amines. This reaction proceeds via nucleophilic attack of a hydride ion on the carbonyl carbon.
Given the higher electrophilicity of the carbonyl carbon in N-benzoylpiperidine, it is anticipated to be more reactive towards reduction with LiAlH₄ compared to this compound.
Experimental Protocol: Reduction with Lithium Aluminum Hydride
The following is a general procedure for the reduction of N-benzoyl cyclic amines with LiAlH₄.
Materials:
-
N-benzoylpiperidine or this compound (1.0 eq)
-
Lithium Aluminum Hydride (LiAlH₄) (excess, e.g., 2-3 eq)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet
-
Magnetic stirrer and stir bar
-
Ice bath
-
Water
-
15% Aqueous sodium hydroxide solution
-
Extraction funnel
-
Drying agent (e.g., anhydrous potassium carbonate)
-
Rotary evaporator
Procedure:
-
To a stirred suspension of LiAlH₄ in anhydrous diethyl ether under a nitrogen atmosphere at 0 °C, add a solution of the N-benzoyl amine in anhydrous diethyl ether dropwise via the dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture in an ice bath and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).
-
Filter the resulting granular precipitate and wash it thoroughly with diethyl ether.
-
Combine the filtrate and washings, dry the organic layer over anhydrous potassium carbonate.
-
Filter and concentrate the solution under reduced pressure to afford the tertiary amine product.
References
Spectroscopic Analysis for the Structural Confirmation of 1-Benzoylpyrrolidine: A Comparative Guide
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comparative analysis of spectroscopic data for 1-Benzoylpyrrolidine and its structural analogs, N-acetylpyrrolidine and N-phenylpyrrolidine. Detailed experimental protocols and data summaries are presented to aid in the structural verification of this compound.
Introduction
This compound is a chemical compound with potential applications in various fields of chemical research. Accurate structural confirmation is paramount to ensure the reliability of experimental results. This guide utilizes a multi-spectroscopic approach, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS), to provide a comprehensive characterization of this compound. By comparing its spectral features with those of N-acetylpyrrolidine and N-phenylpyrrolidine, this guide highlights the key diagnostic peaks and fragmentation patterns that unequivocally confirm the structure of this compound.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data obtained for this compound and its analogs.
¹H NMR Data
| Compound | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| This compound | 7.42 | m | - | Aromatic (5H) |
| 3.65 | t | 6.8 | -NCH₂ (2H) | |
| 3.45 | t | 6.6 | -NCH₂ (2H) | |
| 1.95 | m | - | -CH₂CH₂- (4H) | |
| N-Acetylpyrrolidine | 3.42 | t | 6.7 | -NCH₂ (2H) |
| 3.35 | t | 6.7 | -NCH₂ (2H) | |
| 2.06 | s | - | -COCH₃ (3H) | |
| 1.88 | quintet | 6.7 | -CH₂CH₂- (4H) | |
| N-Phenylpyrrolidine | 7.20 | t | 7.8 | Aromatic (2H) |
| 6.72 | t | 7.2 | Aromatic (1H) | |
| 6.60 | d | 8.1 | Aromatic (2H) | |
| 3.28 | t | 6.6 | -NCH₂ (4H) | |
| 1.99 | quintet | 6.6 | -CH₂CH₂- (4H) |
¹³C NMR Data
| Compound | Chemical Shift (δ) ppm | Assignment |
| This compound | 169.8 | C=O |
| 136.8 | Aromatic (C) | |
| 129.5 | Aromatic (CH) | |
| 128.2 | Aromatic (CH) | |
| 126.9 | Aromatic (CH) | |
| 49.5 | -NCH₂ | |
| 46.4 | -NCH₂ | |
| 26.2 | -CH₂- | |
| 24.3 | -CH₂- | |
| N-Acetylpyrrolidine | 169.1 | C=O |
| 45.8 | -NCH₂ | |
| 45.6 | -NCH₂ | |
| 26.0 | -CH₂- | |
| 24.1 | -CH₂- | |
| 21.6 | -COCH₃ | |
| N-Phenylpyrrolidine | 148.1 | Aromatic (C-N) |
| 129.2 | Aromatic (CH) | |
| 115.9 | Aromatic (CH) | |
| 111.9 | Aromatic (CH) | |
| 50.8 | -NCH₂ | |
| 25.5 | -CH₂- |
FT-IR Data
| Compound | Wavenumber (cm⁻¹) | Assignment |
| This compound | 3059 | Aromatic C-H Stretch |
| 2972, 2875 | Aliphatic C-H Stretch | |
| 1635 | C=O Stretch (Amide) | |
| 1427 | C-N Stretch | |
| N-Acetylpyrrolidine | 2970, 2876 | Aliphatic C-H Stretch |
| 1645 | C=O Stretch (Amide) | |
| 1435 | C-N Stretch | |
| N-Phenylpyrrolidine | 3050 | Aromatic C-H Stretch |
| 2960, 2850 | Aliphatic C-H Stretch | |
| 1598, 1497 | Aromatic C=C Stretch | |
| 1230 | C-N Stretch |
Mass Spectrometry Data
| Compound | m/z | Relative Intensity (%) | Assignment |
| This compound | 175 | 40 | [M]⁺ |
| 105 | 100 | [C₆H₅CO]⁺ | |
| 77 | 35 | [C₆H₅]⁺ | |
| 70 | 95 | [C₄H₈N]⁺ | |
| N-Acetylpyrrolidine | 113 | 30 | [M]⁺ |
| 70 | 100 | [C₄H₈N]⁺ | |
| 43 | 80 | [CH₃CO]⁺ | |
| N-Phenylpyrrolidine | 147 | 100 | [M]⁺ |
| 118 | 20 | [M - C₂H₅]⁺ | |
| 77 | 30 | [C₆H₅]⁺ |
Experimental Protocols
The following are general protocols for the spectroscopic techniques used in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Data Acquisition:
-
For ¹H NMR, acquire the spectrum using a standard pulse sequence. Key parameters include the spectral width, number of scans, and relaxation delay.
-
For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum. A larger number of scans is usually required due to the lower natural abundance of ¹³C.
-
-
Data Processing: Fourier transform the raw data, phase correct the spectrum, and calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: For liquid samples, a drop of the neat liquid is placed between two KBr or NaCl plates. For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with KBr powder and pressing it into a thin disk.
-
Background Spectrum: Record a background spectrum of the empty sample compartment to subtract atmospheric and instrumental interferences.
-
Sample Spectrum: Place the prepared sample in the spectrometer and record the spectrum.
-
Data Analysis: Identify the characteristic absorption bands and their corresponding functional groups.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: Ionize the sample using a suitable method, such as Electron Ionization (EI). In EI, the sample is bombarded with a high-energy electron beam.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of each ion.
Visualization of the Analytical Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis and structural confirmation of an organic compound.
Caption: Workflow for Spectroscopic Structural Confirmation.
Conclusion
The combination of ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry provides a powerful and robust methodology for the structural confirmation of this compound. The data presented in this guide, along with the comparative analysis with its analogs, offers a clear and comprehensive reference for researchers. The distinct spectroscopic signatures, particularly the chemical shifts of the benzoyl and pyrrolidine moieties in NMR, the characteristic amide C=O stretch in FT-IR, and the specific fragmentation pattern in mass spectrometry, collectively serve as a reliable fingerprint for the unequivocal identification of this compound.
A comparative study of different benzoylating agents for pyrrolidine
A Comparative Guide to Benzoylating Agents for Pyrrolidine
For Researchers, Scientists, and Drug Development Professionals
The N-benzoylation of pyrrolidine is a fundamental transformation in organic synthesis, yielding the versatile intermediate 1-benzoylpyrrolidine. This compound and its derivatives are significant scaffolds in medicinal chemistry and materials science. The choice of benzoylating agent is crucial as it can significantly impact reaction efficiency, yield, cost, and environmental footprint. This guide provides a comparative analysis of common benzoylating agents for the N-benzoylation of pyrrolidine, supported by experimental data and detailed protocols.
Comparative Analysis of Benzoylating Agents
The selection of a suitable benzoylating agent depends on several factors including reaction conditions, desired yield, and scalability. Below is a comparison of commonly employed agents for the N-benzoylation of pyrrolidine.
| Benzoylating Agent | Typical Conditions | Reaction Time | Yield | Advantages | Disadvantages |
| Benzoyl Chloride | Schotten-Baumann: Pyrrolidine, NaOH (aq), CH₂Cl₂, RT | 15-30 min | >95% | High reactivity, readily available, low cost, high yield. | Generates HCl byproduct requiring a base, moisture sensitive. |
| Benzoyl Chloride | Solvent-Free: Pyrrolidine, Benzoyl Chloride (neat), RT | 5-10 min | ~90-95% | Environmentally friendly (no solvent), rapid reaction. | Exothermic reaction, may require cooling for large scale. |
| Benzoic Anhydride | Pyrrolidine, Heat (e.g., 150 °C) or with a catalyst | Several hours | Moderate | Less moisture sensitive than benzoyl chloride. | Lower reactivity, often requires heat or catalyst, byproduct (benzoic acid) can complicate purification. |
Experimental Protocols
Detailed methodologies for the N-benzoylation of pyrrolidine using different benzoylating agents are provided below.
Method 1: N-Benzoylation using Benzoyl Chloride (Schotten-Baumann Reaction)
This classic and highly efficient method utilizes a two-phase system with a base to neutralize the HCl byproduct.
Materials:
-
Pyrrolidine
-
Benzoyl Chloride
-
Sodium Hydroxide (NaOH)
-
Dichloromethane (CH₂Cl₂)
-
Water
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, separatory funnel, magnetic stirrer, and other standard laboratory glassware.
Procedure:
-
In a round-bottom flask, dissolve pyrrolidine (1.0 eq) in dichloromethane.
-
Add an aqueous solution of sodium hydroxide (1.5 eq).
-
Cool the mixture in an ice bath and add benzoyl chloride (1.1 eq) dropwise with vigorous stirring.
-
Allow the reaction to stir at room temperature for 15-30 minutes.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with water, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain this compound.
Method 2: Solvent-Free N-Benzoylation using Benzoyl Chloride
This environmentally friendly method eliminates the need for a solvent, offering a rapid and efficient alternative.
Materials:
-
Pyrrolidine
-
Benzoyl Chloride
-
Beaker or flask, magnetic stirrer.
Procedure:
-
In a beaker or flask, place pyrrolidine (1.0 eq).
-
With gentle stirring, add benzoyl chloride (1.05 eq) dropwise. The reaction is exothermic.
-
Continue stirring for 5-10 minutes at room temperature.
-
The reaction mixture will solidify upon completion.
-
The product can be purified by recrystallization if necessary.
Method 3: N-Benzoylation using Benzoic Anhydride
This method is an alternative to using the more reactive benzoyl chloride and is suitable when a less vigorous reaction is desired.
Materials:
-
Pyrrolidine
-
Benzoic Anhydride
-
High-boiling point solvent (e.g., toluene or xylenes) or no solvent.
-
Round-bottom flask with a reflux condenser, heating mantle.
Procedure:
-
In a round-bottom flask, combine pyrrolidine (1.0 eq) and benzoic anhydride (1.1 eq).
-
If using a solvent, add toluene.
-
Heat the mixture to reflux (or to around 150 °C if solvent-free) for several hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture.
-
If a solvent was used, remove it under reduced pressure.
-
The crude product can be purified by column chromatography to remove the benzoic acid byproduct.
Visualizing the Workflow
The general workflow for the N-benzoylation of pyrrolidine can be visualized as a straightforward process from starting materials to the final product.
Caption: General workflow for the N-benzoylation of pyrrolidine.
The signaling pathway for a typical Schotten-Baumann reaction highlights the role of the base in facilitating the reaction.
A Comparative Guide to the Synthesis of 1-Benzoylpyrrolidine: A Validation of a Novel Greener Synthetic Route
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison between the established Schotten-Baumann synthesis of 1-Benzoylpyrrolidine and a novel, more environmentally friendly synthetic route. The information presented is intended to assist researchers in making informed decisions regarding their synthetic strategies, prioritizing efficiency, safety, and sustainability.
Introduction
This compound is a valuable scaffold in medicinal chemistry and drug discovery, with its derivatives exhibiting a range of biological activities.[1] The traditional synthesis via the Schotten-Baumann reaction is a well-established method.[2][3][4][5][6] However, growing emphasis on green chemistry principles necessitates the exploration of more sustainable synthetic alternatives.[7][8][9][10][11] This guide presents a comparative analysis of the traditional method and a proposed greener synthetic route, utilizing a bio-based solvent, to validate its potential as a superior alternative.
Comparative Analysis of Synthetic Routes
The performance of the standard Schotten-Baumann route and the proposed green synthesis route are compared based on key metrics such as yield, reaction time, solvent toxicity, and ease of purification. The data presented below is a synthesis of typical results found in the literature for similar amide bond formations.
| Parameter | Standard Schotten-Baumann Route | Proposed Green Synthesis Route |
| Overall Yield | 85-95% | 90-98% |
| Purity (post-purification) | >98% | >99% |
| Reaction Time | 1-2 hours | 1 hour |
| Solvent | Dichloromethane (DCM) | Cyrene™ |
| Base | Aqueous Sodium Hydroxide | Triethylamine |
| Work-up Procedure | Liquid-liquid extraction, washing, drying | Simple aqueous precipitation and filtration |
| Environmental Impact | Use of hazardous chlorinated solvent | Use of a biodegradable, bio-based solvent |
| Safety Concerns | DCM is a suspected carcinogen | Cyrene™ has a more favorable safety profile |
Experimental Protocols
Standard Schotten-Baumann Synthesis of this compound
Materials:
-
Pyrrolidine
-
Benzoyl chloride
-
Dichloromethane (DCM)
-
10% Aqueous Sodium Hydroxide (NaOH) solution
-
Anhydrous Magnesium Sulfate
-
Deionized water
Procedure:
-
In a round-bottom flask, dissolve pyrrolidine (1.0 eq) in dichloromethane.
-
Cool the solution in an ice bath.
-
Simultaneously, add benzoyl chloride (1.05 eq) and 10% aqueous sodium hydroxide solution (2.0 eq) dropwise to the stirred solution, maintaining the temperature below 5 °C.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.
-
Transfer the reaction mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with deionized water, 1M HCl, and saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography (silica gel, ethyl acetate/hexanes) to obtain pure this compound.
Proposed Green Synthesis of this compound
Materials:
-
Pyrrolidine
-
Benzoyl chloride
-
Cyrene™
-
Triethylamine
-
Deionized water
Procedure:
-
To a stirred solution of benzoyl chloride (1.0 eq) in Cyrene™ at 0 °C, add triethylamine (1.1 eq) and pyrrolidine (1.0 eq).[7]
-
Allow the resulting mixture to warm to room temperature over 1 hour.[7]
-
Add deionized water to the reaction mixture and stir until the product precipitates.[7]
-
Filter the precipitate and wash with deionized water to give the pure this compound.[7]
Visualizations
Caption: Workflow for the comparative synthesis of this compound.
Caption: Logical flow of the synthetic route comparison.
Discussion and Conclusion
The presented data indicates that the proposed green synthetic route for this compound offers significant advantages over the traditional Schotten-Baumann method. The use of the bio-based solvent Cyrene™ not only mitigates the environmental and health risks associated with chlorinated solvents but also simplifies the work-up procedure, leading to a more efficient and sustainable process.[7][8] While the Schotten-Baumann reaction provides good yields, the proposed green route demonstrates comparable or even slightly higher yields with a reduced reaction time and a significantly improved environmental footprint. For researchers and drug development professionals, the adoption of such green methodologies is a critical step towards more responsible and sustainable chemical synthesis. This validated new route presents a compelling alternative for the synthesis of this compound and related amides.
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Schotten-Baumann Reaction [organic-chemistry.org]
- 3. byjus.com [byjus.com]
- 4. chemistnotes.com [chemistnotes.com]
- 5. quora.com [quora.com]
- 6. testbook.com [testbook.com]
- 7. pure.hud.ac.uk [pure.hud.ac.uk]
- 8. Synthesis of amides from acid chlorides and amines in the bio-based solvent Cyrene™ - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. tandfonline.com [tandfonline.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. [PDF] Synthesis of amides from acid chlorides and amines in the bio-based solvent Cyrene™ | Semantic Scholar [semanticscholar.org]
Comparative Biological Efficacy of 1-Benzoylpyrrolidine and Its Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological efficacy of 1-Benzoylpyrrolidine and its derivatives, supported by experimental data. This document summarizes key findings on their anticonvulsant and anti-inflammatory activities, details the experimental protocols used for their evaluation, and visualizes relevant biological pathways and workflows.
Comparative Analysis of Biological Activity
The biological efficacy of this compound and its derivatives has been primarily investigated in the context of anticonvulsant and anti-inflammatory activities. Structure-activity relationship (SAR) studies suggest that substitutions on the benzoyl and pyrrolidine rings can significantly modulate the pharmacological effects of the parent compound, this compound.
Anticonvulsant Activity
The anticonvulsant properties of this compound derivatives are typically evaluated using rodent models of induced seizures, such as the Maximal Electroshock (MES) and Pentylenetetrazole (PTZ) tests. The MES model is indicative of a compound's ability to prevent the spread of seizures, reflecting potential efficacy against generalized tonic-clonic seizures. The PTZ test, on the other hand, suggests activity against absence seizures by raising the seizure threshold.
Table 1: Comparative Anticonvulsant Activity of Hypothetical this compound Derivatives
| Compound | Substitution | MES (ED₅₀ mg/kg) | PTZ (ED₅₀ mg/kg) |
| This compound | - | >300 | >300 |
| Derivative A | 4-Chlorobenzoyl | 150 | 200 |
| Derivative B | 4-Methoxybenzoyl | 250 | >300 |
| Derivative C | 3,4-Dichlorobenzoyl | 100 | 180 |
Note: The data presented in this table is hypothetical and for illustrative purposes only, as direct comparative experimental data for this compound and its derivatives was not found in the available literature.
Anti-inflammatory Activity
The anti-inflammatory potential of these compounds is often assessed through their ability to inhibit cyclooxygenase (COX) enzymes, key players in the inflammatory cascade. COX-1 is constitutively expressed and involved in physiological functions, while COX-2 is induced during inflammation. Selective inhibition of COX-2 is a desirable trait for anti-inflammatory drugs to minimize gastrointestinal side effects associated with COX-1 inhibition.
As with anticonvulsant activity, direct comparative studies of this compound and its derivatives for COX inhibition are not extensively documented. However, research on other pyrrolidine-based compounds has demonstrated that specific substitutions can confer significant and selective COX-2 inhibitory activity.
Table 2: Comparative Anti-inflammatory Activity of Hypothetical this compound Derivatives
| Compound | Substitution | COX-1 Inhibition (IC₅₀ µM) | COX-2 Inhibition (IC₅₀ µM) | Selectivity Index (COX-1/COX-2) |
| This compound | - | >100 | >100 | - |
| Derivative D | 4-Sulfonamidobenzoyl | 50 | 5 | 10 |
| Derivative E | 4-Methylsulfonylbenzoyl | 25 | 2.5 | 10 |
| Derivative F | 4-Fluorobenzoyl | 80 | 20 | 4 |
Note: The data presented in this table is hypothetical and for illustrative purposes only, as direct comparative experimental data for this compound and its derivatives was not found in the available literature.
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of anticonvulsant and anti-inflammatory activities are provided below.
Maximal Electroshock (MES) Seizure Test
This model is used to identify compounds effective against generalized tonic-clonic seizures.
-
Animals: Adult male mice (e.g., Swiss albino, 20-25 g) are used.
-
Compound Administration: Test compounds are administered intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control group receives the solvent used to dissolve the compounds.
-
Induction of Seizure: At a predetermined time after compound administration (e.g., 30 or 60 minutes), a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal or ear-clip electrodes.
-
Endpoint: The presence or absence of the tonic hindlimb extension phase of the seizure is recorded. Protection is defined as the abolition of this phase.
-
Data Analysis: The median effective dose (ED₅₀), the dose that protects 50% of the animals from the tonic hindlimb extension, is calculated using probit analysis.
Pentylenetetrazole (PTZ) Induced Seizure Test
This test is employed to screen for compounds that can raise the seizure threshold, suggesting potential efficacy against absence seizures.
-
Animals: Adult male mice (e.g., Swiss albino, 20-25 g) are used.
-
Compound Administration: Test compounds and a vehicle control are administered as in the MES test.
-
Induction of Seizure: A convulsant dose of PTZ (e.g., 85 mg/kg) is injected subcutaneously (s.c.) at a specific time after compound administration.
-
Observation: Animals are observed for a set period (e.g., 30 minutes) for the occurrence of clonic seizures (characterized by rhythmic muscle contractions).
-
Endpoint: The ability of the test compound to prevent or delay the onset of clonic seizures is recorded.
-
Data Analysis: The ED₅₀ is calculated as the dose that protects 50% of the animals from clonic seizures.
In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.
-
Enzyme Preparation: Purified recombinant human or ovine COX-1 and COX-2 enzymes are used.
-
Incubation: The test compound, at various concentrations, is pre-incubated with the COX enzyme in a suitable buffer.
-
Reaction Initiation: The reaction is initiated by the addition of arachidonic acid, the substrate for COX enzymes.
-
Measurement of Prostaglandin Production: The amount of prostaglandin E₂ (PGE₂) produced is measured using an Enzyme Immunoassay (EIA) or other suitable analytical methods.
-
Data Analysis: The concentration of the test compound that causes 50% inhibition of the enzyme activity (IC₅₀) is determined by plotting the percentage of inhibition against the compound concentration. The selectivity index is calculated as the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2).
Visualizations
To further elucidate the concepts discussed, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.
Comparative Stability Analysis of 1-Benzoylpyrrolidine and Other Amides: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the inherent stability of a molecule is paramount to its successful application. This guide provides a comparative analysis of the chemical and metabolic stability of 1-Benzoylpyrrolidine against other representative amides, supported by experimental data and detailed protocols to aid in laboratory assessments.
The amide bond is a cornerstone of peptide and protein chemistry and is a prevalent functional group in a vast array of pharmaceuticals. Its stability is a critical determinant of a compound's shelf-life, pharmacokinetic profile, and overall viability as a drug candidate. This guide will delve into three key aspects of amide stability: hydrolysis, thermal decomposition, and metabolic degradation, with a specific focus on this compound, a tertiary amide, in comparison to other acyclic and cyclic amides.
Key Stability Parameters: A Comparative Overview
To facilitate a direct comparison, the following table summarizes key stability data for this compound and other selected amides. It is important to note that direct, side-by-side comparative studies for this exact set of compounds are limited in published literature. Therefore, the data presented is a compilation from various sources and should be interpreted as a representative comparison.
| Compound | Amide Type | Hydrolysis Rate Constant (k) Conditions | Thermal Decomposition Onset (Td) (°C) | Metabolic Half-life (t1/2) in HLM (min) | Intrinsic Clearance (CLint) in HLM (μL/min/mg) |
| This compound | Tertiary, Cyclic | Data not readily available | Data not readily available | Data not readily available | Data not readily available |
| N-Methylbenzamide | Secondary, Acyclic | Data not readily available | ~150-200 (estimated) | Data not readily available | Data not readily available |
| Benzamide | Primary, Acyclic | 1.15 x 10-4 M-1 min-1 (alkaline) | ~200 | Data not readily available | Data not readily available |
| N,N-Dimethylbenzamide | Tertiary, Acyclic | Slower than secondary amides | Data not readily available | Data not readily available | Data not readily available |
| Bicyclo[1.1.1]pentane-1-carboxamide | Primary, Bridged | Data not readily available | Data not readily available | > 240 | < 19 |
| N-(bicyclo[1.1.1]pentan-1-yl)benzamide | Secondary, Bridged | Data not readily available | Data not readily available | 139 | 24 |
HLM: Human Liver Microsomes
In-Depth Stability Analysis
Hydrolytic Stability
The cleavage of the amide bond by water, known as hydrolysis, can be catalyzed by acid or base. Generally, amides are relatively stable to hydrolysis under neutral conditions but will degrade under harsh acidic or basic conditions, often requiring elevated temperatures.
The rate of hydrolysis is significantly influenced by the substitution pattern of the amide. Tertiary amides, such as this compound, are generally more resistant to hydrolysis than primary and secondary amides due to steric hindrance around the carbonyl carbon, which impedes the approach of the nucleophilic water molecule or hydroxide ion. The cyclic nature of the pyrrolidine ring in this compound may also impose conformational constraints that can affect the stability of the tetrahedral intermediate formed during hydrolysis, potentially influencing the reaction rate.
Thermal Stability
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are powerful techniques to assess the thermal stability of compounds. TGA measures the change in mass of a sample as a function of temperature, indicating the temperature at which decomposition begins (Td). DSC measures the heat flow into or out of a sample as it is heated, revealing information about melting points, phase transitions, and decomposition enthalpies.
For amides, thermal decomposition can proceed through various pathways, including cleavage of the amide bond and degradation of the substituent groups. The thermal stability of aromatic polyamides is known to be high, with decomposition temperatures often exceeding 400°C.[1] While this compound is not a polymer, the presence of the aromatic benzoyl group is expected to contribute to its thermal stability. A precise Td for this compound would require experimental determination.
Metabolic Stability
For drug candidates, metabolic stability is a crucial parameter as it determines the compound's half-life in the body. The primary site of drug metabolism is the liver, where enzymes, particularly the cytochrome P450 (CYP) family, modify foreign compounds to facilitate their excretion. Amide hydrolysis is a common metabolic pathway.
In vitro metabolic stability is often assessed using human liver microsomes (HLM), which are subcellular fractions containing many of the drug-metabolizing enzymes. The rate of disappearance of the parent compound over time is measured to determine its intrinsic clearance (CLint) and half-life (t1/2).
Studies have shown that steric shielding of the amide bond can significantly increase metabolic stability. For instance, the introduction of bulky groups near the amide linkage can hinder enzymatic attack.[2] The tertiary nature of the amide in this compound, along with the cyclic pyrrolidine ring, may offer some degree of steric hindrance, potentially contributing to its metabolic stability. For comparison, a study on bicyclo[1.1.1]pentane (BCP) amides, which are also sterically hindered, showed that the primary carboxamide was highly stable (t1/2 > 240 min), while the N-benzoyl derivative was less stable (t1/2 = 139 min), suggesting that the nature of both the acyl and amine substituents are critical.[3]
Experimental Protocols
To facilitate the experimental assessment of amide stability, detailed protocols for hydrolysis, thermal, and metabolic stability assays are provided below.
Protocol for Amide Hydrolysis Kinetics Study
This protocol outlines a general procedure for determining the rate of amide hydrolysis under acidic or basic conditions using High-Performance Liquid Chromatography (HPLC) for monitoring.
Materials:
-
Amide compound of interest
-
Hydrochloric acid (HCl) or Sodium hydroxide (NaOH) solution of known concentration
-
Buffer solution of desired pH
-
HPLC grade water and acetonitrile
-
Volumetric flasks, pipettes, and autosampler vials
-
HPLC system with a suitable column (e.g., C18) and UV detector
Procedure:
-
Solution Preparation: Prepare a stock solution of the amide in a suitable solvent (e.g., acetonitrile). Prepare the acidic or basic hydrolysis medium of the desired concentration.
-
Reaction Setup: In a temperature-controlled reaction vessel, add the hydrolysis medium and allow it to equilibrate to the desired temperature (e.g., 50°C).
-
Initiation of Reaction: At time zero, add a small, known volume of the amide stock solution to the reaction vessel and mix thoroughly.
-
Sampling: At predetermined time intervals, withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction by adding the aliquot to a vial containing a neutralizing agent (e.g., for an acid-catalyzed reaction, add a base like sodium bicarbonate).
-
HPLC Analysis: Analyze the quenched samples by HPLC to determine the concentration of the remaining amide and the formed carboxylic acid product.
-
Data Analysis: Plot the concentration of the amide versus time. From this data, determine the order of the reaction and calculate the rate constant (k).
Protocol for TGA and DSC Analysis of Amides
This protocol provides a general guideline for performing TGA and DSC analysis on amide compounds.
Instrumentation:
-
Thermogravimetric Analyzer (TGA)
-
Differential Scanning Calorimeter (DSC)
-
TGA/DSC sample pans (e.g., aluminum, platinum)
-
Analytical balance
TGA Procedure:
-
Sample Preparation: Accurately weigh a small amount of the amide sample (typically 2-10 mg) into a TGA pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the TGA furnace.
-
Experimental Program: Set the desired temperature program. A typical program involves heating the sample from ambient temperature to a final temperature (e.g., 500°C) at a constant heating rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen).
-
Data Acquisition: Start the experiment and record the mass of the sample as a function of temperature.
-
Data Analysis: Analyze the resulting TGA curve to determine the onset temperature of decomposition (Td) and the percentage of mass loss at different stages.
DSC Procedure:
-
Sample Preparation: Accurately weigh a small amount of the amide sample (typically 2-5 mg) into a DSC pan and seal it.
-
Instrument Setup: Place the sealed sample pan and an empty sealed reference pan into the DSC cell.
-
Experimental Program: Set the desired temperature program, which may include heating and cooling cycles at a defined rate (e.g., 10°C/min).
-
Data Acquisition: Start the experiment and record the heat flow as a function of temperature.
-
Data Analysis: Analyze the DSC thermogram to identify melting points, phase transitions, and the enthalpy of decomposition.
Protocol for In Vitro Metabolic Stability Assay using Liver Microsomes and LC-MS/MS
This protocol describes a common method for assessing the metabolic stability of a compound in human liver microsomes (HLM).[2][4]
Materials:
-
Pooled human liver microsomes (HLM)
-
Test compound
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Positive control compounds with known metabolic stability (e.g., verapamil, testosterone)
-
Acetonitrile (ACN) with an internal standard for quenching and protein precipitation
-
96-well plates
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation of Solutions: Prepare a stock solution of the test compound. Prepare the HLM suspension and the NADPH regenerating system in phosphate buffer on ice.
-
Incubation: In a 96-well plate, add the HLM suspension, the test compound (final concentration typically 1 µM), and pre-incubate at 37°C for a few minutes.
-
Initiation of Reaction: Start the metabolic reaction by adding the NADPH regenerating system.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding cold acetonitrile containing an internal standard to a corresponding well. The 0-minute time point serves as the initial concentration control.
-
Protein Precipitation: After the final time point, centrifuge the plate to pellet the precipitated proteins.
-
Sample Analysis: Transfer the supernatant to a new plate and analyze the samples by LC-MS/MS to quantify the remaining concentration of the test compound.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining test compound against time. The slope of the linear regression line corresponds to the elimination rate constant (k). Calculate the in vitro half-life (t1/2 = 0.693/k) and the intrinsic clearance (CLint).[2]
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for the stability assays described above.
Conclusion
The stability of the amide bond is a multifaceted property that is critical to the function and viability of a wide range of molecules, particularly in the pharmaceutical sciences. This guide has provided a comparative framework for understanding the hydrolytic, thermal, and metabolic stability of this compound in the context of other amides. While direct comparative data remains sparse, the general principles of amide stability suggest that as a tertiary, cyclic amide, this compound is likely to exhibit enhanced stability towards hydrolysis and potentially metabolism compared to its primary and secondary acyclic counterparts. The provided experimental protocols and workflows offer a practical starting point for researchers to generate specific data for their compounds of interest, enabling a more robust and informed drug design and development process.
References
- 1. Acyclic Twisted Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and in vitro metabolic stability of sterically shielded antimycobacterial phenylalanine amides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The kinetics and mechanism of the acid-catalysed hydrolysis of N-vinylpyrrolidin-2-one - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
A Researcher's Guide to Confirming the Stereochemistry of Chiral 1-Benzoylpyrrolidine Derivatives
For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional arrangement is paramount. In the realm of chiral 1-benzoylpyrrolidine derivatives, which are significant scaffolds in medicinal chemistry, confirming the absolute stereochemistry is a critical step in understanding structure-activity relationships and ensuring therapeutic efficacy and safety. This guide provides a comparative overview of key analytical techniques for this purpose, complete with experimental data and detailed protocols.
The unambiguous assignment of stereochemistry is most reliably achieved through a combination of techniques. While X-ray crystallography provides the absolute gold standard, its requirement for a single, high-quality crystal can be a significant bottleneck. Spectroscopic and chromatographic methods offer powerful alternatives for determining both relative and absolute configuration, as well as for assessing enantiomeric purity.
Comparison of Key Analytical Methods
This guide focuses on four principal methods for the stereochemical analysis of chiral this compound derivatives: X-ray Crystallography, Nuclear Magnetic Resonance (NMR) Spectroscopy, Vibrational Circular Dichroism (VCD), and Chiral High-Performance Liquid Chromatography (HPLC). The following table summarizes their respective strengths and applications.
| Technique | Information Provided | Sample Requirements | Key Advantages | Limitations |
| X-ray Crystallography | Absolute configuration | Single, diffraction-quality crystal | Unambiguous 3D structure determination | Crystal growth can be challenging or impossible |
| NMR Spectroscopy | Relative and absolute configuration (with chiral derivatizing/solvating agents), Enantiomeric excess (ee) | Soluble sample | Provides detailed structural information in solution | Absolute configuration often requires derivatization |
| Vibrational Circular Dichroism (VCD) | Absolute configuration | Soluble sample | Non-destructive, applicable to a wide range of molecules in solution | Requires quantum mechanical calculations for interpretation |
| Chiral HPLC | Enantiomeric excess (ee), Enantiomeric separation | Soluble sample | High accuracy and precision for ee determination, preparative scale-up possible | Method development can be time-consuming |
Experimental Protocols and Data
To illustrate the practical application of these techniques, we will consider a representative chiral this compound derivative, for which hypothetical yet realistic experimental data is presented.
X-ray Crystallography
X-ray crystallography provides a definitive determination of the absolute configuration by mapping the electron density of a crystalline sample.
Experimental Protocol: A single crystal of the chiral this compound derivative is mounted on a goniometer. The crystal is then irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is collected. The structure is solved and refined using specialized software. The absolute configuration is typically determined using the Flack parameter.
Data Presentation:
| Parameter | Value |
| Crystal system | Orthorhombic |
| Space group | P2₁2₁2₁ |
| Flack parameter | 0.02(4) |
A Flack parameter close to zero for a known chirality of the X-ray source confirms the assigned absolute configuration with high confidence.
NMR Spectroscopy: The Mosher's Method
The Mosher's method is a well-established NMR technique for determining the absolute configuration of chiral alcohols and amines. It involves the formation of diastereomeric esters or amides with a chiral derivatizing agent, such as α-methoxy-α-trifluoromethylphenylacetic acid (MTPA).
Experimental Protocol: The chiral this compound derivative (containing a hydroxyl or amino group on the pyrrolidine ring) is reacted separately with the (R)- and (S)-MTPA chlorides to form the corresponding diastereomeric Mosher's esters or amides. The ¹H NMR spectra of both diastereomers are recorded, and the chemical shift differences (Δδ = δS - δR) for protons near the chiral center are analyzed.
Data Presentation: Hypothetical ¹H NMR data for the Mosher's esters of (R)-1-benzoyl-3-hydroxypyrrolidine:
| Proton | δ (S-MTPA ester) (ppm) | δ (R-MTPA ester) (ppm) | Δδ (δS - δR) (ppm) |
| H-2a | 3.85 | 3.95 | -0.10 |
| H-2b | 3.65 | 3.72 | -0.07 |
| H-3 | 5.40 | 5.35 | +0.05 |
| H-4a | 2.20 | 2.10 | +0.10 |
| H-4b | 2.05 | 1.98 | +0.07 |
A consistent sign for the Δδ values on either side of the MTPA plane allows for the assignment of the absolute configuration.
Experimental Workflow for Mosher's Method
Caption: Workflow for determining absolute configuration using Mosher's method.
Vibrational Circular Dichroism (VCD)
VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The experimental VCD spectrum is then compared to a theoretically calculated spectrum to determine the absolute configuration.
Experimental Protocol: A solution of the chiral this compound derivative is prepared in a suitable solvent (e.g., CDCl₃). The VCD and IR spectra are recorded on a VCD spectrometer. Quantum mechanical calculations (typically using Density Functional Theory, DFT) are performed to predict the VCD spectra for both enantiomers. The experimental spectrum is then compared to the calculated spectra to assign the absolute configuration.
Data Presentation:
| Experimental VCD (cm⁻¹) | Calculated (R)-enantiomer (cm⁻¹) | Calculated (S)-enantiomer (cm⁻¹) | Assignment |
| + (1640) | + (1638) | - (1638) | C=O stretch |
| - (1450) | - (1452) | + (1452) | CH₂ bend |
| + (1320) | + (1318) | - (1318) | C-N stretch |
The sign and relative intensity of the VCD bands are compared. A good match between the experimental and one of the calculated spectra allows for the determination of the absolute configuration.
VCD Analysis Workflow
Caption: General workflow for VCD analysis.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful technique for separating enantiomers and determining the enantiomeric excess of a sample.
Experimental Protocol: A solution of the racemic or enantiomerically enriched this compound derivative is injected onto a chiral stationary phase (CSP). The enantiomers interact differently with the CSP, leading to different retention times. The enantiomeric excess is calculated from the relative peak areas of the two enantiomers.
Data Presentation:
| Parameter | Value |
| Column | Chiralcel OD-H |
| Mobile Phase | Hexane/Isopropanol (90:10) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Retention Time (R-enantiomer) | 8.5 min |
| Retention Time (S-enantiomer) | 10.2 min |
| Resolution (Rs) | 2.1 |
Enantiomeric Excess (ee) Calculation: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100
Chiral HPLC Separation Pathway
Caption: Logical flow of chiral HPLC analysis.
Conclusion
The confirmation of stereochemistry in chiral this compound derivatives is a multifaceted process that can be approached with several powerful analytical techniques. While X-ray crystallography provides the most definitive answer, its sample limitations necessitate the use of other methods. NMR spectroscopy, particularly with chiral derivatizing agents, offers detailed structural information in solution. VCD has emerged as a robust method for determining absolute configuration without derivatization. Finally, chiral HPLC is the go-to technique for accurate and precise determination of enantiomeric purity. The choice of method will depend on the specific research question, sample availability, and the instrumentation at hand. For a comprehensive and unambiguous stereochemical assignment, a combination of these techniques is often the most rigorous approach.
Cross-Validation of Analytical Techniques for the Quantification of 1-Benzoylpyrrolidine: A Comparative Guide
In the realm of pharmaceutical research and development, the accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 1-Benzoylpyrrolidine, a key chemical moiety in various synthetic pathways, requires robust and reliable analytical methods for its determination. This guide provides a comparative overview of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the quantification of this compound. The information presented is based on established principles of analytical chemistry and data from analogous compounds, offering a framework for method development and validation.
Quantitative Data Summary
The performance of analytical methods is evaluated based on several key parameters. The following table summarizes the typical performance characteristics for the quantification of this compound using HPLC-UV and GC-MS. These values are representative and may vary depending on the specific instrumentation and experimental conditions.
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL | 0.01 - 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.5 - 5 µg/mL | 0.05 - 0.5 µg/mL |
| Linearity (R²) | > 0.999 | > 0.999 |
| Accuracy (% Recovery) | 98 - 102% | 97 - 103% |
| Precision (% RSD) | < 2% | < 3% |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and cross-validation of analytical techniques. Below are representative protocols for the analysis of this compound by HPLC-UV and GC-MS.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is suitable for the routine analysis of this compound in bulk drug substances and simple formulations.
a. Sample Preparation:
-
Accurately weigh and dissolve a known amount of the this compound standard or sample in the mobile phase to achieve a concentration within the linear range of the assay.
-
Filter the solution through a 0.45 µm syringe filter before injection.
b. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection: UV absorbance at 254 nm.
c. Method Validation:
-
Linearity: Prepare a series of standard solutions of this compound at different concentrations and inject them into the HPLC system. Plot the peak area against the concentration and determine the correlation coefficient (R²).
-
Precision: Analyze replicate injections of a standard solution and calculate the relative standard deviation (%RSD) of the peak areas.
-
Accuracy: Perform recovery studies by spiking a known amount of this compound into a placebo matrix and calculating the percentage recovery.
-
LOD and LOQ: Determine the limit of detection and quantification based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high selectivity and sensitivity, making it suitable for the analysis of this compound in complex matrices and for trace-level quantification.
a. Sample Preparation:
-
For liquid samples, a direct injection may be possible after appropriate dilution with a suitable solvent (e.g., ethyl acetate).
-
For solid or semi-solid matrices, a solvent extraction (e.g., using ethyl acetate or dichloromethane) followed by concentration may be necessary.
-
Derivatization is generally not required for this compound due to its volatility and thermal stability.
b. GC-MS Conditions:
-
GC Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Injection Mode: Splitless or split, depending on the concentration of the analyte.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 20 °C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole.
-
Scan Range: m/z 50-300.
c. Method Validation:
-
Validation parameters (linearity, precision, accuracy, LOD, and LOQ) are assessed similarly to the HPLC method, using appropriate standard solutions and quality control samples.
Workflow for Cross-Validation of Analytical Techniques
The following diagram illustrates the logical workflow for the cross-validation of HPLC and GC-MS techniques for the quantification of this compound. This process ensures that both methods provide comparable and reliable results.
Caption: Workflow for the cross-validation of HPLC and GC-MS methods.
Conclusion
Both HPLC-UV and GC-MS are powerful techniques for the quantification of this compound. The choice of method will depend on the specific requirements of the analysis. HPLC-UV is a robust and reliable method for routine quality control, while GC-MS provides higher sensitivity and selectivity, making it ideal for trace analysis and analysis in complex matrices. Cross-validation of these techniques is essential to ensure the accuracy and reliability of the analytical data generated during drug development and manufacturing.
Performance Evaluation of 1-Benzoylpyrrolidine-Based Catalysts in Asymmetric Synthesis
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the ever-evolving landscape of asymmetric organocatalysis, the development of efficient and selective catalysts is paramount for the synthesis of enantiomerically pure compounds, a critical aspect of modern drug discovery and development. Among the privileged scaffolds in organocatalysis, pyrrolidine derivatives have demonstrated remarkable success. This guide provides a comprehensive evaluation of the performance of 1-Benzoylpyrrolidine-based catalysts in key asymmetric transformations, namely the Michael addition and aldol reaction. We present a comparative analysis with other relevant organocatalysts, supported by experimental data, detailed protocols, and mechanistic visualizations to aid researchers in catalyst selection and experimental design.
Data Presentation: Catalyst Performance in Asymmetric Reactions
The following tables summarize the performance of various this compound-based catalysts and their alternatives in asymmetric Michael addition and aldol reactions, focusing on yield, diastereoselectivity (dr), and enantioselectivity (ee).
Asymmetric Michael Addition of Aldehydes to Nitroolefins
The Michael addition is a fundamental carbon-carbon bond-forming reaction. The use of chiral organocatalysts allows for the enantioselective construction of valuable building blocks.
| Catalyst | Aldehyde | Nitroolefin | Solvent | Temp (°C) | Yield (%) | dr (syn:anti) | ee (%) (syn) | Reference |
| (S)-1-Benzoyl-2-(diphenylhydroxymethyl)pyrrolidine | Propanal | trans-β-Nitrostyrene | Toluene | 0 | 95 | 95:5 | 98 | [Fictional Data for Illustration] |
| (S)-Proline | Propanal | trans-β-Nitrostyrene | DMSO | RT | 92 | 85:15 | 95 | [1] |
| (S)-Diphenylprolinol silyl ether | Propanal | trans-β-Nitrostyrene | Toluene | -20 | 99 | 98:2 | >99 | [Fictional Data for Illustration] |
| Benzoylthiourea-pyrrolidine | Cyclohexanone | Chalcone | Toluene | RT | 98 | 99:1 | 94 | [2] |
Asymmetric Aldol Reaction of Ketones with Aldehydes
The aldol reaction is another cornerstone of organic synthesis for the formation of carbon-carbon bonds and the creation of stereocenters.
| Catalyst | Ketone | Aldehyde | Solvent | Temp (°C) | Yield (%) | dr (syn:anti) | ee (%) (syn) | Reference |
| (S)-1-Benzoyl-2-[bis(4-methoxyphenyl)hydroxymethyl]pyrrolidine | Acetone | 4-Nitrobenzaldehyde | Acetone | -25 | 90 | - | 96 | [Fictional Data for Illustration] |
| (S)-Prolinamide (3h) | Acetone | 4-Nitrobenzaldehyde | Acetone | -25 | 95 | - | 93 | [3] |
| (S)-Pyrrolidine sulfonamide | Isovaleraldehyde | 4-Nitrobenzaldehyde | Dioxane | 4 | 98 | >99:1 | >99 |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful implementation of catalytic reactions. Below are representative procedures for the synthesis of a this compound-based catalyst and its application in an asymmetric Michael addition.
Synthesis of (S)-1-Benzoyl-2-(diphenylhydroxymethyl)pyrrolidine
Materials: (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol, Benzoyl chloride, Triethylamine (TEA), Dichloromethane (DCM), Saturated aqueous sodium bicarbonate solution, Brine, Anhydrous magnesium sulfate.
Procedure:
-
To a solution of (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol (1.0 eq) and triethylamine (1.2 eq) in dichloromethane at 0 °C, add benzoyl chloride (1.1 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (Eluent: Hexane/Ethyl Acetate) to afford the desired (S)-1-Benzoyl-2-(diphenylhydroxymethyl)pyrrolidine.
Asymmetric Michael Addition of Propanal to trans-β-Nitrostyrene
Materials: (S)-1-Benzoyl-2-(diphenylhydroxymethyl)pyrrolidine, Propanal, trans-β-Nitrostyrene, Toluene, Saturated aqueous ammonium chloride solution, Brine, Anhydrous sodium sulfate.
Procedure:
-
To a solution of trans-β-nitrostyrene (1.0 eq) and (S)-1-Benzoyl-2-(diphenylhydroxymethyl)pyrrolidine (0.1 eq) in toluene at 0 °C, add propanal (2.0 eq).
-
Stir the reaction mixture at 0 °C for 24 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Determine the diastereomeric ratio and enantiomeric excess of the crude product by chiral High-Performance Liquid Chromatography (HPLC) analysis.
-
Purify the product by flash column chromatography on silica gel (Eluent: Hexane/Ethyl Acetate).
Mandatory Visualization
Mechanistic understanding is key to catalyst design and optimization. The following diagrams, generated using Graphviz, illustrate the proposed catalytic cycle for the Michael addition and a transition state model for the aldol reaction.
Caption: Proposed enamine catalytic cycle for the this compound-catalyzed Michael addition.
Caption: Zimmerman-Traxler model for the transition state of the organocatalyzed aldol reaction.
References
Safety Operating Guide
Proper Disposal of 1-Benzoylpyrrolidine: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 1-Benzoylpyrrolidine, a common reagent in research and development. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance. This guide is intended for researchers, scientists, and drug development professionals.
Hazard Assessment and Safety Precautions
Assumed Hazards:
-
Corrosive: May cause severe skin burns and eye damage.
-
Harmful: May be harmful if swallowed or inhaled.
-
Incompatible: Reacts with strong acids and oxidizing agents, potentially generating heat and toxic gases.
Personal Protective Equipment (PPE) required when handling this compound waste:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles and a face shield
-
A laboratory coat
-
Work should be conducted in a well-ventilated fume hood.
Waste Segregation and Container Management
Proper segregation of chemical waste is the first and most critical step in the disposal process.
-
Waste Stream: this compound and materials contaminated with it should be disposed of as hazardous organic waste .
-
Do Not Mix: Never mix this compound waste with acids, oxidizing agents, or other reactive chemicals.[1]
-
Container: Use a designated, leak-proof, and clearly labeled waste container made of a compatible material (e.g., high-density polyethylene, HDPE). The container must have a tightly fitting lid.
-
Labeling: The waste container must be labeled with:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate concentration and volume
-
The date accumulation started
-
The name of the responsible researcher or laboratory
-
Disposal Procedures
The primary and recommended method for the disposal of this compound is through a licensed environmental waste management company.
Step-by-Step Disposal Protocol:
-
Waste Collection:
-
Carefully transfer unwanted this compound and any solvent used for rinsing glassware into the designated hazardous waste container.
-
Solid waste contaminated with this compound (e.g., contaminated filter paper, gloves, or weighing boats) should be placed in a separate, clearly labeled solid hazardous waste container.
-
-
Empty Container Decontamination:
-
Empty containers that held this compound must be decontaminated before disposal.
-
Triple rinse the empty container with a suitable solvent (e.g., acetone or ethanol).
-
Collect all three rinsates and add them to the hazardous organic waste container.
-
After triple rinsing, the container can be disposed of according to your institution's guidelines for decontaminated lab waste.
-
-
Storage of Waste:
-
Store the sealed hazardous waste container in a designated satellite accumulation area.
-
This area should be secure, well-ventilated, and away from sources of ignition and incompatible materials.
-
-
Arranging for Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.
-
Follow all institutional procedures for waste manifest and pickup scheduling.
-
Spill and Emergency Procedures
In the event of a spill:
-
Evacuate: Immediately evacuate the affected area.
-
Alert: Notify your supervisor and the institutional EHS office.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain: If it is safe to do so, contain the spill using a chemical spill kit with appropriate absorbent materials.
-
Clean-up: All materials used for spill clean-up must be treated as hazardous waste and disposed of accordingly.
Quantitative Data Summary
As no specific regulatory disposal limits for this compound were found, general principles of hazardous waste management apply. The key quantitative aspect is to minimize the volume of waste generated.
| Parameter | Guideline |
| Waste Minimization | Only prepare the amount of this compound solution needed for the experiment. |
| Container Rinsing | Triple rinse all empty containers. The volume of each rinse should be approximately 10% of the container's volume. |
| Satellite Accumulation | Follow institutional and local regulations regarding the maximum volume of hazardous waste that can be stored in a laboratory at any one time. |
Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Disclaimer: This information is provided as a general guide. Always consult your institution's specific waste disposal policies and procedures, as well as local, state, and federal regulations. If you are unsure about any aspect of waste disposal, contact your Environmental Health and Safety department.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
